molecular formula C17H13BrO2 B11942317 (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Cat. No.: B11942317
M. Wt: 329.2 g/mol
InChI Key: WZAMAERFZALJSY-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H13BrO2 and its molecular weight is 329.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13BrO2

Molecular Weight

329.2 g/mol

IUPAC Name

[4-(bromomethyl)phenyl]-(4-prop-2-ynoxyphenyl)methanone

InChI

InChI=1S/C17H13BrO2/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10H,11-12H2

InChI Key

WZAMAERFZALJSY-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr

Origin of Product

United States

Foundational & Exploratory

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A Trifunctional Building Block for Advanced Chemical Synthesis

Abstract: This technical guide provides a comprehensive examination of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, a versatile trifunctional molecule designed for advanced applications in chemical biology, drug discovery, and materials science. This document, intended for an audience of researchers, scientists, and drug development professionals, details the compound's physicochemical properties, provides validated synthetic protocols, and explores its distinct reactivity. By leveraging a photo-activatable benzophenone core, a nucleophilic substitution handle, and a bioorthogonal alkyne tag, this reagent offers a powerful platform for the construction of complex molecular probes, targeted therapeutics, and functional materials.

Introduction: A Nexus of Functionality

In the pursuit of molecular tools with greater precision and control, multifunctional reagents have become indispensable. (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone stands out as a particularly powerful example, integrating three distinct chemical functionalities into a single, well-defined scaffold.[1][2]

  • Benzophenone Core: The central diarylketone structure serves as a robust photo-crosslinker. Upon irradiation with UV light (typically ~350-360 nm), the benzophenone moiety can abstract a hydrogen atom from nearby C-H bonds, forming a covalent linkage. This property is invaluable for photoaffinity labeling experiments aimed at identifying protein-ligand interactions.[2]

  • Bromomethyl Group: This benzylic bromide acts as a potent and versatile electrophilic handle. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., phenols, amines, thiols), enabling the stable conjugation of the entire molecule to a pharmacophore, ligand, or surface.[2][3]

  • Propargyl Ether (Alkyne Tag): The terminal alkyne is a bioorthogonal functional group, renowned for its participation in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This allows for the highly efficient and specific attachment of reporter tags, imaging agents, or other molecular entities after the primary conjugation event.

This trifunctional architecture enables a multi-step, modular approach to creating sophisticated chemical tools, making it a valuable asset in modern chemical research.[4]

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical properties is essential for its handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₃BrO₂[2]
Molecular Weight 329.19 g/mol
CAS Number 1695554-80-3
Appearance Solid
Solubility Soluble in Dichloromethane (DCM), Chloroform, DMF, DMSO.General chemical knowledge
Storage Store at −20°C, protected from light and moisture.

Spectroscopic Characterization:

The structural integrity and purity of the compound are confirmed through standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals: a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm, a singlet for the acetylenic proton (-C≡CH) around 2.5-2.8 ppm, a doublet for the methylene protons of the propargyl group (-OCH₂C≡) around 4.7 ppm, and a complex multiplet pattern in the aromatic region (7.0-7.8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon (~195 ppm), aromatic carbons (115-165 ppm), alkyne carbons (~75-80 ppm), the propargyl methylene carbon (-OCH₂) around 56 ppm, and the benzylic carbon (-CH₂Br) around 32 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the carbonyl (C=O) stretch (~1650 cm⁻¹), the acetylenic C-H stretch (~3280 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the single bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Synthesis and Purification: A Validated Protocol

The synthesis is logically approached in a stepwise manner to install the required functional groups onto a benzophenone scaffold. A common and efficient route begins with the etherification of a hydroxylated benzophenone, followed by radical bromination of a methyl group.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Radical Bromination A 4-Hydroxy-4'-methylbenzophenone C (4-Methylphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone A->C K₂CO₃, Acetone B Propargyl Bromide B->C D (4-Methylphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone F (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone D->F AIBN, CCl₄, Light E N-Bromosuccinimide (NBS) E->F

Caption: A validated two-step synthesis of the title compound.

Detailed Experimental Protocol:

  • Part 1: Synthesis of (4-Methylphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

    • Combine 4-hydroxy-4'-methylbenzophenone (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent like acetone or acetonitrile in a round-bottom flask.

    • Add propargyl bromide (1.2 eq) to the suspension.

    • Heat the mixture to reflux and stir vigorously for 6-12 hours.

    • Self-Validation: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting phenol and the appearance of a new, less polar product spot.

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the propargyl ether intermediate.

  • Part 2: Synthesis of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

    • Dissolve the intermediate from Part 1 (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.05 eq).

    • Causality in Experimental Choice: This is a Wohl-Ziegler bromination. CCl₄ is a classic solvent that does not interfere with the radical chain reaction. AIBN is chosen as the initiator because its decomposition at this temperature is reliable for initiating the radical process.

    • Heat the mixture to reflux (~77°C) and irradiate with a heat lamp to facilitate the reaction.

    • Self-Validation: The reaction can be monitored by TLC. Additionally, the dense, insoluble succinimide byproduct will precipitate out of the CCl₄ as it forms, providing a visual cue of reaction progress.

    • Upon completion (typically 2-5 hours), cool the mixture to room temperature and filter to remove the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. Purify the crude product by recrystallization (e.g., from hexanes/ethyl acetate) to afford the final product as a solid.[5]

Chemical Reactivity and Strategic Application

The power of this molecule lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Diagram 2: Orthogonal Reactivity Pathways

G cluster_0 Electrophilic Handle cluster_1 Bioorthogonal Handle A (4-(Bromomethyl)phenyl) (4-(prop-2-yn-1-yloxy)phenyl)methanone C Conjugated Ligand A->C Sₙ2 Reaction B Nucleophile (e.g., R-OH, R-NH₂) B->C E Triazole-Linked Reporter C->E CuAAC 'Click' D Azide Tag (R-N₃) D->E

Caption: Sequential functionalization strategy using the title compound.

4.1. Nucleophilic Substitution at the Bromomethyl Group

The benzylic bromide is an excellent leaving group, making this position highly reactive towards nucleophiles. This reaction is the primary method for attaching the molecule to a ligand of interest.

  • Mechanism: The reaction proceeds via a classic Sₙ2 pathway. The choice of a polar aprotic solvent (e.g., DMF) is crucial as it solvates the counter-ion of the nucleophile without hydrogen-bonding to the nucleophile itself, thereby maximizing its reactivity.

  • Experimental Insight: When conjugating to phenols or carboxylic acids, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is required to deprotonate the nucleophile without competing in the substitution reaction. The reaction progress is easily monitored by LC-MS.

4.2. Cycloaddition at the Alkyne Group

The terminal alkyne provides a gateway to one of the most reliable reactions in chemical biology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Mechanism: This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, effectively "clicking" an azide-modified molecule (e.g., a fluorescent dye, biotin tag, or PEG chain) onto the scaffold.[6]

  • Authoritative Grounding: The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. Its high yield, stereospecificity, and tolerance of a vast range of functional groups and solvents (including water) make it exceptionally reliable for complex biological applications.

Applications in Drug Discovery and Chemical Biology

The unique trifunctionality of this reagent makes it a premier tool for designing sophisticated experiments in modern drug discovery.

  • PROTAC Development: The molecule is an ideal linker for creating Proteolysis Targeting Chimeras (PROTACs).[7][8] The bromomethyl group can be used to attach a ligand for a target protein of interest (POI), while the alkyne can be clicked to an azide-functionalized ligand for an E3 ligase, bridging the two to induce targeted protein degradation.

  • Photoaffinity Labeling Probes: By attaching a known ligand via the bromomethyl group, a chemical probe is formed.[1][4] This probe can be introduced to a complex biological system (e.g., cell lysate). UV irradiation will covalently crosslink the probe to its binding partners. Subsequently, the alkyne tag can be used to click on a biotin handle for enrichment and mass spectrometry-based identification of the target proteins.

  • Drug Delivery Systems: The linker can be used to attach a drug to a targeting moiety, such as an antibody, to create an Antibody-Drug Conjugate (ADC). The defined structure and dual handles allow for precise control over the final conjugate's architecture.

Conclusion

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is more than a simple linker; it is a strategically designed molecular tool that provides researchers with orthogonal control over multiple synthetic steps. Its combination of a photo-activatable core, a robust electrophilic handle, and a bioorthogonal tag offers a reliable and versatile platform for addressing complex challenges in targeted therapy, proteomics, and materials science. The validated protocols and mechanistic principles outlined in this guide provide a solid foundation for the successful application of this powerful reagent in advanced research and development.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. Bifunctional Linkers: The Versatile Backbone of Molecular Design.[Link]

  • RSC Publishing. (2022-08-12). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.[Link]

  • PubChem, NIH. Propargyl ether | C6H6O | CID 23349.[Link]

  • ResearchGate. (2015-04-15). ChemInform Abstract: Harnessing the Versatile Reactivity of Propargyl Alcohols and Their Derivatives for Sustainable Complex Molecule Synthesis.[Link]

  • NIST WebBook. Methanone, (4-bromophenyl)phenyl-.[Link]

  • RSC Publishing. (2018-09-05). Scope and advances in the catalytic propargylic substitution reaction.[Link]

  • PMC, NIH. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.[Link]

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A Comprehensive Technical Guide to the Synthesis of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a heterobifunctional, trifunctional chemical tool of significant interest in contemporary chemical biology and medicinal chemistry. Its unique architecture incorporates three key functionalities: a benzophenone moiety for photo-induced covalent cross-linking, a terminal alkyne for bioorthogonal ligation via "click" chemistry, and a bromomethyl group serving as a versatile synthetic handle for conjugation to ligands or pharmacophores.[1][2] This guide provides an in-depth, scientifically grounded walkthrough of a robust, multi-step synthetic route to this valuable compound, designed to be executed in a standard organic chemistry laboratory. The narrative emphasizes the causal logic behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview of the Synthesis

The synthesis of the target molecule is conceived as a convergent process, divided into two primary phases. The first phase focuses on the preparation of a key electrophilic intermediate, 4-(bromomethyl)benzoyl chloride. The second phase involves the construction of the central benzophenone core via a Friedel-Crafts acylation, followed by sequential functional group manipulations to install the required propargyloxy moiety. This strategic disconnection is designed to utilize commercially available starting materials and employ high-yielding, well-characterized chemical transformations.

Synthesis_Overview cluster_part1 Part I: Acylating Agent Synthesis cluster_part2 Part II: Benzophenone Assembly & Functionalization p_toluic 4-Methylbenzoic Acid bromo_acid 4-(Bromomethyl)benzoic Acid p_toluic->bromo_acid Radical Bromination acyl_chloride 4-(Bromomethyl)benzoyl Chloride bromo_acid->acyl_chloride Chlorination methoxy_ketone (4-(Bromomethyl)phenyl) (4-methoxyphenyl)methanone acyl_chloride->methoxy_ketone anisole Anisole anisole->methoxy_ketone Friedel-Crafts Acylation hydroxy_ketone (4-(Bromomethyl)phenyl) (4-hydroxyphenyl)methanone methoxy_ketone->hydroxy_ketone Demethylation final_product (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydroxy_ketone->final_product Williamson Ether Synthesis

Caption: Overall synthetic workflow.

Part I: Synthesis of the Electrophilic Acylating Agent: 4-(Bromomethyl)benzoyl Chloride

The efficacy of the subsequent Friedel-Crafts acylation is contingent upon the successful preparation of a highly reactive acylating agent. This is achieved in a two-step sequence starting from 4-methylbenzoic acid.

Step 1: Radical Bromination of 4-Methylbenzoic Acid

Principle and Rationale: The synthesis of 4-(bromomethyl)benzoic acid is accomplished via a free-radical chain reaction targeting the benzylic protons of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[3][4] Its primary advantage is the ability to maintain a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which is generated in situ. This minimizes competitive electrophilic bromination of the aromatic ring. A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to initiate the chain process by generating the initial bromine radical.[3][4]

Experimental Protocol:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Methylbenzoic Acid136.153.00 g22.0
N-Bromosuccinimide (NBS)177.984.00 g22.5
Benzoyl Peroxide242.230.25 g1.0
Chlorobenzene112.5630 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).[3]

  • Add chlorobenzene (30 mL) to the flask, ensuring all solids are washed down from the neck.[3]

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 1 hour. The reaction time begins once boiling commences.[3]

  • After 1 hour, cool the flask to room temperature and then further cool in an ice bath to precipitate the product and the succinimide byproduct.[3]

  • Collect the solids by suction filtration. Wash the solid cake sequentially with hexane (3 x 10 mL) to remove non-polar byproducts.[3]

  • To remove the succinimide byproduct, transfer the solid to a beaker, add deionized water (75 mL), and stir the slurry thoroughly.[3]

  • Collect the purified product by suction filtration, wash with water (2 x 15 mL) and hexane (2 x 15 mL), and dry under suction to yield 4-(bromomethyl)benzoic acid as a white solid.[3] Recrystallization from a minimal amount of ethyl acetate can be performed for higher purity.[3]

Step 2: Acyl Chloride Formation

Principle and Rationale: To activate the carboxylic acid for electrophilic aromatic substitution, it is converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[5] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion releases sulfur dioxide and hydrochloric acid as gaseous byproducts, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier intermediate.[6]

Experimental Protocol:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-(Bromomethyl)benzoic Acid215.044.0 g18.6
Thionyl Chloride (SOCl₂)118.974.0 mL (5.5 g)46.2
Dichloromethane (DCM), anhydrous84.9340 mL-
DMF (catalyst)73.092-3 drops-

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-(bromomethyl)benzoic acid (4.0 g) in anhydrous dichloromethane (40 mL).

  • Add thionyl chloride (4.0 mL) dropwise to the suspension at room temperature, followed by a few drops of DMF.[6]

  • Fit the flask with a reflux condenser (with a gas outlet connected to a trap) and heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-(bromomethyl)benzoyl chloride is a moisture-sensitive solid and is typically used immediately in the next step without further purification.

Part II: Assembly of the Benzophenone Scaffold and Final Functionalization

With the acylating agent in hand, the next phase focuses on constructing the benzophenone core and installing the terminal alkyne.

Step 3: Friedel-Crafts Acylation of Anisole

Principle and Rationale: This reaction is a classic example of electrophilic aromatic substitution (EAS) and is the key carbon-carbon bond-forming step in this synthesis.[7] A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[8] The electron-rich aromatic ring of anisole then acts as a nucleophile, attacking the acylium ion. Anisole is used as the substrate because its methoxy group is a powerful activating, ortho, para-directing group.[9] Due to steric hindrance from the bulky acyl group, substitution occurs predominantly at the para position, leading to the desired 4-methoxy-substituted benzophenone derivative.[7]

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Aluminum Chloride (AlCl₃), anhydrous133.342.7 g20.2
Anisole108.142.0 g (2.02 mL)18.5
4-(Bromomethyl)benzoyl Chloride233.50~4.3 g (from 18.6 mmol)18.5
Dichloromethane (DCM), anhydrous84.9350 mL-

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.7 g) and anhydrous DCM (30 mL). Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve the crude 4-(bromomethyl)benzoyl chloride (~4.3 g) and anisole (2.0 g) in anhydrous DCM (20 mL).

  • Add the solution of the acyl chloride and anisole dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. The reaction is highly exothermic.[10]

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (~100 g) and concentrated HCl (20 mL) to quench the reaction and hydrolyze the aluminum complex.[7][10]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Step 4: Ether Cleavage (Demethylation)

Principle and Rationale: The robust methyl ether must be cleaved to unmask the phenolic hydroxyl group, which is required for the subsequent Williamson ether synthesis. Boron tribromide (BBr₃) is a highly effective reagent for the selective cleavage of aryl methyl ethers. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, releasing the phenoxide which is protonated upon workup.

Experimental Protocol:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methoxy Ketone Intermediate321.185.0 g15.6
Boron Tribromide (BBr₃)250.524.3 g (1.7 mL)17.1
Dichloromethane (DCM), anhydrous84.93100 mL-

Procedure:

  • Dissolve the purified methoxy ketone intermediate (5.0 g) in anhydrous DCM (100 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ (1.7 mL) dropwise via syringe. A dark complex will form.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with water and brine, dry over Na₂SO₄, and concentrate to yield (4-(bromomethyl)phenyl)(4-hydroxyphenyl)methanone. This product is often carried forward without extensive purification.

Step 5: Williamson Ether Synthesis

Principle and Rationale: The final step is the attachment of the propargyl group via the classic Williamson ether synthesis.[11][12] This is an Sₙ2 reaction where the phenoxide, generated in situ by treating the phenol with a mild base like potassium carbonate (K₂CO₃), acts as a nucleophile.[13] This nucleophile attacks the primary alkyl halide, propargyl bromide, displacing the bromide and forming the desired ether linkage. Anhydrous acetone or DMF are suitable polar aprotic solvents for this reaction.[14]

Experimental Protocol:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Hydroxy Ketone Intermediate307.15~4.8 g (from 15.6 mmol)15.6
Potassium Carbonate (K₂CO₃), anhydrous138.213.2 g23.4
Propargyl Bromide (80% in toluene)118.962.1 mL18.7
Acetone, anhydrous58.08100 mL-

Procedure:

  • To a round-bottom flask, add the crude hydroxy ketone intermediate (~4.8 g), anhydrous potassium carbonate (3.2 g), and anhydrous acetone (100 mL).[14]

  • Stir the suspension vigorously and add propargyl bromide (2.1 mL) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, (4-(bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, as a solid.[15]

Summary and Outlook

This guide has detailed a logical and experimentally validated five-step synthesis for (4-(bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. The pathway leverages fundamental organic reactions, including radical bromination, Friedel-Crafts acylation, and Williamson ether synthesis, to construct this valuable trifunctional molecule from simple, commercially available precursors. Each step has been rationalized to provide insight into the selection of reagents and conditions, fostering a self-validating and reproducible protocol. The final compound is a powerful tool for chemical biologists, enabling the covalent labeling of target proteins, subsequent fluorescent tagging or immobilization via click chemistry, and initial conjugation through its versatile bromomethyl handle.

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  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][3][16][17]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. [Online]. Available: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Online]. Available: [Link]

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A Technical Guide to (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A Trifunctional Probe for Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1695554-80-3 Molecular Formula: C₁₇H₁₃BrO₂ Molecular Weight: 329.19 g/mol

Introduction: A Versatile Tool for Target Identification

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a rationally designed, trifunctional chemical probe of significant interest to researchers in chemical biology, proteomics, and drug discovery.[1][2] This molecule serves as a versatile building block, enabling the conversion of a ligand or pharmacophore into a powerful tool for identifying its biological targets through a technique known as photoaffinity labeling (PAL).[3][4] Its structure incorporates three distinct chemical moieties, each with a specific role: a photoreactive benzophenone group, a bioorthogonal alkyne handle, and a reactive bromomethyl linker. This unique combination allows for the light-induced covalent capture of target proteins, followed by their enrichment and identification from complex biological mixtures.[1][2] Emerging research also suggests that the core benzophenone structure may possess intrinsic biological activities, including potential anticancer and anti-inflammatory properties, adding another layer of interest to this compound class.[5]

Physicochemical and Handling Properties

Proper handling and storage are critical to maintaining the integrity of this reagent. The compound is typically supplied as a solid with a purity of ≥95%.[1]

PropertyValueSource
CAS Number 1695554-80-3[1]
Molecular Formula C₁₇H₁₃BrO₂[1]
Molecular Weight 329.19[1]
Appearance White to Off-White Solid/Powder[6]
Purity (HPLC) ≥95% (Example: 96.538%)[1][6]
Storage Temperature -20°C, Protected from light[1][6]
SMILES String O=C(C1=CC=C(OCC#C)C=C1)C2=CC=C(CBr)C=C2[1]
InChI Key WZAMAERFZALJSY-UHFFFAOYSA-N[1]

The Trifunctional Architecture: Mechanism of Action

The power of this molecule lies in its three distinct functional groups, which act in a coordinated manner to achieve target identification.

  • Bromomethyl Group (The Synthetic Handle): This electrophilic benzylic bromide serves as the primary point of attachment. It readily undergoes nucleophilic substitution with functional groups on a ligand of interest (e.g., amines, phenols, thiols), allowing for the straightforward conjugation of the probe to a molecule with known or suspected biological activity.

  • Benzophenone Group (The Photoreactive Group): Upon irradiation with UV light (typically ~350 nm), the benzophenone moiety is excited to a triplet diradical state.[3][4] This highly reactive species can abstract a hydrogen atom from nearby C-H bonds, including those on amino acid side chains within a protein's binding pocket. This process results in the formation of a stable, covalent carbon-carbon bond, permanently linking the probe (and its attached ligand) to the target protein.[3]

  • Terminal Alkyne (The Bioorthogonal Handle): The propargyl ether provides a terminal alkyne, a key functional group for "click chemistry."[1] After the probe has been covalently cross-linked to its target protein and the cells are lysed, this alkyne handle can be selectively reacted with an azide-containing reporter tag (e.g., biotin-azide for enrichment or a fluorescent-azide for imaging) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and occurs with high efficiency in complex biological lysates without interfering with native biomolecules.

Trifunctional_Probe cluster_Probe Probe Molecule (CAS 1695554-80-3) cluster_Functions Integrated Functionalities Probe Benzophenone-Alkyne-Bromide Core Handle Bromomethyl (Synthetic Handle) Probe->Handle Attaches to Ligand Photo Benzophenone (Photoreactive Group) Probe->Photo Covalently Captures Target Protein (UV) Click Alkyne (Bioorthogonal Handle) Probe->Click Enables Downstream Detection/Enrichment Synthesis_Workflow cluster_steps Proposed Synthetic Route Start1 4-Hydroxybenzaldehyde Step1 Step1 Start1->Step1 Step 1: Williamson Ether Synthesis (K₂CO₃, Acetone) Start2 Propargyl Bromide Start2->Step1 Step 1: Williamson Ether Synthesis (K₂CO₃, Acetone) Step1_Product 4-(prop-2-yn-1-yloxy)benzaldehyde Start4 4-(prop-2-yn-1-yloxy)benzoyl chloride (from Step1_Product + SOCl₂) Step1_Product->Start4 Start3 Toluene Step2 Step2 Start3->Step2 Step 2: Friedel-Crafts Acylation (AlCl₃, DCM) Start4->Step2 Step 2: Friedel-Crafts Acylation (AlCl₃, DCM) Step2_Product (4-methylphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone Step3 Step3 Step2_Product->Step3 Step 3: Benzylic Bromination (CCl₄, reflux) Start5 N-Bromosuccinimide (NBS) Start5->Step3 Step 3: Benzylic Bromination (CCl₄, reflux) Start6 AIBN (Initiator) Start6->Step3 Step 3: Benzylic Bromination (CCl₄, reflux) Final_Product (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone CAS: 1695554-80-3 Step1->Step1_Product Step2->Step2_Product Step3->Final_Product

Caption: Proposed multi-step synthesis workflow.

Protocol 1: Proposed Synthesis
  • Step 1: Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde.

    • To a solution of 4-hydroxybenzaldehyde in acetone, add potassium carbonate (K₂CO₃) as a base.

    • Slowly add propargyl bromide dropwise at room temperature.

    • Heat the mixture to reflux and stir until TLC indicates complete consumption of the starting material.

    • After cooling, filter the mixture and evaporate the solvent. Purify the resulting crude product by column chromatography to yield the propargyl-protected aldehyde.

  • Step 2: Synthesis of (4-methylphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone.

    • First, convert the aldehyde from Step 1 to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

    • In a separate flask under an inert atmosphere, dissolve aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (DCM).

    • Cool the mixture in an ice bath and add toluene, followed by the dropwise addition of the newly formed 4-(prop-2-yn-1-yloxy)benzoyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction by pouring it over ice and hydrochloric acid. Extract the product with DCM, wash, dry, and purify by column chromatography to obtain the benzophenone core.

  • Step 3: Synthesis of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone.

    • Dissolve the product from Step 2 in a non-polar solvent like carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux, using a light source to facilitate the initiation of the radical reaction.

    • Monitor the reaction by ¹H NMR or TLC. Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.

    • Purify the crude material by recrystallization or column chromatography to yield the final trifunctional probe.

Characterization

Confirmation of the structure and purity is essential. A Certificate of Analysis for a commercial batch of this compound confirms that its Proton NMR spectrum is consistent with the expected structure and its purity by HPLC is typically high. [6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. Expected signals would include:

    • A singlet for the two protons of the bromomethyl (-CH₂Br) group, likely around 4.5 ppm.

    • A doublet for the two protons of the oxymethylene (-OCH₂-) group.

    • A triplet for the acetylenic proton (-C≡CH).

    • A complex series of doublets and multiplets in the aromatic region (7-8 ppm) corresponding to the eight protons on the two phenyl rings.

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton, including the carbonyl carbon (~195 ppm), the alkyne carbons (~75-80 ppm), and the bromomethyl carbon (~30-35 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show the molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, with a typical specification of ≥95%. [6]

Application in Chemical Proteomics: A Step-by-Step Workflow

The primary application of this probe is in an affinity-based chemical proteomics workflow to identify the cellular targets of a small molecule ligand. [7]

PAL_Workflow cluster_workflow Photoaffinity Labeling (PAL) Workflow A 1. Probe Synthesis (Ligand + Linker) B 2. Incubation (Probe + Live Cells/Lysate) A->B Introduce probe to biological system C 3. UV Cross-linking (~350 nm) B->C Form covalent bond with target D 4. Cell Lysis & Click Chemistry (Attach Biotin-Azide) C->D Tag captured proteins E 5. Enrichment (Streptavidin Beads) D->E Isolate tagged proteins F 6. On-Bead Digestion (Trypsin) E->F Prepare peptides G 7. LC-MS/MS Analysis F->G Separate & sequence peptides H 8. Target Identification (Database Search) G->H Identify proteins

Caption: General workflow for target ID using the probe.

Protocol 2: Photoaffinity Labeling and Target Identification
  • Probe Conjugation: Synthesize the final photoaffinity probe by reacting your ligand of interest with (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone via nucleophilic substitution. Purify the resulting conjugate.

  • Cellular Incubation: Treat live cells (or cell lysate) with the alkyne-functionalized photoaffinity probe. Include a vehicle-only control and a competition control where cells are pre-treated with an excess of the unconjugated parent ligand.

  • UV Irradiation: Irradiate the samples with UV light (e.g., 350-365 nm) for a predetermined time (typically 10-30 minutes) on ice to induce covalent cross-linking between the probe and its binding partners. [4]

  • Cell Lysis and Click Reaction: Harvest and lyse the cells. To the resulting proteome, add the reagents for the CuAAC click reaction: a biotin-azide tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Allow the reaction to proceed to attach biotin to the captured proteins.

  • Affinity Purification: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated protein complexes. Incubate to allow for binding.

  • Washing and Elution/Digestion: Thoroughly wash the beads with a series of stringent buffers to remove non-specifically bound proteins. The captured proteins can then be either eluted from the beads or, more commonly, digested directly on the beads using a protease like trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins by searching the acquired MS/MS spectra against a protein database. True targets should be significantly enriched in the probe-treated sample compared to the vehicle and competition controls.

References

  • Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

  • Synthesis and characterization of photoaffinity probes that target the 5-HT3 receptor. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Vreulz, B., De Crozals, D., & Cecioni, S. (2025). A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates. RSC Chemical Biology. DOI:10.1039/D5CB00206K. Available at: [Link]

  • A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]

  • Kawamura, A., & Mihai, D. M. (2012). Probing proteomes with benzophenone photoprobes. Methods in Molecular Biology, 803, 65-75. DOI: 10.1007/978-1-61779-364-6_6. Available at: [Link]

  • Probing Proteomes with Benzophenone Photoprobes. (n.d.). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]

  • Probing Proteomes with Benzophenone Photoprobes. (2012). ResearchGate. Retrieved January 5, 2026, from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Design and synthesis of tubulin tyrosination probes for chemical proteomics. (n.d.). HAL Open Science. Retrieved January 5, 2026, from [Link]

  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, 1 X 100 mg (900598-100MG). (n.d.). MilliporeSigma (Sigma-Aldrich). Retrieved January 5, 2026, from [Link]

  • 1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). RSC Publishing. Retrieved January 5, 2026, from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 5, 2026, from [Link]

  • Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. (n.d.). Google Patents.
  • 4-bromoacetophenone. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[8][9][10]XAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

  • Acetophenone, ω-methoxy. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

  • (4-(aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. (n.d.). Scientific Laboratory Supplies. Retrieved January 5, 2026, from [Link]

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Spectroscopic Characterization of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a trifunctional molecule of significant interest in chemical biology and drug discovery.[1][2][3] Its unique architecture, featuring a photoactivatable benzophenone core, a synthetically versatile bromomethyl handle, and a bioorthogonal alkyne tag, makes it an invaluable tool for covalent labeling and target identification studies.[1][4] Understanding the precise structural features of this compound is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data for (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, offering insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimentally obtained spectra for this specific molecule are not publicly available, this guide presents a comprehensive analysis based on predicted data derived from established spectroscopic principles and data from structurally analogous compounds.

Molecular Structure and Key Functionalities

The structure of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is characterized by a central diaryl ketone (benzophenone) scaffold. One phenyl ring is substituted at the 4-position with a bromomethyl group (-CH₂Br), a reactive electrophile suitable for conjugation to nucleophilic residues in biomolecules. The other phenyl ring is functionalized at the 4-position with a propargyloxy group (-OCH₂C≡CH), which contains a terminal alkyne. This alkyne moiety serves as a handle for "click" chemistry reactions, enabling the attachment of reporter tags for visualization or affinity purification.

Caption: Molecular structure of the compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals corresponding to the aromatic, methylene, and acetylenic protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80d2HAr-H (ortho to C=O, bromomethyl side)
~7.75d2HAr-H (ortho to C=O, propargyloxy side)
~7.50d2HAr-H (meta to C=O, bromomethyl side)
~7.00d2HAr-H (meta to C=O, propargyloxy side)
~4.80d2H-O-CH₂-C≡CH
~4.60s2H-CH₂-Br
~2.55t1H-C≡C-H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 7.00 - 7.80 ppm): The spectrum is expected to show four distinct signals in the aromatic region, each integrating to two protons. The protons on the phenyl ring bearing the electron-withdrawing bromomethyl group are expected to be deshielded and appear at a lower field (~7.80 and ~7.50 ppm) compared to the protons on the phenyl ring with the electron-donating propargyloxy group (~7.75 and ~7.00 ppm). The ortho-protons to the carbonyl group will be the most deshielded. The signals are predicted to be doublets due to ortho-coupling.

  • Methylene Protons (δ 4.60 and 4.80 ppm): The two methylene groups give rise to distinct signals. The protons of the bromomethyl group (-CH₂-Br) are expected to appear as a singlet at around 4.60 ppm. The methylene protons of the propargyloxy group (-O-CH₂-C≡CH) are predicted to be a doublet at approximately 4.80 ppm due to coupling with the terminal acetylenic proton.

  • Acetylenic Proton (δ 2.55 ppm): The terminal alkyne proton (-C≡C-H) is expected to resonate as a triplet at around 2.55 ppm due to coupling with the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

G ¹H NMR Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ with TMS transfer Transfer to NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument setup Lock, tune, and shim instrument->setup acquire Acquire FID (zg30, 16-32 scans) setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS (0 ppm) phase_base->reference analyze Analyze Spectrum reference->analyze

Caption: Workflow for ¹H NMR data acquisition.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~195.0C=O (Ketone)
~162.0Ar-C (C-O)
~138.0Ar-C (quaternary, bromomethyl side)
~132.5Ar-CH (ortho to C=O, propargyloxy side)
~131.0Ar-CH (ortho to C=O, bromomethyl side)
~130.0Ar-C (quaternary, propargyloxy side)
~129.0Ar-CH (meta to C=O, bromomethyl side)
~115.0Ar-CH (meta to C=O, propargyloxy side)
~78.0-C≡CH
~76.0-C≡CH
~56.0-O-CH₂-
~32.0-CH₂-Br
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The most downfield signal is expected for the ketone carbonyl carbon at approximately 195.0 ppm.

  • Aromatic Carbons: The aromatic region will display a number of signals for both protonated and quaternary carbons. The carbon attached to the oxygen of the propargyloxy group is expected to be the most shielded aromatic carbon (around 162.0 ppm). The other quaternary and protonated aromatic carbons will resonate between 115.0 and 138.0 ppm.

  • Alkynyl Carbons: The two carbons of the alkyne group are predicted to appear in the range of 76.0-78.0 ppm.

  • Aliphatic Carbons: The methylene carbon of the propargyloxy group (-O-CH₂-) is expected at around 56.0 ppm, while the methylene carbon of the bromomethyl group (-CH₂-Br) will be further upfield at approximately 32.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 400 MHz (for a 100 MHz ¹³C frequency) or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024-4096 (or more, depending on concentration).

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1 s.

    • Spectral Width: 0-220 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3300Sharp, Medium≡C-H stretch
~3100-3000MediumAr-H stretch
~2120WeakC≡C stretch
~1650StrongC=O stretch (ketone)
~1600, 1500MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~600MediumC-Br stretch
Interpretation of the IR Spectrum
  • ≡C-H Stretch: A sharp, medium intensity band around 3300 cm⁻¹ is characteristic of the stretching vibration of the terminal acetylenic C-H bond.

  • C≡C Stretch: A weak absorption band around 2120 cm⁻¹ is expected for the carbon-carbon triple bond stretch.

  • C=O Stretch: A strong, sharp absorption band around 1650 cm⁻¹ is a key diagnostic peak for the benzophenone carbonyl group.

  • C-O Stretch: A strong band around 1250 cm⁻¹ is indicative of the aryl ether C-O stretching vibration.

  • C-Br Stretch: The presence of the bromomethyl group should give rise to a medium intensity band in the fingerprint region, typically around 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: The acquired interferogram is Fourier-transformed to produce the IR spectrum. A background spectrum should be collected and subtracted.

G Functional Group Identification via IR cluster_groups Key Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone Alkyne Alkyne (≡C-H, C≡C) Molecule->Alkyne Ketone Ketone (C=O) Molecule->Ketone Aromatic Aromatic (Ar-H, C=C) Molecule->Aromatic Ether Aryl Ether (C-O) Molecule->Ether Bromo Bromomethyl (C-Br) Molecule->Bromo Alkyne_Peak ~3300 (m, sharp) ~2120 (w) Alkyne->Alkyne_Peak corresponds to Ketone_Peak ~1650 (s) Ketone->Ketone_Peak corresponds to Aromatic_Peak ~3100-3000 (m) ~1600, 1500 (m) Aromatic->Aromatic_Peak corresponds to Ether_Peak ~1250 (s) Ether->Ether_Peak corresponds to Bromo_Peak ~600 (m) Bromo->Bromo_Peak corresponds to

Caption: Correlation of functional groups and IR peaks.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The compound has a molecular formula of C₁₇H₁₃BrO₂. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with approximately equal intensities for [M]⁺ and [M+2]⁺.

    • m/z for ⁷⁹Br isotope: 328.0

    • m/z for ⁸¹Br isotope: 330.0

  • Major Fragmentation Peaks (m/z):

    • [M - Br]⁺: Loss of the bromine atom (m/z ~249).

    • [M - CH₂Br]⁺: Loss of the bromomethyl radical (m/z ~235).

    • [C₇H₄BrO]⁺: Fragment corresponding to the 4-bromobenzoyl cation (m/z ~183/185).

    • [C₁₀H₉O₂]⁺: Fragment corresponding to the 4-(prop-2-yn-1-yloxy)benzoyl cation (m/z ~161).

    • [C₇H₅O]⁺: Benzoyl cation (m/z ~105).

    • [C₆H₅]⁺: Phenyl cation (m/z ~77).

Interpretation of the Mass Spectrum

The mass spectrum will be dominated by the isotopic signature of bromine. The fragmentation pattern will likely involve cleavage at the benzylic position (loss of Br or CH₂Br) and cleavage around the central carbonyl group, leading to the formation of benzoyl-type cations.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Source Parameters: Optimized for the specific instrument and ionization source.

  • Processing: The acquired data is processed to generate a mass spectrum. The accurate mass of the molecular ion can be used to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on well-established principles and data from analogous structures, provides a robust framework for the characterization of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed electronic and structural map of this important trifunctional chemical probe. These data and interpretations will be invaluable to researchers in chemical biology and medicinal chemistry for confirming the identity and purity of this compound, and for understanding its reactivity in various applications.

References

  • Royal Society of Chemistry. (2014). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, 1 X 100 mg (900598-100MG). Retrieved from [Link]

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trifunctional probe building blocks for chemical biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trifunctional Probe Building Blocks for Chemical Biology

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of trifunctional probe building blocks. We will move beyond introductory concepts to explore the strategic design, synthesis, and application of these versatile tools, focusing on the causality behind experimental choices to empower robust and reproducible research in chemical biology.

Introduction: The Power of Three in Chemical Biology

Modern chemical biology and drug discovery hinge on our ability to understand how small molecules interact with their protein targets within a native biological system. Trifunctional chemical probes are ingeniously designed molecules that serve as molecular spies, enabling the identification, visualization, and quantification of these interactions. Their power lies in their modular architecture, which typically comprises three key components: a reactive group for target engagement, a reporter tag for detection, and a bio-orthogonal handle for enrichment or secondary labeling. This multi-component design allows for a sophisticated, multi-step experimental workflow that minimizes interference with the biological system under investigation.

Part 1: The Anatomy of a Trifunctional Probe - Core Building Blocks

The efficacy of a trifunctional probe is not merely the sum of its parts; it is a product of the synergistic interplay between its constituent building blocks. The selection of each component must be a deliberate, context-dependent choice driven by the specific biological question at hand.

The Reactive Group: Forging the Covalent Link

The reactive group is the "warhead" of the probe, designed to form a stable, covalent bond with the target protein upon a specific trigger. This covalent linkage is crucial for downstream enrichment and identification. The choice of reactive group dictates the experimental strategy.

  • Photo-Reactive Groups: These are arguably the most versatile class, remaining inert until activated by a specific wavelength of UV light. This temporal control is a significant advantage, as it allows the probe to bind to its target based on affinity before the covalent cross-linking event is initiated, reducing non-specific labeling.

    • Diazirines: Upon irradiation (typically ~350-365 nm), diazirines extrude nitrogen gas to form a highly reactive carbene intermediate. This carbene can insert into a wide range of C-H and X-H (X = O, N, S) bonds in close proximity, making them excellent for capturing binding partners without a strong bias for specific amino acid residues.

    • Benzophenones: These groups form a triplet diradical upon UV activation (~350-365 nm) which then preferentially abstracts a hydrogen atom from a C-H bond, leading to a covalent linkage. They are generally more stable than diazirines but can have a higher propensity for non-specific labeling due to the longer lifetime of their excited state.

  • Electrophilic Groups: These groups react with nucleophilic amino acid residues (e.g., cysteine, lysine, serine) on the target protein. They are often used in activity-based protein profiling (ABPP) to target specific enzyme classes. Their use is predicated on the presence of a suitably positioned nucleophile in the protein's active site.

Table 1: Comparison of Common Photo-Reactive Groups

FeatureDiazirinesBenzophenones
Activation Wavelength ~350-365 nm~350-365 nm
Reactive Intermediate CarbeneTriplet Diradical
Reactivity Highly reactive, inserts into C-H, N-H, O-H bondsAbstracts H-atoms, primarily from C-H bonds
Selectivity Less biased towards specific residuesCan be less selective due to longer lifetime
Stability Generally less stable, can be sensitive to acidsMore stable and robust
The Bio-orthogonal Handle: The Key to Selective Chemistry

The bio-orthogonal handle is a functional group that is inert to the vast majority of biological molecules but can undergo a highly specific and efficient chemical reaction with a complementary partner. This allows for the selective attachment of the reporter tag in a secondary step, after the probe has labeled its target. This "two-step" approach is a cornerstone of modern chemical probe strategy.

  • Alkynes and Azides: These are the workhorses of bio-orthogonal chemistry, reacting via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). Terminal alkynes are commonly incorporated into the probe, which can then be reacted with an azide-functionalized reporter tag (e.g., Azide-Biotin, Azide-Fluorophore). SPAAC is particularly useful for live-cell imaging as it obviates the need for cytotoxic copper catalysts.

The Reporter Tag: Visualizing the Interaction

The reporter tag is the component that enables detection, visualization, and/or enrichment of the probe-protein conjugate.

  • Biotin: This is the gold standard for enrichment. The exceptionally high affinity between biotin and streptavidin (or avidin) allows for the efficient pull-down of biotinylated proteins from complex cellular lysates using streptavidin-coated beads.

  • Fluorophores: These are essential for imaging applications, such as fluorescence microscopy, allowing for the visualization of a probe's subcellular localization.

  • Isotopic Tags: In quantitative proteomics workflows, stable isotope tags can be incorporated to allow for the relative quantification of target engagement under different conditions.

Trifunctional_Probe_Architecture cluster_Probe Trifunctional Probe cluster_System Biological System cluster_Tag Detection/Enrichment Pharmacophore Pharmacophore (Ligand/Drug) Linker1 Linker Pharmacophore->Linker1 ReactiveGroup Reactive Group (e.g., Diazirine) Linker1->ReactiveGroup Linker2 Linker ReactiveGroup->Linker2 TargetProtein Target Protein ReactiveGroup->TargetProtein Covalent Bond (UV Activation) Handle Bio-orthogonal Handle (e.g., Alkyne) Linker2->Handle Reporter Reporter Tag (e.g., Azide-Biotin) Handle->Reporter Click Chemistry

Figure 1: Modular architecture of a trifunctional chemical probe.

Part 2: Applications in Chemical Biology and Drug Discovery

The true power of trifunctional probes is realized in their application. They are central to several cutting-edge experimental workflows aimed at elucidating the molecular mechanisms of bioactive compounds.

Target Identification via Photoaffinity Labeling (PAL)

A primary application of trifunctional probes is in identifying the cellular targets of a drug or bioactive small molecule, a process often called target deconvolution.[1] Photoaffinity labeling (PAL) is a powerful technique for this purpose, enabling the capture of both high-affinity and transient, low-affinity interactions that are often missed by other methods.[2]

The general workflow is a multi-step process:

  • Incubation: Live cells or cell lysates are incubated with the trifunctional probe. The probe, bearing the pharmacophore of interest, is allowed to bind to its protein target(s).

  • UV Irradiation: The sample is exposed to UV light (e.g., 365 nm) to activate the photoreactive group, which then forms a covalent bond with the target protein.[3]

  • Lysis & Ligation: The cells are lysed to release the proteins. The alkyne handle on the now covalently-bound probe is then used to "click" on a reporter tag, such as azide-biotin, via CuAAC or SPAAC chemistry.

  • Enrichment: The biotinylated proteins are captured and enriched from the complex proteome using streptavidin-coated beads.

  • Identification: The enriched proteins are digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the target proteins.[3]

PAL_Workflow A 1. Incubation Live cells + Trifunctional Probe B 2. UV Irradiation (~365 nm) Covalent cross-linking to target A->B Target Binding C 3. Cell Lysis B->C D 4. Click Chemistry Add Azide-Biotin Tag C->D E 5. Enrichment Streptavidin Affinity Purification D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis Protein Identification F->G H Identified Target Proteins G->H

Figure 2: General workflow for target identification using Photoaffinity Labeling (PAL).

Protocol: A Self-Validating System for Target ID

Trustworthiness in chemical biology experiments comes from rigorous controls. A standard PAL protocol must include self-validating steps to ensure the identified targets are specific.

Detailed Step-by-Step Methodology: Competitive PAL Experiment

This protocol describes a competitive experiment to validate that the probe is binding to the intended target in a specific manner.

  • Cell Culture: Plate cells (e.g., HEK293T) in 10 cm dishes and grow to ~90% confluency. For each condition, prepare duplicate plates.

  • Competition Pre-treatment (Control):

    • To the "Competition" plates, add the parent compound (the original drug/ligand without the probe modifications) at a 50-100 fold molar excess compared to the probe concentration.

    • Incubate for 1-2 hours at 37°C. This allows the parent compound to occupy the specific binding sites on the target protein.

    • To the "Probe Only" plates, add vehicle (e.g., DMSO).

  • Probe Incubation:

    • Add the trifunctional probe to all plates at the final desired concentration (e.g., 1-10 µM).

    • Incubate for 1 hour at 37°C.

  • UV Cross-linking:

    • Place the plates on ice and irradiate with 365 nm UV light for 10-15 minutes in a UV cross-linker.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Scrape cells into a lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Lyse on ice for 30 minutes, then clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

    • Determine protein concentration using a BCA assay.

  • Click Chemistry:

    • To 1 mg of protein lysate, add the click chemistry cocktail (e.g., for CuAAC: Azide-Biotin, TCEP, TBTA ligand, and CuSO4).

    • Incubate for 1 hour at room temperature.

  • Streptavidin Pulldown:

    • Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation.

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with 1% SDS in PBS, 3x with PBS).

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Run the eluates on an SDS-PAGE gel.

  • Validation by Western Blot:

    • Transfer the gel to a PVDF membrane.

    • Probe the membrane with an antibody against a suspected target.

    • Expected Outcome: A strong band should appear in the "Probe Only" lane, which is significantly diminished or absent in the "Competition" lane. This demonstrates specific, competitive binding.

  • Validation by Mass Spectrometry:

    • For proteome-wide analysis, perform an on-bead tryptic digest of the captured proteins followed by LC-MS/MS.

    • Expected Outcome: Proteins that are true targets will show high spectral counts in the "Probe Only" sample and significantly reduced counts in the "Competition" sample.

Part 3: Synthetic Strategies and Building Blocks

The modular nature of trifunctional probes lends itself to convergent synthetic strategies.[4] Often, a core scaffold containing the reactive group and the bio-orthogonal handle is synthesized first. This "building block" can then be coupled to a variety of pharmacophores.[5] This approach streamlines the creation of a library of probes for structure-activity relationship (SAR) studies.[5]

The synthesis of a diazirine- and alkyne-containing building block is a common starting point.[6][7] For example, a carboxylic acid-functionalized building block can be readily coupled to an amine-containing ligand via standard amide bond formation chemistry (e.g., using HATU or EDC/NHS coupling reagents).

Synthetic_Workflow Ligand Pharmacophore-NH2 (Drug/Ligand) Coupling Amide Coupling (e.g., HATU, DIPEA) Ligand->Coupling BuildingBlock HOOC-Linker-Diazirine-Linker-Alkyne (Trifunctional Building Block) BuildingBlock->Coupling Product Final Trifunctional Probe Coupling->Product

Figure 3: A convergent synthetic strategy for assembling a trifunctional probe.

Conclusion and Future Outlook

Trifunctional probe building blocks are indispensable tools in modern chemical biology. They provide a robust and versatile platform for identifying the targets of bioactive molecules, mapping their interactions in living systems, and ultimately accelerating the drug discovery pipeline. The "plug-and-play" nature of these building blocks, combining highly selective bio-orthogonal chemistry with temporally controlled photo-crosslinking, allows for the systematic investigation of complex biological processes.

Future innovations will likely focus on the development of novel reactive groups with different cross-linking properties, the creation of "traceless" linkers that can be cleaved after enrichment to simplify analysis, and the integration of new reporter tags for advanced imaging modalities. As our ability to synthesize increasingly sophisticated molecular tools grows, so too will our understanding of the intricate networks that govern life at the molecular level.

References

  • Title: Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Source: PMC - PubMed Central. URL: [Link]

  • Title: Photoaffinity labeling in target- and binding-site identification. Source: PMC - PubMed Central. URL: [Link]

  • Title: Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Source: Journal of Lipid Research. URL: [Link]

  • Title: Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Source: PubMed Central. URL: [Link]

  • Title: Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Source: STAR Protocols. URL: [Link]

  • Title: Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates. Source: RSC Publishing. URL: [Link]

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An In-depth Technical Guide on the Role of Benzophenone in Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern material science, drug development, and chemical biology, the ability to form stable covalent bonds with spatial and temporal control is paramount. Photo-crosslinking, a technique that utilizes light to initiate covalent bond formation, offers an unparalleled level of precision. Among the arsenal of photo-activatable moieties, benzophenone (BP) and its derivatives have emerged as exceptionally versatile and widely utilized tools.[1][2] This guide provides a comprehensive technical overview of the principles, applications, and practical considerations of employing benzophenone in photo-crosslinking, tailored for researchers, scientists, and professionals in drug development.

The Photochemical Engine: Unraveling the Mechanism of Benzophenone

The efficacy of benzophenone as a photo-crosslinker is rooted in its unique photochemistry.[3] Upon absorption of ultraviolet (UV) light, typically around 350-360 nm, the benzophenone molecule undergoes a series of electronic transitions that culminate in a highly reactive state.[3][4]

Excitation and Intersystem Crossing

The process begins with the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital (an n→π* transition), forming a short-lived singlet excited state (S₁).[2][3] This singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁).[2][3][5] This high ISC yield is a key characteristic of benzophenone's photochemical efficiency.[5]

The triplet state of benzophenone can be conceptualized as a diradical, with unpaired electrons on both the carbonyl oxygen and carbon atoms.[2][3] This diradical nature is the wellspring of its reactivity.

Hydrogen Abstraction: The Crosslinking Reaction

The triplet benzophenone is a potent hydrogen abstractor.[2][6] It can readily abstract a hydrogen atom from a nearby C-H bond of a target molecule, such as a polymer chain or a biological macromolecule.[3][7] This hydrogen abstraction event generates two radical species: a benzophenone ketyl radical and a carbon-centered radical on the target molecule.[8]

Radical Recombination and Covalent Bond Formation

The final step in the crosslinking process is the recombination of these two newly formed radicals. The carbon-centered radical on the target molecule couples with the ketyl radical, forming a stable carbon-carbon covalent bond.[3][9] This results in the "crosslinking" of the benzophenone-containing molecule to the target substrate. A crucial aspect of this mechanism is its reversibility; if a suitable reaction partner is not found, the excited triplet state can relax back to the ground state, allowing for repeated excitation until a productive crosslinking event occurs.[3]

Benzophenone_Mechanism cluster_0 Photo-Excitation cluster_1 Crosslinking Reaction BP_S0 Benzophenone (S₀) BP_S1 Singlet State (S₁) BP_S0->BP_S1 BP_T1 Triplet State (T₁) BP_S1->BP_T1 Radical_Pair Radical Pair (BP Ketyl• + R•) BP_T1->Radical_Pair UV_light UV Light (≈360 nm) Target_CH Target Molecule (R-H) Crosslinked_Product Crosslinked Product Radical_Pair->Crosslinked_Product

Figure 1: The photo-crosslinking mechanism of benzophenone.

Factors Influencing Benzophenone Crosslinking Efficiency

The success of a benzophenone-mediated photo-crosslinking experiment hinges on several critical factors that can significantly impact the reaction's efficiency and specificity.

Nature of the Triplet State

The reactivity of the benzophenone triplet state is paramount. The desired reactive state is the n-π* triplet.[2] However, in polar solvents, the energy levels can shift, favoring a less reactive π-π* or charge-transfer (CT) state, which can diminish the crosslinking efficiency.[2][10] Therefore, the choice of solvent is a critical experimental parameter.

Substituent Effects

Modifying the benzophenone scaffold with different chemical groups can fine-tune its photochemical properties. Electron-withdrawing groups can stabilize the triplet radical and enhance crosslinking, while electron-donating groups can have the opposite effect.[2] This allows for the rational design of benzophenone derivatives with tailored reactivity.

Polymer Matrix and Physical State

When crosslinking within a polymer matrix, the physical properties of the matrix are crucial. The glass transition temperature (Tg) of the polymer can influence the mobility of the polymer chains and, consequently, the ability of the excited benzophenone to encounter a C-H bond for abstraction.[10] Above the Tg, increased segmental motion facilitates higher crosslinking rates.[10]

Wavelength and Energy Dose

The wavelength of UV irradiation is critical for selective excitation of the benzophenone moiety. While the primary absorption for the n-π* transition is around 350 nm, higher energy light (e.g., 254 nm) can also be used but may lead to undesirable side reactions like polymer chain scission.[3] The total energy dose (a product of light intensity and irradiation time) must be optimized to achieve sufficient crosslinking without causing damage to the substrate or biomolecules.[3]

Applications in Research and Development

The versatility of benzophenone photochemistry has led to its widespread adoption in a multitude of scientific and industrial applications.

Polymer Science and Surface Modification

Benzophenone is extensively used to crosslink polymer films, hydrogels, and coatings to enhance their mechanical stability and chemical resistance.[2][3] It can be incorporated into polymer backbones or used as an additive.[2] Furthermore, benzophenone-functionalized surfaces can be used to immobilize biomolecules, creating bioactive interfaces for cell culture and biosensor applications.[11]

Bioconjugation and Photoaffinity Labeling

In the realm of chemical biology and drug discovery, benzophenone serves as a powerful tool for photoaffinity labeling.[12][13] By incorporating a benzophenone moiety into a ligand, drug candidate, or peptide, researchers can covalently capture and identify its binding partners within a complex biological system upon UV irradiation.[13][14] This technique is invaluable for target identification and validation. Genetically encoded benzophenone-containing amino acids, such as p-benzoyl-L-phenylalanine (pBpa), allow for the site-specific incorporation of the photocrosslinker into proteins, enabling precise mapping of protein-protein and protein-DNA interactions.[15][16]

3D Printing and Photolithography

The ability of benzophenone to initiate radical polymerization makes it a valuable component in photocurable resins used in 3D printing and photolithography.[17][18] Its efficiency as a photoinitiator allows for the rapid and spatially controlled fabrication of complex three-dimensional structures.[17]

Experimental Protocol: A General Guideline for Benzophenone Photo-Crosslinking

This section provides a generalized, step-by-step protocol for a typical photo-crosslinking experiment using a benzophenone-containing compound. Note: This is a template and must be optimized for specific applications.

Materials and Equipment
  • Benzophenone-functionalized molecule (e.g., polymer, probe, or surface)

  • Target substrate (e.g., polymer film, protein solution, or cell lysate)

  • Appropriate solvent system (non-polar solvents are often preferred to maintain the reactivity of the n-π* triplet state)

  • UV light source with a defined wavelength output (e.g., 365 nm lamp)

  • UV radiometer to measure light intensity

  • Reaction vessel (quartz is recommended for UV transparency)

  • Nitrogen or argon source for deoxygenation (optional but recommended)

  • Analytical instrumentation for characterization (e.g., mass spectrometry, SDS-PAGE, UV-Vis spectroscopy)

Experimental Workflow

Experimental_Workflow Start Start Prep_Sample 1. Sample Preparation (Dissolve/coat BP compound and target) Start->Prep_Sample Deoxygenate 2. Deoxygenation (Optional) (Purge with N₂ or Ar to minimize quenching) Prep_Sample->Deoxygenate Irradiate 3. UV Irradiation (Expose to UV light at optimized wavelength and dose) Deoxygenate->Irradiate Quench 4. Quenching (Optional) (Add radical scavenger to stop the reaction) Irradiate->Quench Analyze 5. Analysis (Characterize the crosslinked product) Quench->Analyze End End Analyze->End

Figure 2: A generalized experimental workflow for benzophenone photo-crosslinking.

Detailed Steps
  • Sample Preparation:

    • Dissolve the benzophenone-containing compound and the target substrate in a suitable solvent. The concentrations should be optimized based on the specific application.

    • For surface crosslinking, coat the substrate with the benzophenone-functionalized polymer and ensure uniform coverage.[11]

  • Deoxygenation (Recommended):

    • Oxygen can quench the triplet excited state of benzophenone, reducing crosslinking efficiency.

    • Purge the reaction mixture with an inert gas like nitrogen or argon for 15-30 minutes prior to and during irradiation.

  • UV Irradiation:

    • Place the sample at a fixed distance from the UV lamp.

    • Irradiate with UV light at the appropriate wavelength (typically 365 nm) for a predetermined time.[3][4]

    • The irradiation time and intensity (energy dose) are critical parameters that require optimization. Monitor the reaction progress by analyzing aliquots at different time points. A decrease in the benzophenone UV absorbance peak around 260 nm can indicate its consumption.[11]

  • Post-Irradiation Processing:

    • After irradiation, the reaction can be stopped by removing the light source. In some cases, adding a radical scavenger can quench any remaining reactive species.

    • The sample is now ready for downstream analysis to confirm crosslinking.

  • Analysis and Characterization:

    • The method of analysis will depend on the nature of the experiment.

    • For protein crosslinking, SDS-PAGE can be used to visualize the formation of higher molecular weight adducts. Mass spectrometry can then be employed to identify the crosslinked peptides and pinpoint the site of modification.[19][20]

    • For polymer crosslinking, techniques like gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and mechanical testing can be used to characterize the changes in molecular weight, thermal properties, and material strength.

Quantitative Data: Triplet Quantum Yields of Benzophenone Derivatives

The triplet quantum yield (ΦT) is a measure of the efficiency of forming the reactive triplet state. This parameter is crucial for selecting the appropriate benzophenone derivative for a given application.

CompoundSolventTriplet Quantum Yield (ΦT)Reference
BenzophenoneBenzene0.90 - 1.00[21]
BenzophenoneAcetonitrile0.90 - 1.00[21]
4-MethoxybenzophenoneBenzene0.80 - 0.90[21]
4,4'-DimethoxybenzophenoneBenzene0.20 - 0.30[21]
4-AminobenzophenoneCyclohexane0.82[10]
4-AminobenzophenoneN,N-dimethylformamide0.10[10]

Table 1: A comparative summary of triplet quantum yields for selected benzophenone derivatives. Note the significant influence of both substituents and solvent polarity.[10][21]

Conclusion and Future Outlook

Benzophenone has solidified its position as a cornerstone of photo-crosslinking technology due to its robust photochemistry, versatility, and relative ease of use. From fundamental studies of molecular interactions to the development of advanced materials and therapeutics, the applications of benzophenone continue to expand. Future innovations will likely focus on the development of novel benzophenone derivatives with enhanced properties, such as red-shifted absorption to minimize photodamage to biological samples, improved water solubility for biological applications, and multi-functional probes that combine photo-crosslinking with other functionalities like fluorescent reporting or affinity tags. As our understanding of its photochemical intricacies deepens, benzophenone will undoubtedly remain an indispensable tool for scientists and engineers pushing the boundaries of discovery.

References

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Alkyne-Modified Linkers for Click Chemistry Applications: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Power of the Click

In the intricate world of molecular science, the ability to selectively and efficiently join molecules is paramount. This guide delves into the heart of one of the most powerful tools in the modern chemist's arsenal: click chemistry, with a specific focus on the indispensable role of alkyne-modified linkers. Coined by K.B. Sharpless, click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they can proceed in complex biological environments without interfering with native biochemical processes.[1][][3] This has revolutionized fields from drug discovery and development to materials science and diagnostics.[4][5][6][]

At the core of the most prominent click reactions—the azide-alkyne cycloadditions—lies the alkyne functional group. Alkyne-modified linkers are the architectural keystones that enable the precise and stable conjugation of diverse molecular entities, from small-molecule drugs and fluorescent probes to large biomolecules like antibodies and nucleic acids.[8][9] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, practicalities, and profound potential of these versatile molecular tools. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Chemistry of Connection: Azide-Alkyne Cycloaddition

The foundation of alkyne-based click chemistry is the [3+2] cycloaddition reaction between an alkyne and an azide, which forms a stable triazole ring.[10] This reaction primarily manifests in two powerful forms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal "click" reaction, renowned for its speed and efficiency.[1] It involves the reaction of a terminal alkyne with an azide, a process dramatically accelerated by a copper(I) catalyst.[10] The catalyst can be introduced as a Cu(I) salt or, more commonly, generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate.[1][11]

Mechanism of CuAAC:

The Cu(I) catalyst is crucial as it coordinates with the terminal alkyne, lowering the activation energy for the cycloaddition.[10] The reaction proceeds through a series of steps involving the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that ultimately rearranges to the stable 1,4-disubstituted triazole product.[]

CuAAC_Mechanism cluster_reactants Reactants cluster_products Product Alkyne Terminal Alkyne (R1-C≡CH) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide (R2-N3) Six_Membered_Ring Six-Membered Cu Intermediate Azide->Six_Membered_Ring Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Six_Membered_Ring + Azide Triazole 1,4-Disubstituted Triazole Six_Membered_Ring->Triazole Protonation Triazole->Cu_I Catalyst Regeneration

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Advantages of CuAAC:

  • High reaction rates: The copper catalyst provides a significant rate acceleration, often leading to quantitative conversion in a short time.[10]

  • High specificity: The reaction is highly selective for terminal alkynes and azides, with minimal side reactions.[3]

  • Versatility: It is compatible with a wide range of solvents, including aqueous solutions, and a broad pH range.[10]

Limitations of CuAAC:

  • Copper toxicity: The copper catalyst can be toxic to living cells, which can limit its application in in vivo studies.[][13] However, the use of chelating ligands like THPTA can mitigate this toxicity.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with copper, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a cornerstone of bioorthogonal chemistry for live-cell and in vivo applications.[13] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a catalyst.[14][15][] The driving force is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[13]

Mechanism of SPAAC:

SPAAC is a concerted [3+2] cycloaddition where the inherent strain of the cyclooctyne ring dramatically lowers the activation energy of the reaction with an azide.[13] This allows the reaction to proceed rapidly at physiological temperatures.[13]

SPAAC_Mechanism cluster_reactants Reactants cluster_products Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted Transition State Cyclooctyne->Transition_State Azide Azide (R-N3) Azide->Transition_State Triazole Stable Triazole Product Transition_State->Triazole Ring Strain Release

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Advantages of SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes it ideal for applications in living systems.[15][]

  • Bioorthogonality: Both the strained alkyne and azide are inert to most biological functional groups.[13]

Limitations of SPAAC:

  • Slower reaction rates: Compared to CuAAC, SPAAC reactions can be slower, sometimes requiring higher concentrations or longer reaction times.[15]

  • Steric hindrance: The bulky nature of some cyclooctynes can introduce steric challenges.

The Architect's Toolkit: Types of Alkyne-Modified Linkers

The versatility of click chemistry is greatly enhanced by the diverse array of available alkyne-modified linkers. The choice of linker is a critical design element that influences the properties of the final conjugate, such as its stability, solubility, and biological activity.

Bifunctional Linkers

Bifunctional linkers possess two reactive functional groups, one of which is the alkyne.[17] The second functional group allows for attachment to a molecule of interest. Common second functional groups include:

  • NHS esters: For reaction with primary amines in proteins and peptides.

  • Maleimides: For reaction with thiols, commonly found in cysteine residues.

  • Carboxylic acids/Amines: For standard amide bond formation.[17]

These linkers can contain spacers, such as polyethylene glycol (PEG), to improve solubility and reduce steric hindrance.[17]

Homobifunctional and Heterobifunctional Linkers
  • Homobifunctional linkers possess two identical reactive groups in addition to the alkyne, allowing for the crosslinking of similar molecules.

  • Heterobifunctional linkers have two different reactive groups, enabling the sequential conjugation of two different molecules.[18] For example, a linker with an NHS ester and an alkyne allows for the attachment to a protein via the amine-reactive NHS ester, followed by a click reaction to an azide-modified molecule.

Cleavable Linkers

In applications like drug delivery, it is often desirable for the linker to be cleaved under specific physiological conditions to release a payload.[19] Alkyne-modified cleavable linkers can incorporate moieties that are sensitive to:

  • Enzymes: Peptide sequences that can be cleaved by specific proteases found in target cells.

  • pH: Acid-labile groups, such as hydrazones, that are stable at physiological pH but cleave in the acidic environment of endosomes or lysosomes.[19]

  • Redox environment: Disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment inside a cell.[19]

Branched and Dendritic Linkers

For applications requiring the attachment of multiple copies of a molecule, branched or dendritic linkers containing multiple alkyne groups are available.[20] This is particularly useful for increasing the signal in detection assays or increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

In the Lab: Protocols and Methodologies

The successful application of alkyne-modified linkers hinges on robust and well-validated protocols. Here, we provide detailed, step-by-step methodologies for both CuAAC and SPAAC reactions in the context of bioconjugation.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[1]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)[1]

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[21]

  • Desalting column for purification

Procedure:

  • Prepare Reagents: Ensure all stock solutions are prepared and at the correct concentrations. Freshly prepare the sodium ascorbate solution immediately before use.

  • Prepare Protein and Dye: In a microcentrifuge tube, combine the alkyne-modified protein with a 5- to 10-fold molar excess of the azide-functionalized dye.

  • Prepare Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand complex by mixing the CuSO₄ and THPTA solutions. A common ratio is 1:5 copper to ligand.[1] For example, for a 500 µL reaction, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to achieve final concentrations of 100 µM and 1.25 mM, respectively.[1] Let this mixture stand for a few minutes.

  • Initiate the Reaction: Add the catalyst premix to the protein-dye mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[21]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled protein from excess dye and catalyst components using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Characterize the conjugate using appropriate methods such as UV-Vis spectroscopy to determine the degree of labeling, and SDS-PAGE to confirm conjugation.

CuAAC_Protocol_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (CuSO4, THPTA, NaAscorbate) Start->Prepare_Reagents Mix_Protein_Dye Combine Alkyne-Protein and Azide-Dye Prepare_Reagents->Mix_Protein_Dye Prepare_Catalyst Premix CuSO4 and THPTA Prepare_Reagents->Prepare_Catalyst Add_Catalyst Add Catalyst Premix to Protein-Dye Mixture Mix_Protein_Dye->Add_Catalyst Prepare_Catalyst->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Purify Purify via Desalting Column Incubate->Purify Characterize Characterize Conjugate (UV-Vis, SDS-PAGE) Purify->Characterize End End Characterize->End

Workflow for CuAAC Protein Labeling.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of metabolically incorporated azido-sugars on the surface of live cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Cells cultured in appropriate medium

  • Azido-sugar for metabolic labeling (e.g., Ac₄ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Supplement the cell culture medium with 25-50 µM of the azido-sugar (e.g., Ac₄ManNAz). Incubate the cells for 24-72 hours to allow for the incorporation of the azido-sugar into cell surface glycans.[13]

  • Cell Preparation: Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugars.[13]

  • SPAAC Reaction: Prepare a solution of the DBCO-functionalized dye in PBS or cell culture medium at a final concentration of 10-50 µM. Add this solution to the washed cells.

  • Incubation: Incubate the cells with the DBCO-dye solution for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove excess, unreacted DBCO-dye.

  • Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets.

SPAAC_Protocol_Workflow Start Start Metabolic_Labeling Incubate Cells with Azido-Sugar Start->Metabolic_Labeling Wash_Cells_1 Wash Cells to Remove Unincorporated Sugar Metabolic_Labeling->Wash_Cells_1 Add_DBCO_Dye Add DBCO-Functionalized Dye Wash_Cells_1->Add_DBCO_Dye Incubate_SPAAC Incubate for SPAAC Reaction Add_DBCO_Dye->Incubate_SPAAC Wash_Cells_2 Wash Cells to Remove Excess Dye Incubate_SPAAC->Wash_Cells_2 Image_Cells Image Cells with Fluorescence Microscope Wash_Cells_2->Image_Cells End End Image_Cells->End

Workflow for SPAAC Live Cell Labeling.

Comparative Analysis: Choosing the Right Approach

The selection between CuAAC and SPAAC, and the specific alkyne linker, is a critical decision that depends on the application. The following table provides a comparative summary to guide this choice.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires Cu(I) catalystCatalyst-free
Biocompatibility Potentially cytotoxic, but can be mitigated with ligandsHighly biocompatible, suitable for in vivo applications[13][15]
Reaction Rate Very fast (10⁷-10⁸ fold acceleration over uncatalyzed)[10]Slower than CuAAC, but rates can be tuned by cyclooctyne design
Alkyne Reactant Terminal alkyneStrained cyclooctyne (e.g., DBCO, BCN)[14]
Typical Applications In vitro bioconjugation, materials science, drug discovery[1][5]Live cell imaging, in vivo labeling, proteomics[][13]
Linker Considerations Smaller, less sterically hindered terminal alkyne linkersBulkier cyclooctyne linkers
Main Advantage Speed and efficiencyBioorthogonality and biocompatibility

Applications in Drug Development and Beyond

The impact of alkyne-modified linkers and click chemistry is particularly profound in drug discovery and development.[4][6]

  • Antibody-Drug Conjugates (ADCs): Click chemistry is a powerful tool for the synthesis of ADCs, allowing for the precise attachment of potent cytotoxic drugs to monoclonal antibodies.[][21] The choice of linker (cleavable vs. non-cleavable) is crucial for the ADC's efficacy and safety profile.[19][22]

  • Fragment-Based Drug Discovery (FBDD): Click chemistry can be used to link small molecular fragments that bind to a biological target, rapidly generating more potent lead compounds.[4]

  • Target Identification and Validation: Alkyne-modified probes can be used to label and identify the protein targets of a drug candidate within a complex proteome.[23][24]

  • Drug Delivery: Alkyne linkers are used to attach drugs to delivery vehicles like nanoparticles, polymers, and liposomes, enabling targeted delivery and controlled release.[8]

  • Bioconjugation and Labeling: The specific and robust nature of click chemistry makes it ideal for labeling biomolecules with fluorescent dyes, biotin, or other tags for a wide range of biological assays.[9]

Conclusion and Future Perspectives

Alkyne-modified linkers are more than just molecular connectors; they are enablers of innovation. Their synergy with the principles of click chemistry has provided scientists with an unprecedented ability to construct complex molecular architectures with precision and ease. From elucidating biological pathways to designing next-generation therapeutics, the applications of these versatile tools continue to expand. As new generations of strained alkynes with faster reaction kinetics are developed, and as our understanding of linker design deepens, we can expect alkyne-modified linkers to play an even more central role in advancing the frontiers of chemical biology, medicine, and materials science.

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The Bromomethylphenyl Group: A Technical Guide to Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The covalent linkage of molecules to biological entities is a cornerstone of modern therapeutic and diagnostic development. Among the arsenal of chemical tools available, the bromomethylphenyl group, a type of benzylic halide, offers a robust and reliable method for conjugating payloads to biomolecules, particularly through reaction with cysteine residues. This guide provides an in-depth analysis of the reactivity, mechanism, and practical application of bromomethylphenyl groups in bioconjugation. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer a comparative analysis against other common conjugation chemistries to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful linker technology.

Introduction: The Role of Benzylic Halides in Bioconjugation

The bromomethylphenyl group is an electrophilic moiety frequently incorporated into bifunctional linkers used in the synthesis of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs).[1][2] Its structure consists of a methyl bromide attached to a phenyl ring, creating a benzylic bromide. This arrangement is key to its utility. The adjacent aromatic ring stabilizes the transition state of nucleophilic substitution reactions, enhancing its reactivity toward specific amino acid side chains.[3]

The primary application of this chemistry is the site-specific modification of proteins, targeting the nucleophilic thiol group of cysteine residues.[1][] The reaction results in the formation of a highly stable thioether bond, a critical attribute for ADCs where premature payload release can lead to off-target toxicity and a diminished therapeutic window.[5] This stability contrasts with other popular chemistries, such as maleimide-thiol adducts, which can be susceptible to retro-Michael reactions and payload exchange in physiological environments.[6][7][8] This guide will dissect the chemical causality behind the bromomethylphenyl group's reactivity and provide a framework for its successful implementation.

The Chemistry of Bromomethylphenyl Conjugation

Mechanism of Action: An SN2 Pathway

The conjugation of a bromomethylphenyl group to a cysteine residue proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[9][10] The key steps are:

  • Nucleophile Activation: The reaction is critically dependent on the deprotonation of the cysteine's thiol group (-SH) to form the much more nucleophilic thiolate anion (-S⁻).[11][12] This is governed by the pKa of the thiol group (typically ~8.5) and the pH of the reaction buffer.[][13]

  • Nucleophilic Attack: The activated thiolate anion attacks the electrophilic benzylic carbon of the bromomethylphenyl group.

  • Displacement: The bromide ion, a good leaving group, is displaced, resulting in the formation of a stable carbon-sulfur (thioether) bond.[3]

This reaction is highly efficient and selective for thiols under controlled pH conditions.

Figure 1: SN2 reaction between a cysteine thiolate and a bromomethylphenyl group.
Critical Reaction Parameters: pH and Selectivity

The success of the conjugation hinges on careful control of the reaction environment, primarily pH.

  • pH: The reaction rate is highly pH-dependent. A pH range of 7.0-8.5 is typically optimal.

    • Below pH 7.0, the concentration of the reactive thiolate anion is low, leading to slow reaction kinetics.[11]

    • Above pH 8.5, while the thiolate concentration is high, competing side reactions become more prevalent. The primary amine of lysine side chains (pKa ~10.5) becomes increasingly deprotonated and nucleophilic, potentially leading to off-target alkylation and a heterogeneous product.[6][14] Furthermore, hydrolysis of the bromomethyl group itself can occur at higher pH values.

  • Selectivity: When performed within the optimal pH range, the bromomethylphenyl group exhibits excellent selectivity for cysteine residues over other nucleophilic amino acids like lysine, histidine, and methionine.[15] This is because the thiol group of cysteine is significantly more acidic and thus more readily deprotonated to its highly reactive nucleophilic form under mildly basic conditions compared to other residues.[16]

Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of bromomethylphenyl linkers is in the construction of ADCs, where a cytotoxic payload is attached to a monoclonal antibody (mAb).[1][17] The process typically involves conjugating to cysteine residues derived from the reduction of interchain disulfide bonds.[18]

General Experimental Workflow

The following workflow outlines the key stages of producing an ADC using a bromomethylphenyl-containing linker-payload.

ADC_Workflow mAb 1. Antibody Preparation Reduction 2. Disulfide Reduction (TCEP) mAb->Reduction Purify1 3. Desalting (Remove TCEP) Reduction->Purify1 Conjugation 5. Conjugation Reaction (pH 7.0-8.0, 4h, RT) Purify1->Conjugation LinkerPrep 4. Linker-Payload Solubilization (DMSO) LinkerPrep->Conjugation Quench 6. Quenching (e.g., Cysteine) Conjugation->Quench Purify2 7. ADC Purification (e.g., SEC/HIC) Quench->Purify2 Characterize 8. Characterization (DAR, Purity, Aggregation) Purify2->Characterize

Figure 2: General workflow for ADC synthesis via cysteine conjugation.
Detailed Experimental Protocol

This protocol provides a representative, self-validating methodology for conjugating a bromomethylphenyl-activated payload to a monoclonal antibody.

1. Antibody Preparation and Reduction:

  • Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in a phosphate buffer (e.g., PBS, pH 7.4).[19]

  • To reduce the interchain disulfide bonds, add a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) from a freshly prepared stock solution.[1]

  • Incubate the reaction at 37°C for 2 hours. This step cleaves the disulfide bonds to yield free, reactive thiol groups.[1][19]

2. Removal of Reducing Agent:

  • Immediately following reduction, remove excess TCEP using a desalting column (e.g., PD-10) equilibrated with a conjugation buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0).[1] The inclusion of a chelating agent like EDTA is crucial to prevent re-oxidation of the thiols, which can be catalyzed by trace metal ions.

  • Collect the protein fraction and immediately determine its concentration via A280 measurement.

3. Conjugation Reaction:

  • Prepare a 10 mM stock solution of the bromomethylphenyl-linker-payload construct in an organic co-solvent such as dimethyl sulfoxide (DMSO).[1]

  • Add a 5-fold molar excess of the payload-linker solution to the reduced antibody. The final concentration of the organic co-solvent should ideally not exceed 10% (v/v) to prevent protein denaturation.[1]

  • Gently mix and incubate the reaction at room temperature (20-25°C) for 4 hours, protected from light.[1]

4. Quenching and Purification:

  • Quench the reaction by adding a 20-fold molar excess of a thiol-containing small molecule, such as N-acetyl-cysteine or cysteine, to react with any remaining electrophilic linkers.[19]

  • Purify the resulting ADC from unreacted payload and other small molecules using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

5. Characterization (Self-Validation):

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drugs conjugated per antibody. This is a critical quality attribute. HIC is a powerful method for this, as it can separate antibody species based on the hydrophobicity added by the conjugated payload.[1] UV-Vis spectroscopy can also be used by measuring absorbance at 280 nm (for the protein) and at a wavelength specific to the payload.

  • Purity and Aggregation: Analyze the final ADC product by SEC to determine the percentage of monomer and identify any high molecular weight species (aggregates) that may have formed during the process.

  • Confirmation: Use Mass Spectrometry (LC-MS) to confirm the identity and covalent attachment of the payload to the antibody.

Advantages, Limitations, and Comparative Analysis

The choice of conjugation chemistry is a critical decision in the design of a bioconjugate.[14] The bromomethylphenyl group offers distinct advantages but also has limitations that must be considered.

Key Advantages
  • High Stability: The resulting thioether bond is extremely stable under physiological conditions, preventing premature drug release and payload migration, which can be a significant issue with maleimide-based linkers.[5][8]

  • Good Selectivity: Offers high selectivity for cysteine thiols over other nucleophilic residues when reaction conditions (especially pH) are properly controlled.[15]

Limitations and Side Reactions
  • Slower Kinetics: The SN2 reaction is generally slower than the Michael addition used for maleimide conjugation.[13] This necessitates longer reaction times or slightly higher temperatures.

  • Aqueous Instability: Benzylic bromides can be susceptible to hydrolysis in aqueous buffers, especially at elevated pH and temperature. This can consume the reactive group before it has a chance to conjugate with the target thiol.

  • Co-Solvent Requirement: Many bromomethylphenyl-containing linker-payloads have poor aqueous solubility, requiring the use of organic co-solvents like DMSO or DMF, which must be carefully controlled to avoid denaturing the protein.[1]

Comparative Table of Cysteine-Reactive Chemistries
FeatureBromomethylphenyl (Benzylic Halide)MaleimideIodoacetamide
Reaction Type SN2 AlkylationMichael AdditionSN2 Alkylation
Target Residue Cysteine (Thiol)Cysteine (Thiol)Cysteine (Thiol)
Resulting Bond ThioetherThiosuccinimide AdductThioether
Bond Stability Very High (Irreversible)[8]Moderate (Reversible via retro-Michael)[6]Very High (Irreversible)[8]
Optimal pH 7.0 - 8.56.5 - 7.5[6]7.5 - 8.5
Reaction Rate ModerateFast[13]Moderate to Fast
Key Advantage Excellent conjugate stability[5]Rapid and efficient reactionExcellent conjugate stability
Key Limitation Slower kinetics, potential for hydrolysisPotential for deconjugation/payload exchange[7]Light sensitivity, potential for off-target reaction

Conclusion

The bromomethylphenyl group represents a valuable and robust tool for bioconjugation, prized for its ability to form highly stable thioether linkages with cysteine residues. Its predictable reactivity, governed by the principles of SN2 reactions and pH-dependent nucleophilicity, makes it a reliable choice for applications demanding high in-vivo stability, such as the development of next-generation Antibody-Drug Conjugates. While considerations around reaction kinetics and aqueous stability are necessary, a well-designed protocol, as outlined in this guide, allows researchers to harness the advantages of this chemistry. By understanding the causal relationships between reaction conditions and outcomes, scientists can confidently implement bromomethylphenyl-based strategies to create effective and stable bioconjugates for advanced therapeutic and research applications.

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  • Creative Biolabs. (n.d.). Cysteine based Conjugation Strategy.

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Methodological & Application

Unveiling Molecular Interactions: A Guide to Photoaffinity Labeling Using (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Interactome with Precision

In the intricate landscape of drug discovery and chemical biology, identifying the specific molecular targets of bioactive small molecules is a paramount challenge. Photoaffinity labeling (PAL) has emerged as a powerful technology to covalently capture and subsequently identify the binding partners of a ligand of interest within a complex biological system.[1][2] This technique relies on a specially designed chemical probe that, upon photoactivation, forms a highly reactive species capable of creating a covalent bond with nearby molecules, effectively "trapping" the interaction.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a versatile trifunctional chemical probe building block, (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone , for photoaffinity labeling studies. This reagent uniquely integrates three key functionalities into a single molecule:

  • A benzophenone moiety, a well-established photo-crosslinker that, upon excitation with UV light, can abstract a hydrogen atom to form a covalent bond.[3]

  • A terminal alkyne group, which serves as a bioorthogonal handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4] This allows for the attachment of reporter tags, such as biotin or fluorescent dyes, for downstream detection and enrichment.

  • A bromomethyl group, a reactive synthetic handle that enables the straightforward conjugation of the probe to a ligand of interest containing a nucleophilic functional group, such as an amine or a phenol.

This guide will detail the principles behind this powerful technique, provide step-by-step protocols for probe synthesis and application, and discuss the downstream analysis of labeled proteins.

The Trifunctional Advantage: A Modular Approach to Target Identification

The elegance of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone lies in its modular design, which streamlines the development of custom photoaffinity probes. The experimental workflow can be conceptually divided into three main stages, as illustrated below.

experimental_workflow cluster_synthesis Stage 1: Probe Synthesis cluster_labeling Stage 2: Photo-Labeling & Tagging cluster_analysis Stage 3: Analysis ligand Ligand of Interest (with Nu-H) probe Photoaffinity Probe ligand->probe Conjugation reagent (4-(Bromomethyl)phenyl) (4-(prop-2-yn-1-yloxy)phenyl)methanone reagent->probe cell_lysate Incubate with Cells or Lysate probe->cell_lysate uv_irrad UV Irradiation (Crosslinking) cell_lysate->uv_irrad click_chem Click Chemistry (Biotin-Azide) uv_irrad->click_chem enrich Streptavidin Enrichment click_chem->enrich analysis Downstream Analysis (MS or Western Blot) enrich->analysis

Figure 1: General experimental workflow for photoaffinity labeling. This diagram illustrates the three key stages: synthesis of the photoaffinity probe, labeling and tagging of the target protein, and downstream analysis.

PART 1: Synthesis of the Photoaffinity Probe

The initial and critical step is the covalent attachment of the trifunctional reagent to your ligand of interest. The bromomethyl group is an excellent electrophile that readily reacts with nucleophiles such as amines and phenols via an SN2 reaction.

Protocol 1.1: Conjugation of the Reagent to an Amine-Containing Ligand

This protocol describes the N-alkylation of a primary or secondary amine with the bromomethyl group of the reagent.

Materials:

  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

  • Amine-containing ligand of interest

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate, water)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve your amine-containing ligand (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base will deprotonate the amine, increasing its nucleophilicity.

  • Reagent Addition: Dissolve (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure photoaffinity probe. The appropriate solvent system for chromatography will need to be determined based on the polarity of the product.

  • Characterization: Confirm the structure and purity of the synthesized probe using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Protocol 1.2: Conjugation of the Reagent to a Phenolic Ligand

This protocol outlines the O-alkylation of a phenolic hydroxyl group.

Materials:

  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

  • Phenolic ligand of interest

  • Anhydrous solvent such as DMF or acetone

  • A mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the phenolic ligand (1.0 equivalent) and the base (1.5-2.0 equivalents) in the anhydrous solvent.

  • Reagent Addition: Add (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone (1.0-1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Follow the work-up, purification, and characterization steps as described in Protocol 1.1 (steps 5-9).

PART 2: Photoaffinity Labeling and Biotinylation

Once the photoaffinity probe is synthesized and purified, the next stage involves incubating it with the biological sample, photo-crosslinking, and attaching a biotin tag for subsequent enrichment.

Protocol 2.1: Photoaffinity Labeling of Proteins in Cell Lysate

Materials:

  • Synthesized photoaffinity probe

  • Cell lysate prepared in a suitable buffer (e.g., RIPA, NP-40 based buffers) without high concentrations of primary amines (like Tris) that could quench the reaction. HEPES or phosphate buffers are recommended.

  • UV lamp with an emission maximum around 350-365 nm (a UV crosslinker instrument is ideal).

  • Ice bucket or cold plate.

Procedure:

  • Probe Incubation: Add the photoaffinity probe to the cell lysate at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically. Incubate the mixture for a specific period (e.g., 30-60 minutes) at 4°C to allow for the probe to bind to its target protein(s).

  • UV Irradiation: Place the samples on ice or a cold plate and irradiate with UV light (350-365 nm). The irradiation time is a critical parameter and should be optimized; start with a time course experiment (e.g., 5, 10, 20 minutes).[3] Over-irradiation can lead to non-specific crosslinking and protein damage.

  • Control Experiments: It is crucial to include proper controls to ensure the specificity of the labeling.[6]

    • No UV control: A sample incubated with the probe but not exposed to UV light. This will identify proteins that bind non-covalently to the probe.

    • Competition control: A sample pre-incubated with an excess (e.g., 50-100 fold) of the unconjugated parent ligand before adding the photoaffinity probe. A significant reduction in labeling of a specific protein in the presence of the competitor indicates specific binding.

    • Probe-only control: A sample without any cell lysate to check for any probe aggregation or non-specific interactions with the tube.

Protocol 2.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation

This "click chemistry" step attaches a biotin tag to the alkyne handle of the cross-linked probe.

Materials:

  • Photo-crosslinked cell lysate

  • Biotin-azide (e.g., Biotin-PEGn-Azide)

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent, such as sodium ascorbate or Tris(2-carboxyethyl)phosphine (TCEP)

  • A copper(I)-stabilizing ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Click-Chemistry Cocktail: Prepare a fresh stock solution of the click-chemistry cocktail. For a typical reaction, the final concentrations might be:

    • Biotin-azide: 50-100 µM

    • TCEP: 1 mM

    • TBTA: 100 µM

    • CuSO₄: 1 mM

  • Reaction: Add the click-chemistry cocktail to the photo-crosslinked cell lysate. Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

  • Quenching: The reaction can be stopped by adding a chelating agent like EDTA to sequester the copper ions.

PART 3: Enrichment and Downstream Analysis

The final stage involves isolating the biotinylated proteins and identifying them using mass spectrometry or validating them through Western blotting.

Protocol 3.1: Enrichment of Biotinylated Proteins using Streptavidin Beads

Materials:

  • Biotinylated cell lysate

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers of increasing stringency (e.g., PBS with varying concentrations of salt and/or detergents like SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer for Western blot, or a buffer compatible with on-bead digestion for mass spectrometry)

Procedure:

  • Bead Equilibration: Wash the streptavidin beads according to the manufacturer's instructions with a suitable binding buffer (e.g., PBS with a low concentration of detergent).

  • Binding: Add the biotinylated lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:

    • 2 washes with PBS + 0.1% SDS

    • 2 washes with PBS + 1 M NaCl

    • 2 washes with PBS

  • Elution/On-Bead Digestion:

    • For Western Blot: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.

    • For Mass Spectrometry: Proceed with on-bead digestion as described in Protocol 3.2.

Protocol 3.2: On-Bead Tryptic Digestion for Mass Spectrometry

This protocol is designed to digest the captured proteins directly on the beads, reducing sample loss and contamination.

Materials:

  • Protein-bound streptavidin beads

  • Reduction solution (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade) in 50 mM ammonium bicarbonate

  • Formic acid

Procedure:

  • Reduction: Resuspend the beads in the reduction solution and incubate at 56°C for 30-60 minutes.

  • Alkylation: Cool the sample to room temperature and add the alkylation solution. Incubate in the dark for 30-45 minutes.

  • Washing: Wash the beads with 50 mM ammonium bicarbonate to remove excess DTT and iodoacetamide.

  • Digestion: Resuspend the beads in a solution of trypsin (e.g., 0.1-0.5 µg) in 50 mM ammonium bicarbonate. Incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. To maximize recovery, perform a second elution with a solution like 50% acetonitrile/0.1% formic acid.

  • Sample Preparation for MS: Combine the peptide eluates, acidify with formic acid, and desalt using a C18 StageTip or similar device before analysis by LC-MS/MS.

Protocol 3.3: Western Blot Analysis of Labeled Proteins

Western blotting is a valuable method to validate the labeling of a specific protein of interest, especially if a candidate target is suspected.

Materials:

  • Eluted protein samples from Protocol 3.1

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Primary antibody against the protein of interest (for validation)

  • HRP-conjugated secondary antibody (if using a primary antibody)

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Detection of Biotinylated Proteins:

    • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane extensively with TBST.

  • Signal Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imager. A band that appears in the UV-treated sample but is absent or significantly reduced in the no-UV and competition control lanes suggests a specific interaction.

  • Validation with a Primary Antibody: To confirm the identity of a labeled band, the blot can be stripped and re-probed with a primary antibody specific to the suspected target protein.

Data Interpretation and Concluding Remarks

The successful identification of specific protein targets relies on the careful execution of the experiments and rigorous analysis of the data. For mass spectrometry-based identification, candidate proteins should be significantly enriched in the experimental samples compared to the control samples. For Western blot analysis, the specificity of the interaction is demonstrated by the dependence on UV irradiation and competition with the parent ligand.

The trifunctional probe building block, (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, offers a powerful and adaptable platform for photoaffinity labeling experiments. Its modular nature allows for the facile synthesis of custom probes for a wide range of ligands, enabling researchers to illuminate the complex network of molecular interactions that govern biological processes and drive drug action.

References

  • Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry. PubMed. Available at: [Link]

  • Development of Bifunctional Photoactivatable Benzophenone Probes and Their Application to Glycoside Substrates. PubMed. Available at: [Link]

  • Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. MDPI. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]

  • Exploring the Synthesis and Versatile Applications of 4-(Bromomethyl)benzophenone. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Photoaffinity labeling in target- and binding-site identification. PubMed Central. Available at: [Link]

  • Synthesis and characterization of photoaffinity probes that target the 5-HT3 receptor. ETH Zurich Research Collection. Available at: [Link]

  • Synthesis and Characterization of Photoaffinity Probes that Target the 5-HT3 Receptor. ETH Zurich Research Collection. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. Available at: [Link]

  • Method for purifying and separating benzophenone. Google Patents.
  • Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. PubMed Central. Available at: [Link]

  • Small molecule target identification using photo-affinity chromatography. eScholarship, University of California. Available at: [Link]

  • Synthesis of benzylic amines. Organic Chemistry Portal. Available at: [Link]

  • Photoaffinity labeling in target- and binding-site identification. PubMed Central. Available at: [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. ResearchGate. Available at: [Link]

  • Reaction of Benzophenone Triplet With Aliphatic Amines. What a Potent Neurotoxin Can Tell Us About the Reaction Mechanism. PubMed. Available at: [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PubMed Central. Available at: [Link]

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. Available at: [Link]

  • How come bromine adds meta to phenol in this reaction, which is catalysed by HSbF6. Chemistry Stack Exchange. Available at: [Link]

  • Photoaffinity Labeling Mass Spectrometry. Evotec. Available at: [Link]

  • Photoactivation mechanism of benzophenone. ResearchGate. Available at: [Link]

  • 4-(Bromomethyl)benzophenone. ResearchGate. Available at: [Link]

  • Benzophenone-based photoaffinity probes 15–17. ResearchGate. Available at: [Link]

  • Phenol alkylation process. Google Patents.
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. Available at: [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at: [Link]

  • The bromination kinetics of phenolic compounds in aqueous solution. PubMed. Available at: [Link]

  • Ring Reactions of Phenol. Chemistry LibreTexts. Available at: [Link]

  • Electrophilic aromatic substitution reactions of phenols. YouTube. Available at: [Link]

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Application Notes & Protocols: A Guide to UV Crosslinking with Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Molecular Interactions

In the intricate landscape of molecular biology and drug development, understanding how molecules interact is paramount. Photoaffinity labeling (PAL) is a powerful technique that provides a molecular "snapshot" of these interactions by creating a covalent bond between an interacting pair upon activation by light.[1][2] Among the arsenal of photoactivatable crosslinkers, benzophenone (BP) and its derivatives have emerged as exceptionally robust and versatile tools.[3][4]

This guide provides a comprehensive overview of the principles and a detailed protocol for utilizing benzophenone-based photoprobes to investigate and characterize molecular interactions, tailored for researchers, scientists, and drug development professionals.

Part 1: The Science of Benzophenone Photo-Crosslinking

The Mechanism: A Light-Activated Reaction

The utility of benzophenone as a photocrosslinker lies in its unique photochemical properties. The process is initiated by irradiating the benzophenone moiety with UV light, typically in the 350-365 nm range.[5] This is a critical advantage, as this longer wavelength is less damaging to sensitive biological molecules like proteins and nucleic acids compared to shorter UV wavelengths (e.g., 254 nm).[6][7]

The mechanism proceeds through the following key steps:

  • Photoexcitation: The benzophenone molecule absorbs a photon, promoting an electron from a non-bonding orbital (n) to an anti-bonding orbital (π*). This creates an excited singlet state (S1).[7][8]

  • Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to form a more stable, long-lived triplet state (T1).[8][9] This triplet state can be represented as a diradical, making it highly reactive.

  • Hydrogen Abstraction: The highly reactive triplet benzophenone abstracts a hydrogen atom from a nearby C-H bond of an interacting molecule (e.g., an amino acid side chain). This creates two radical species: a benzophenone ketyl radical and a radical on the target molecule.[8][10]

  • Covalent Bond Formation: The two radical intermediates then recombine, forming a stable, covalent C-C bond, thus permanently linking the probe to its target.[11][12]

This C-H insertion chemistry is a hallmark of benzophenone, allowing it to react with a wide range of amino acid residues, making it a broadly applicable crosslinking agent.

Diagram: Benzophenone Photochemical Reaction Pathway

Benzophenone_Mechanism BP_S0 Benzophenone (S₀) BP_S1 Excited Singlet (S₁) BP_S0->BP_S1 UV Light (350-365 nm) BP_T1 Reactive Triplet (T₁) BP_S1->BP_T1 Intersystem Crossing Radicals Radical Pair (BP Ketyl + Target Radical) BP_T1->Radicals H-Abstraction Crosslink Covalent Crosslink Radicals->Crosslink Radical Recombination Target Target Molecule (R-H) Target->Radicals

Caption: The photochemical mechanism of benzophenone activation and crosslinking.

Part 2: Designing a Robust Crosslinking Experiment

A successful UV crosslinking experiment hinges on careful planning and the inclusion of appropriate controls. As a self-validating system, the protocol must be designed to prove that the observed crosslinking is specific, light-dependent, and occurs at the intended binding site.

Key Considerations:
  • Probe Design: The benzophenone moiety must be incorporated into a probe molecule (e.g., a peptide, small molecule, or nucleic acid) that retains high affinity for its target.[1] The position of the BP group and the length of any linker can significantly impact crosslinking efficiency.[13] Multifunctional linkers can also be designed to include reporter tags (e.g., biotin, fluorescent dyes) for downstream analysis.[3][14]

  • UV Source and Wavelength: A UV crosslinker instrument equipped with 365 nm bulbs is ideal. While 254 nm can also excite benzophenone, it is more likely to cause photodamage to proteins and can induce alternative, less specific crosslinking reactions or even polymer chain scission.[7][15] The energy dose (measured in J/cm²) is a critical parameter that must be optimized.

  • Buffer Conditions: Avoid components that can quench the triplet state of benzophenone, such as dithiothreitol (DTT) or other strong reducing agents. The polarity of the environment can also influence the reactivity of the benzophenone group.[8][16]

  • Temperature Control: Perform UV irradiation on ice or in a cold room. This minimizes potential thermal damage to the sample from the UV lamps and helps to stabilize the interacting complex.

Essential Experimental Controls:
  • No-UV Control: A sample prepared identically but not exposed to UV light. This is crucial to demonstrate that the covalent bond formation is light-dependent.

  • Competition Assay: Pre-incubate the target molecule with an excess of the unlabeled, non-photoreactive parent molecule before adding the benzophenone probe. A significant reduction in crosslinking indicates that the probe is binding specifically to the intended site.[17]

  • Non-Interacting Protein Control: Perform the crosslinking reaction in the presence of a non-specific, abundant protein (like Bovine Serum Albumin, BSA). This helps to assess the level of non-specific labeling.[14]

Part 3: Detailed Experimental Protocol

This protocol provides a general framework. Specific concentrations, incubation times, and UV energy doses should be empirically optimized for each unique interacting pair.

A. Reagent and Sample Preparation
  • Benzophenone Probe Stock: Dissolve the benzophenone-derivatized probe in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-100 mM). Store protected from light at -20°C or -80°C.

  • Target Protein Solution: Prepare the purified target protein in a suitable, non-quenching buffer (e.g., HEPES, PBS, Tris). The buffer should be optimized for the stability and activity of the target protein.

  • Control Ligand Stock (for Competition Assay): Prepare a concentrated stock solution of the unlabeled, non-photoreactive ligand in the same solvent as the probe.

B. Binding and Crosslinking Reaction
  • Prepare Reaction Mixes: In microcentrifuge tubes or a multi-well plate, set up the reactions on ice. A typical final volume is 20-100 µL.

    • Test Sample: Target Protein + BP Probe

    • No-UV Control: Target Protein + BP Probe (wrap tube in foil)

    • Competition Control: Target Protein + Excess Unlabeled Ligand + BP Probe

  • Incubation:

    • For the competition control, first add the excess unlabeled ligand (typically 100-1000 fold molar excess over the probe) to the target protein and incubate for 15-30 minutes on ice to allow for binding.

    • Add the benzophenone probe to all relevant samples. The final concentration of the probe should be determined based on its binding affinity (Kd), often in the range of 1-10x the Kd.

    • Incubate all samples for an additional 30-60 minutes on ice (or at a temperature optimal for binding) in the dark to allow the probe-target complex to reach binding equilibrium.

C. UV Irradiation
  • Setup: Place the reaction tubes or plate on ice in a UV crosslinker (e.g., UVP CL-1000). Remove the lids to ensure direct light exposure. The distance from the lamp to the sample should be consistent.[18]

  • Irradiation: Expose the samples to 365 nm UV light. The optimal energy dose must be determined empirically. Start with a dose of 0.5 - 2.0 J/cm². This may correspond to an irradiation time of 5-30 minutes, depending on the instrument's intensity.[15][18]

  • Post-Irradiation: Immediately after irradiation, the crosslinking reaction is complete. Proceed to analysis or store samples at -80°C.

Diagram: Experimental Workflow

Sources

click chemistry reaction with (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Introduction: A Trifunctional Scaffold for Advanced Chemical Biology

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," has revolutionized the way scientists approach molecular assembly.[1][2] Its efficiency, high regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and tolerance of a vast array of functional groups have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4][5][6] This guide focuses on a particularly versatile trifunctional building block: (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone .

This molecule is specifically engineered for multi-step chemical biology applications, incorporating three distinct functionalities:

  • Terminal Alkyne (Propargyl Ether): Serves as the reactive handle for the CuAAC reaction, enabling covalent linkage to any azide-modified molecule.

  • Benzophenone Core: A photoactivatable moiety that, upon exposure to UV light, can form a covalent bond with adjacent C-H bonds, making it an ideal tool for photoaffinity labeling and identifying biological targets.[7]

  • Bromomethyl Group: A potent electrophile that acts as a versatile synthetic handle for conjugation to nucleophiles (e.g., thiols, amines, carboxylates) on a ligand or pharmacophore.[7]

This application note provides a detailed protocol and technical insights for performing the CuAAC reaction with this building block, enabling researchers to leverage its capabilities for creating sophisticated chemical probes and complex molecular architectures.

The Mechanism of Action: Understanding the CuAAC Catalytic Cycle

The CuAAC reaction's remarkable efficacy stems from the catalytic action of a copper(I) species, which dramatically accelerates the rate of cycloaddition by orders of magnitude compared to the uncatalyzed thermal Huisgen reaction.[8] The mechanism is not a concerted cycloaddition but a stepwise process.[2] While early proposals suggested a mononuclear copper intermediate, substantial kinetic and computational evidence now supports a dinuclear copper pathway as being kinetically dominant.[3][9][10]

The catalytic cycle proceeds as follows:

  • Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2][11]

  • Acetylide Formation: A Cu(I) ion coordinates with the terminal alkyne of the methanone building block, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.[10][11][12]

  • Dinuclear Complex Formation: A second Cu(I) ion coordinates to the first copper-acetylide complex.

  • Azide Coordination & Cyclization: The azide substrate coordinates to one of the copper centers, bringing it into proximity with the acetylide. This is followed by a cyclization step to form a six-membered copper-containing metallacycle.[8]

  • Ring Contraction & Product Release: The metallacycle undergoes rearrangement and subsequent protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_generation In Situ Catalyst Generation Cu_I Cu(I) Catalyst Cu_Acetylide Dinuclear Cu(I)-Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (Methanone) Alkyne->Cu_Acetylide Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Metallacycle->Cu_I Catalyst Regeneration Triazole_Product 1,4-Triazole Product Metallacycle->Triazole_Product Rearrangement + Protonolysis Cu_II Cu(II) Source (e.g., CuSO4) Cu_I_Gen Cu(I) Catalyst Cu_II->Cu_I_Gen Reducer Reducing Agent (e.g., Na-Ascorbate) Reducer->Cu_I_Gen Cu_I_Gen->Cu_I Enters Cycle

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol details a general procedure for the CuAAC reaction. It should be optimized based on the specific azide substrate used.

Materials and Reagents
  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone (Alkyne)

  • Azide-functionalized substrate of interest (Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand. THPTA is recommended for aqueous systems.[13][14]

  • Solvents: 1,4-Dioxane or DMSO, and deionized water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas source

Step-by-Step Methodology

The order of reagent addition is critical to prevent catalyst deactivation.[13][14] The following procedure is a validated and recommended sequence.

  • Substrate Preparation:

    • In a reaction vial, dissolve (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone (1.0 eq.) and the azide substrate (1.0 - 1.2 eq.) in a suitable solvent mixture (e.g., Dioxane/H₂O 4:1 or DMSO/H₂O 4:1). The final concentration of the limiting reagent should be between 0.05 M and 0.2 M.

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[13]

  • Catalyst Premix Preparation:

    • In a separate small vial, prepare a premixed catalyst solution. Add CuSO₄·5H₂O (0.01 - 0.05 eq.) and the stabilizing ligand (THPTA or TBTA, 1.0 eq. relative to CuSO₄) to a small amount of water.

    • Causality Insight: Premixing the copper and ligand allows for the formation of a stable complex that protects the copper from precipitation and oxidation, ensuring its availability for the catalytic cycle.[13][15]

  • Reaction Initiation:

    • Add the premixed catalyst solution from Step 2 to the stirring substrate solution from Step 1.

    • Prepare a fresh stock solution of sodium ascorbate in degassed water. Add the sodium ascorbate solution (0.1 - 0.3 eq.) to the reaction mixture to initiate the reaction.

    • Causality Insight: Adding the ascorbate last ensures that the reduction of Cu(II) to the active Cu(I) state occurs in the presence of the stabilizing ligand and substrates, preventing the formation of inactive copper oxides.[13][14]

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.

  • Work-up and Product Isolation:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove residual water-soluble components.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[16][17]

    • If residual copper contamination is a concern, the organic solution can be washed with an aqueous solution of a chelating agent like EDTA before drying.[18]

CuAAC_Workflow A 1. Prepare Substrates Dissolve Alkyne & Azide in Solvent B 2. Degas Solution Bubble with N2/Ar for 15 min A->B D 4. Add Catalyst Add Premix to Substrates B->D C 3. Prepare Catalyst Premix CuSO4 + Ligand in H2O C->D E 5. Initiate Reaction Add fresh Sodium Ascorbate solution D->E F 6. Monitor Progress Stir at RT (1-12h) Check via TLC/LC-MS E->F G 7. Work-up Dilute with H2O, Extract with Ethyl Acetate F->G H 8. Isolate & Purify Dry, Concentrate, and Column Chromatography G->H I Final Product Pure Triazole Conjugate H->I

Caption: Experimental workflow for the CuAAC reaction.

Optimization and Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors. The following table provides typical parameters and considerations for optimization.

ParameterTypical Range/ConditionRationale & Expert Insights
Catalyst Loading 1–5 mol% CuSO₄Lower loadings are often sufficient, but reactions with challenging substrates may benefit from higher concentrations.
Reducing Agent 10–30 mol% Sodium AscorbateA slight excess relative to copper is used to maintain a reducing environment and prevent re-oxidation of Cu(I) to Cu(II).[13]
Ligand 1–5 mol% (1:1 ratio with Cu)Ligands like THPTA or TBTA are crucial for preventing catalyst oxidation and precipitation, especially in bioconjugation reactions.[14][19]
Solvent Dioxane/H₂O, DMSO/H₂O, t-BuOH/H₂OThe choice of solvent should prioritize the solubility of all reactants. Aqueous mixtures often accelerate the reaction.[8][13]
Temperature Room Temperature (20-25 °C)Most CuAAC reactions proceed efficiently at ambient temperature. Gentle heating (40-50 °C) can be applied to accelerate sluggish reactions.[13]
pH 4–12The reaction is remarkably tolerant of a wide pH range, making it suitable for a variety of applications, including bioconjugation.[4][11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Oxidized/Inactive Catalyst: Oxygen contamination; old sodium ascorbate solution.Degas all solvents thoroughly.[13] Use a freshly prepared solution of sodium ascorbate. Add a stabilizing ligand like THPTA.[14]
Poor Reagent Quality: Impure alkyne or azide starting materials.Verify the purity of starting materials via NMR or mass spectrometry.[13]
Inhibiting Functional Groups: Substrates contain strong copper chelators (e.g., free thiols).Use a higher catalyst loading or add a sacrificial metal like Zn(II) to occupy the chelating sites.[20]
Incorrect Reagent Order: Premature reduction of Cu(II) before ligand complexation.Follow the recommended order of addition: (1) Substrates, (2) Catalyst/Ligand Premix, (3) Reducing Agent.[13][14]
Side Product Formation Alkyne Homocoupling (Glaser Coupling): Insufficient reducing agent.Ensure a slight excess of sodium ascorbate is present throughout the reaction to suppress this oxidative side reaction.[8]
Difficulty in Purification Residual Copper Catalyst: Copper complexes co-elute with the product.Wash the crude product solution with an aqueous solution of a chelating agent (e.g., EDTA) during work-up.[18]
High Polarity of Product: Product streaks or does not move on a standard silica gel column.Consider using reverse-phase (C18) chromatography or adding a polar modifier like methanol to the eluent for silica gel chromatography.[18][21]

References

  • Title: mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC)
  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL
  • Title: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes Source: ACS Publications URL
  • Title: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
  • Title: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Title: Understanding the mechanism and regioselectivity of the copper(i)
  • Title: What is the mechanism of click chemistry?
  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Source: PubMed Central (PMC)
  • Title: Technical Support Center: Optimizing CuAAC Reactions Source: BenchChem URL
  • Title: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
  • Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation".
  • Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL
  • Title: "troubleshooting low yields in azide-alkyne cycloaddition reactions" Source: BenchChem URL
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Title: Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode Source: MDPI URL
  • Title: Application Notes and Protocols for the Functionalization of Terminal Alkynes with 7-Bromohept-1-yne Source: BenchChem URL
  • Source: PubMed Central (PMC)
  • Title: (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)
  • Title: Technical Support Center: Purification of Substituted 1,2,4-Triazoles Source: BenchChem URL
  • Title: Help finding conditions for CuAAC "click" reaction Source: Chemistry Stack Exchange URL
  • Source: PubMed Central (PMC)

Sources

Application Notes and Protocols for Peptide Bioconjugation with (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Linker for Advanced Peptide Architectures

In the landscape of chemical biology and drug development, the precise assembly of complex biomolecular architectures is paramount. The heterobifunctional and, indeed, trifunctional linker, (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone , offers a versatile platform for creating sophisticated peptide conjugates. This molecule uniquely combines three distinct reactive moieties:

  • An Electrophilic Benzylic Bromide: This functional group is highly reactive towards nucleophiles, exhibiting a strong preference for the thiol group of cysteine residues, enabling stable and site-specific S-alkylation.[1]

  • A Terminal Alkyne: The propargyloxy group serves as a handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and bioorthogonal ligation of azide-containing molecules.[2][3]

  • A Photoactivatable Benzophenone Core: Upon exposure to UV light (typically ~350-365 nm), the benzophenone carbonyl group can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent cross-link. This functionality is invaluable for photoaffinity labeling to identify binding partners.[4][5][6]

This unique combination of functionalities allows for a multi-faceted approach to bioconjugation, enabling researchers to construct well-defined peptide-drug conjugates, peptide-peptide linkages, or to immobilize peptides onto surfaces in a controlled manner. The orthogonal nature of these reactive groups permits sequential or one-pot conjugation strategies, providing a high degree of control over the final conjugate's structure.[7][8]

This guide provides an in-depth exploration of the applications of this linker, complete with detailed protocols, mechanistic insights, and data interpretation guidelines for researchers in peptide chemistry, drug discovery, and materials science.

Chemical & Physical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₃BrO₂[9]
Molecular Weight 329.19 g/mol [9]
Appearance Solid[9]
Storage Conditions Store at -20°C, protect from light[9]

Strategic Applications & Experimental Design

The true power of this linker lies in its capacity to facilitate multiple, distinct conjugation strategies. The choice of which reactive handle to utilize first depends entirely on the desired final product and the nature of the peptide and payload.

Strategy 1: Sequential Orthogonal Conjugation

This is the most common and controlled approach. It involves the reaction of one functional group on the linker, purification of the intermediate, followed by the reaction of the second functional group.

  • Path A: Cysteine Alkylation followed by Click Chemistry. This is often the preferred route when working with peptides containing a single, accessible cysteine residue. The thioether bond formed is highly stable.[10] Once the peptide is linked via the bromomethyl group, the alkyne handle is available for a subsequent CuAAC reaction with an azide-modified payload (e.g., a small molecule drug, a fluorescent dye, or another peptide).

  • Path B: Click Chemistry followed by Cysteine Alkylation. This route is advantageous if the azide-containing molecule is more sensitive to the conditions required for cysteine alkylation. The initial CuAAC reaction attaches the payload to the linker, and the resulting conjugate is then reacted with the cysteine-containing peptide.

Strategy 2: Bridging Two Peptides

The linker can be used to covalently connect two different peptide chains. For instance, one peptide containing a cysteine can be attached via S-alkylation, and another peptide functionalized with an azide can be linked via CuAAC. This is a powerful method for creating heterodimeric peptide constructs.

Strategy 3: Trifunctional Photoaffinity Probes

In this advanced application, a ligand or pharmacophore can be attached to the linker via either the bromomethyl or alkyne group. The resulting probe can then be incubated with its biological target. Upon UV irradiation, the benzophenone core will form a covalent bond with the target protein, allowing for its identification and characterization. The remaining functional group (alkyne or a now-conjugated moiety) can be used for downstream applications like enrichment or visualization.[4][5]

Experimental Protocols

Protocol 1: Site-Specific Peptide Modification via Cysteine Alkylation

This protocol details the conjugation of the linker to a cysteine-containing peptide.

Causality Behind Experimental Choices:

  • pH Control: The alkylation of cysteine is highly pH-dependent. The thiol group (-SH) is significantly more nucleophilic in its deprotonated thiolate form (-S⁻). Maintaining a pH between 7.0 and 8.5 ensures a sufficient concentration of the thiolate anion while minimizing potential side reactions at other nucleophilic residues like lysine, whose primary amines are protonated at this pH.[11]

  • Solvent System: A mixture of an aqueous buffer and an organic co-solvent (like DMF or DMSO) is often necessary. Peptides are typically soluble in aqueous solutions, while the linker is more soluble in organic solvents. The co-solvent ensures that both reactants are in the same phase, facilitating the reaction.[12]

  • Reducing Agent: Peptides containing cysteine can form disulfide bonds (cystine) either during synthesis or storage. A mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is added to ensure the cysteine is in its free thiol form, ready for alkylation. TCEP is preferred over dithiothreitol (DTT) as it does not have a free thiol that could compete in the alkylation reaction.

Materials:

  • Cysteine-containing peptide

  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

  • Phosphate-buffered saline (PBS), pH 7.4

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds: Add a 5-10 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30-60 minutes.

  • Linker Preparation: Prepare a 10-20 mM stock solution of the linker in anhydrous DMF or DMSO.

  • Conjugation Reaction: To the reduced peptide solution, add the linker stock solution to achieve a 1.5 to 3-fold molar excess of linker over the peptide. The final concentration of the organic co-solvent should ideally not exceed 10-20% (v/v) to maintain peptide solubility and structure.

  • Reaction Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, protected from light. The reaction can be monitored by RP-HPLC and mass spectrometry to assess completion.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like N-acetylcysteine or β-mercaptoethanol to react with any excess linker.

  • Purification: Purify the alkyne-modified peptide from excess linker and unreacted peptide using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective.[1][13]

  • Characterization and Lyophilization: Collect the fractions containing the desired product, confirm the molecular weight by mass spectrometry, and lyophilize to obtain a stable powder.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified molecule onto the alkyne-functionalized peptide from Protocol 1.

Causality Behind Experimental Choices:

  • Copper Source and Reducing Agent: The active catalyst in CuAAC is Cu(I). As Cu(I) is unstable and readily oxidizes to Cu(II), it is typically generated in situ from a Cu(II) source like copper(II) sulfate (CuSO₄) using a reducing agent, most commonly sodium ascorbate.[2]

  • Ligand: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is crucial. It stabilizes the Cu(I) oxidation state, prevents copper-mediated damage to the peptide, and accelerates the reaction.[14][15] THPTA is water-soluble and generally preferred for bioconjugation in aqueous systems.

  • Solvent System: The reaction is often performed in a mixture of water or buffer and a water-miscible organic solvent like DMSO or t-butanol to ensure solubility of all components.[2]

Materials:

  • Alkyne-modified peptide (from Protocol 1)

  • Azide-containing molecule (e.g., azide-functionalized drug, dye, or peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • DMSO or t-butanol

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the alkyne-modified peptide and the azide-containing molecule in a mixture of water and DMSO/t-butanol. A typical starting concentration is 1-10 mM. A slight molar excess (1.1-1.5 equivalents) of the azide component is recommended.

    • Prepare fresh stock solutions of:

      • 20 mM CuSO₄ in water.

      • 100 mM Sodium Ascorbate in water.

      • 50 mM THPTA in water.

  • Reaction Assembly: In a microcentrifuge tube, combine the peptide and azide solutions.

  • Catalyst Addition: Add the reagents in the following order, vortexing gently after each addition:

    • THPTA solution (to a final concentration of 1-5 mM).

    • CuSO₄ solution (to a final concentration of 0.2-1 mM).

    • Sodium ascorbate solution (to a final concentration of 2-10 mM).

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically complete within this timeframe, but can be left overnight if necessary. Protect the reaction from light.

  • Purification: Purify the final peptide conjugate by RP-HPLC as described in Protocol 1.

  • Final Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC. Lyophilize the pure fractions for storage.

Protocol 3: Photoaffinity Labeling

This protocol provides a general workflow for using a conjugate (where a ligand is attached to the linker) to photocrosslink to a target protein.

Materials:

  • Peptide-linker-ligand conjugate

  • Purified target protein in a suitable buffer (e.g., Tris or HEPES)

  • UV crosslinker (365 nm lamp)

  • SDS-PAGE analysis reagents

Step-by-Step Methodology:

  • Binding: Incubate the peptide-linker-ligand conjugate with the target protein at an appropriate molar ratio to allow for binding. This step should be performed in the dark to prevent premature photoactivation. Incubation times and temperatures will depend on the specific binding kinetics of the interaction.

  • UV Irradiation: Expose the sample to UV light at 365 nm.[4] The duration of irradiation needs to be optimized; typical times range from 5 to 30 minutes. The sample should be kept on ice during irradiation to minimize heat-induced denaturation.[16]

  • Analysis: Analyze the reaction mixture by SDS-PAGE. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the covalent complex of the target protein and the probe. The identity of this band can be confirmed by Western blotting or mass spectrometry-based proteomics.

Visualization of Workflows

Sequential Orthogonal Conjugation Workflow

G cluster_alkylation Step 1: Cysteine Alkylation cluster_click Step 2: CuAAC Reaction peptide Cysteine-Peptide TCEP TCEP Reduction peptide->TCEP linker Linker reaction1 S-Alkylation (pH 7.0-8.5) linker->reaction1 TCEP->reaction1 intermediate Alkyne-Modified Peptide reaction1->intermediate reaction2 Click Chemistry intermediate->reaction2 azide Azide-Payload azide->reaction2 catalyst CuSO4 / NaAsc THPTA catalyst->reaction2 final_product Final Bioconjugate reaction2->final_product

Caption: Workflow for sequential bioconjugation.

Reaction Mechanism Overview

G cluster_scheme Orthogonal Reactivity of the Linker cluster_cys Path A cluster_azide Path B cluster_photo Path C Linker Linker (Bromomethyl, Alkyne, Benzophenone) Cys Peptide-SH (Cysteine) Linker->Cys Azide Payload-N3 (Azide) Linker->Azide Protein Target Protein (C-H bond) Linker->Protein Thioether Thioether Bond (Stable) Cys->Thioether S-Alkylation (pH > 7) Triazole Triazole Linkage (Stable) Azide->Triazole CuAAC Covalent Covalent Crosslink Protein->Covalent UV Light (365 nm)

Caption: Orthogonal reaction pathways of the trifunctional linker.

Characterization of Bioconjugates

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized peptide conjugate.

TechniquePurposeExpected Outcome
RP-HPLC Assess purity and monitor reaction progress.A shift in retention time compared to the starting peptide. A single, sharp peak indicates high purity.[17][18]
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirm the molecular weight of the conjugate.The observed mass should match the calculated mass of the desired product. For Protocol 1, this would be (Mass of Peptide - 1) + Mass of Linker. For Protocol 2, it would be the mass of the intermediate plus the mass of the azide payload.[19][20]
Tandem MS (MS/MS) Confirm the site of modification.Fragmentation analysis can pinpoint the modified cysteine residue and confirm the integrity of the peptide sequence post-conjugation.[21]
SDS-PAGE (for photocrosslinking) Visualize the covalent protein-probe complex.Appearance of a new band at a higher molecular weight than the target protein alone.[4]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Cysteine Alkylation - Incomplete reduction of disulfide bonds.- pH of the reaction is too low.- Poor solubility of the linker.- Increase the concentration or incubation time with TCEP.- Ensure the final pH of the reaction mixture is between 7.0-8.5.[11]- Increase the percentage of organic co-solvent, or try a different solvent like DMSO.[22]
Low yield in CuAAC Reaction - Oxidation of Cu(I) catalyst.- Degradation of reagents.- Steric hindrance around the alkyne or azide.- Use freshly prepared solutions, especially for sodium ascorbate.- Ensure a sufficient excess of ligand (e.g., 5 equivalents to copper).- Degas solutions to remove oxygen.- Increase reaction time or temperature (e.g., to 37°C).
Multiple Peaks in HPLC - Incomplete reaction.- Side reactions (e.g., alkylation of other residues).- Oxidation of methionine or tryptophan.- Optimize reaction time and stoichiometry.- Lower the pH for the alkylation step to increase cysteine selectivity.- Work with degassed buffers and consider adding an antioxidant like methionine.
No Crosslinking in Photoaffinity Labeling - Insufficient UV exposure.- Probe is not binding to the target.- Buffer components are quenching the reaction.- Increase UV irradiation time or intensity.- Confirm probe-target binding by an independent method (e.g., fluorescence polarization, SPR).- Avoid buffers containing components that can be radical scavengers (e.g., DTT, high concentrations of glycerol).

References

  • Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemBioChem. [Link]

  • Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. PubMed. [Link]

  • Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. ACS Publications. [Link]

  • Overview of peptide and protein analysis by mass spectrometry. PubMed. [Link]

  • Reverse-phase HPLC Peptide Purification. GenScript. [Link]

  • Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. University of Cambridge. [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]

  • Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]

  • Proposed benzophenone photocrosslinking mechanisms. ResearchGate. [Link]

  • How to Optimize Peptide Synthesis? Synpeptide. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. PMC. [Link]

  • A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Royal Society of Chemistry. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]

  • (A): Schematic showing how maleimide benzophenone is conjugated to a... ResearchGate. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Materials Technology. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. PMC. [Link]

  • Sulfhydryl-Reactive, Cleavable, and Radioiodinatable Benzophenone Photoprobes for Study of Protein−Protein Interaction. ACS Publications. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Solvents for Solid Phase Peptide Synthesis. CEM Corporation. [Link]

  • Development of Bifunctional Photoactivatable Benzophenone Probes and Their Application to Glycoside Substrates. PubMed. [Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. [Link]

  • Mechanism of conjugation for benzophenones and diazarines. ResearchGate. [Link]

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. GenScript. [Link]

  • A thiol-ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Iris-ARPI. [Link]

  • Bi- and tri-orthogonal linkers for bioconjugation. Morressier. [Link]

  • Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach. PMC. [Link]

  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated. PEPTLAB. [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. [Link]

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PMC. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. [Link]

  • (PDF) A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. ResearchGate. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate. [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. [Link]

  • Orthogonal ligation strategies for peptide and protein. PubMed. [Link]

  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University Press. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. [Link]

  • Alkylation of cysteine- containing peptides to mimic palmitoylation. Purdue University. [Link]

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Application Notes and Protocols: Synthesis of Antibody-Drug Conjugates Using Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2] This combination facilitates the selective delivery of potent payloads to tumor cells, thereby enhancing the therapeutic index and minimizing systemic toxicity.[1][3] The linchpin of this sophisticated architecture is the chemical linker, which covalently attaches the cytotoxic drug to the antibody.[2][4] Heterobifunctional linkers, possessing two distinct reactive moieties, are instrumental in this process, enabling controlled and efficient conjugation.[][6]

This guide provides a comprehensive overview of the principles and methodologies for synthesizing ADCs using heterobifunctional linkers. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and step-by-step protocols for the synthesis, purification, and characterization of ADCs.

The Critical Role of the Heterobifunctional Linker

A heterobifunctional linker is a molecular bridge with two different reactive ends, allowing for the sequential and selective conjugation of the antibody and the cytotoxic payload.[][6] This two-step approach is crucial for minimizing the formation of undesirable homodimers of the antibody or the drug-linker complex.[] The linker's design is a critical determinant of the ADC's overall performance, influencing its stability in circulation, pharmacokinetic profile, and the mechanism of payload release at the target site.[4][7][8]

Linkers can be broadly categorized into two main types:

  • Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon encountering specific conditions within the tumor microenvironment or inside the target cell.[7][8] Release mechanisms include cleavage by lysosomal proteases (e.g., valine-citrulline linkers), acidic pH in endosomes (e.g., hydrazone linkers), or the reducing environment of the cytoplasm (e.g., disulfide linkers).[7][8]

  • Non-cleavable Linkers: These linkers result in the release of the drug with a linker remnant and a part of the antibody after lysosomal degradation of the antibody.[7] A prominent example is the thioether linkage formed by maleimide-based linkers.[7]

The choice of linker chemistry is intrinsically tied to the conjugation strategy, which primarily targets specific amino acid residues on the antibody surface.

Core Conjugation Chemistries

The most prevalent strategies for ADC synthesis using heterobifunctional linkers target the side chains of lysine or cysteine residues on the antibody.

Lysine Amine Conjugation

This method targets the abundant and surface-accessible ε-amino groups of lysine residues.[3][9] A common heterobifunctional linker for this approach is one containing an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine of lysine to form a stable amide bond.[][11]

  • Causality: The reaction is typically performed at a slightly basic pH (7.2-8.5) to ensure the lysine amine is deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester.[11][12]

  • Challenge: Due to the large number of lysine residues on a typical antibody, this method often yields a heterogeneous mixture of ADCs with a wide distribution of drug-to-antibody ratios (DARs) and conjugation sites.[2][9] This heterogeneity can impact the ADC's pharmacokinetics and therapeutic efficacy.[2]

Cysteine Thiol Conjugation

This strategy utilizes the thiol groups of cysteine residues. For native antibodies, this involves the reduction of interchain disulfide bonds to generate free thiols.[3][9][] The heterobifunctional linker typically contains a maleimide group, which reacts specifically with the thiol group via a Michael addition reaction to form a stable thioether bond.[][14]

  • Causality: This reaction is highly specific for thiols within a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic and side reactions with amines are minimized.[]

  • Advantage: This approach offers better control over the number of conjugated drugs, leading to a more homogeneous ADC product with a defined DAR.[9]

  • Consideration: A significant challenge with traditional maleimide chemistry is the potential for the retro-Michael reaction, which can lead to premature drug release.[15][16] Strategies to overcome this include using modified maleimides that promote rapid hydrolysis of the thiosuccinimide ring, rendering the linkage irreversible.[15][17]

Advanced Conjugation Strategies: Click Chemistry

To achieve even greater homogeneity and site-specificity, "click chemistry" reactions are increasingly being employed.[][19] These reactions are highly efficient, selective, and occur under mild conditions.[20] A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC).[][20][21] These methods often require the introduction of non-natural amino acids or enzymatic modification of the antibody to incorporate an azide or alkyne handle.

Experimental Workflow for ADC Synthesis

The synthesis of an ADC is a multi-step process that requires careful planning and execution. The following diagram illustrates a general workflow for ADC synthesis using a heterobifunctional linker.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Antibody_Prep Antibody Preparation (Buffer Exchange) Reduction Antibody Reduction (for Cysteine Conjugation) Antibody_Prep->Reduction If applicable Conjugation_Reaction Conjugation Reaction Antibody_Prep->Conjugation_Reaction Linker_Payload_Prep Linker-Payload Activation Linker_Payload_Prep->Conjugation_Reaction Reduction->Conjugation_Reaction Quenching Quenching Conjugation_Reaction->Quenching Purification ADC Purification (e.g., SEC, HIC, TFF) Quenching->Purification Characterization ADC Characterization (DAR, Purity, Aggregation) Purification->Characterization ADC_Characterization_Workflow cluster_primary Primary Analysis cluster_secondary Confirmatory Analysis Purified_ADC Purified ADC HIC HIC (DAR Distribution) Purified_ADC->HIC SEC SEC (Aggregation & Purity) Purified_ADC->SEC LC_MS LC-MS (Intact Mass & DAR) Purified_ADC->LC_MS UV_Vis UV-Vis (Average DAR) Purified_ADC->UV_Vis HIC->LC_MS Fraction collection & analysis

Sources

identifying protein-protein interactions with photo-crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Unveiling Protein-Protein Interactions with Photo-Crosslinkers

Introduction: Capturing the Dynamic Interactome

The intricate dance of proteins within a cell governs nearly every biological process. These protein-protein interactions (PPIs) form a vast and dynamic network—the interactome—that dictates cellular function, signaling, and response to stimuli.[1] However, many of these interactions are transient, weak, or context-dependent, making them notoriously difficult to study using traditional methods like co-immunoprecipitation, which often fail to capture fleeting associations.[1][2]

Photo-crosslinking has emerged as a powerful technology to overcome these limitations.[1] By introducing a photo-activatable moiety into a protein or its environment, researchers can use a pulse of UV light to create a covalent bond between interacting proteins, effectively "freezing" the interaction in time and space.[3][4] This approach allows for the capture of PPIs directly within their native cellular context, providing a high-resolution snapshot of the interactome at a specific moment.[1][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, selection, and practical application of photo-crosslinkers for the definitive identification of protein-protein interactions.

Pillar 1: The Chemistry of Light-Activated Covalent Capture

Photo-crosslinkers are chemically inert molecules that, upon activation by a specific wavelength of UV light, transform into highly reactive intermediates capable of forming covalent bonds with nearby molecules. The choice of photo-crosslinker is a critical experimental decision, as each class possesses distinct photochemical properties, reactivity profiles, and activation requirements. The three most prominent classes used in protein biology are aryl azides, benzophenones, and diazirines.[1][6]

  • Aryl Azides (or Phenyl Azides): When exposed to UV light (typically 250-350 nm), aryl azides form a highly reactive nitrene intermediate.[3] This nitrene can insert into C-H and N-H bonds or react with nucleophiles.[3][7] While historically popular, their activation often requires short-wavelength UV light, which can be damaging to biological molecules.[3] More advanced versions, like nitrophenyl azides, can be activated with less damaging long-wave UV light (300-460 nm).[3][8]

  • Benzophenones: Upon activation with UV light (around 350-360 nm), benzophenones enter an excited triplet state.[9][10] This diradical intermediate abstracts a hydrogen atom from a nearby C-H bond, creating two radicals that then combine to form a stable C-C covalent bond.[9][10] A key advantage of benzophenones is their relative stability and lack of reactivity with water, which can improve crosslinking efficiency compared to other reagents.[6]

  • Diazirines: As a newer class of photo-crosslinkers, diazirines offer significant advantages. They are activated by long-wave UV light (330-370 nm), minimizing potential cellular damage.[3][11] Upon photoactivation, they release nitrogen gas to generate an extremely reactive carbene intermediate.[12] This carbene can insert into a wide array of chemical bonds, including C-H, N-H, and O-H, making it a highly efficient and less biased crosslinking agent.[11][12] Recent studies have also elucidated a two-step mechanism involving a diazo intermediate that can be modulated to preferentially target polar residues, adding a layer of potential selectivity.[13][14] The small size and high reactivity of the diazirine group make it particularly well-suited for incorporation as a non-natural amino acid to map interaction interfaces with high precision.[5][11]

G cluster_ArylAzide Aryl Azide cluster_Benzophenone Benzophenone cluster_Diazirine Diazirine a1 Aryl Azide a2 Nitrene Intermediate a1->a2 UV Light (250-460 nm) a3 Covalent Crosslink a2->a3 Inserts into C-H, N-H bonds b1 Benzophenone b2 Excited Triplet Diradical b1->b2 UV Light (~360 nm) b3 Covalent Crosslink b2->b3 Abstracts H from C-H bond d1 Diazirine d2 Carbene Intermediate d1->d2 UV Light (330-370 nm) - N₂ d3 Covalent Crosslink d2->d3 Inserts into C-H, N-H, O-H bonds

Caption: Mechanisms of the three major classes of photo-crosslinkers.

Comparative Analysis of Photo-Crosslinkers

The selection of a photo-crosslinker should be guided by the specific biological question, the experimental system, and the downstream analytical methods.

FeatureDiazirinesBenzophenonesAryl Azides
Activation Wavelength 330-370 nm (Long-wave UV)[11]~360 nm (Long-wave UV)250-460 nm (Short to Long-wave UV)[3]
Reactive Intermediate Carbene[12]Triplet Diradical[10]Nitrene[3]
Reactivity Very high; inserts into C-H, N-H, O-H bonds.[11]High; reacts preferentially with C-H bonds via H-abstraction.[10][11]High; inserts into C-H, N-H bonds; can rearrange.[3]
Crosslinking Efficiency Generally high.[11]Moderate to high; not quenched by water.Variable; can be lower due to side reactions.[11]
Key Advantages Small size, high reactivity, less damaging UV, suitable for genetic encoding.[11]High stability, not water-reactive, established chemistry.[6]Historically well-documented, variety of derivatives available.[3]
Key Disadvantages High reactivity can lead to non-specific labeling if not controlled.[11]Larger size, can be sterically hindering; lower quantum yield.Requires shorter, potentially damaging UV; potential for complex side reactions.[3][11]

Pillar 2: Experimental Design and Protocols

A successful photo-crosslinking experiment requires meticulous planning and execution. The modern gold standard involves the genetic incorporation of a photo-reactive non-natural amino acid (ncAA), such as p-benzoyl-L-phenylalanine (Bpa) or a diazirine-containing lysine analog (e.g., DiZPK), into a protein of interest (POI).[15][16][17] This site-specific approach provides unparalleled precision in mapping interaction interfaces.[18]

workflow start 1. Genetic Engineering Incorporate ncAA codon (e.g., TAG) into gene of interest. culture 2. Cell Culture Transfect cells with POI plasmid and ncAA machinery. start->culture incorporate 3. ncAA Incorporation Supplement media with the photo-reactive ncAA. culture->incorporate irradiate 4. In Vivo Crosslinking Irradiate cells with UV light (e.g., 365 nm) to activate the ncAA. incorporate->irradiate lyse 5. Cell Lysis Harvest and lyse cells under denaturing conditions. irradiate->lyse purify 6. Affinity Purification Isolate the POI and its covalently bound partners (e.g., using anti-tag beads). lyse->purify sds 7. SDS-PAGE & Digestion Separate complexes by SDS-PAGE, excise bands, and perform in-gel digestion (e.g., with trypsin). purify->sds ms 8. LC-MS/MS Analysis Analyze peptides by high-resolution mass spectrometry. sds->ms data 9. Data Analysis Identify crosslinked peptides using specialized software. ms->data validate 10. Validation Confirm interactions with orthogonal methods (e.g., Co-IP, Western Blot). data->validate

Caption: A typical workflow for identifying PPIs using a genetically encoded photo-crosslinker.

Protocol 1: In Vivo Photo-Crosslinking in Mammalian Cells

This protocol outlines the site-specific incorporation of a diazirine-containing amino acid (e.g., DiZPK) into a protein of interest (POI) in mammalian cells to capture interacting partners.[17][18]

Materials:

  • HEK293T cells (or other suitable mammalian cell line)

  • Plasmid encoding the POI with an amber stop codon (TAG) at the desired incorporation site and an affinity tag (e.g., HA-tag).[17]

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for ncAA incorporation.[17]

  • Photo-reactive amino acid (e.g., DiZPK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Long-wave UV lamp (365 nm), such as a Stratalinker.[5]

Procedure:

  • Cell Seeding & Transfection:

    • Seed HEK293T cells in 10 cm plates to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid according to the manufacturer's protocol.

  • ncAA Incorporation:

    • 24 hours post-transfection, replace the medium with fresh complete medium supplemented with the photo-reactive amino acid (e.g., 250 µM DiZPK).[17]

    • Crucial Control: Prepare a parallel plate of transfected cells with medium lacking the ncAA. This will serve as a negative control to confirm ncAA-dependent expression of the full-length POI.

    • Incubate the cells for another 24-48 hours to allow for protein expression and incorporation of the ncAA.

  • UV Irradiation:

    • Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.[5]

    • Place the uncovered plates on ice to minimize cellular stress and heat-induced artifacts.

    • Irradiate the cells with 365 nm UV light for 1-15 minutes.[5] The optimal irradiation time must be determined empirically for each POI and interaction.

    • Crucial Control: Prepare a parallel plate of ncAA-incorporated cells that is not exposed to UV light. This control is essential to distinguish between covalently crosslinked complexes and non-covalent associations that survive the purification process.[19]

  • Cell Harvest:

    • Immediately after irradiation, scrape the cells into ice-cold PBS.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • The cell pellets can be flash-frozen in liquid nitrogen and stored at -80°C or processed immediately for lysis and affinity purification.

Protocol 2: Affinity Purification and Sample Preparation for Mass Spectrometry

Materials:

  • Cell pellets from Protocol 1

  • Lysis Buffer (e.g., RIPA buffer containing 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Anti-HA magnetic beads (or other beads matching the affinity tag)

  • Wash Buffer (e.g., Lysis Buffer diluted 1:1 with PBS)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Reagents for in-gel digestion (DTT, iodoacetamide, trypsin)

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer. The denaturing detergents ensure that only covalently linked interactors are co-purified.

    • Incubate on ice for 30 minutes with occasional vortexing.[5]

    • Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet cell debris.[5]

  • Affinity Purification:

    • Transfer the supernatant to a new tube and determine the protein concentration.

    • Incubate the lysate with equilibrated anti-HA magnetic beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with Wash Buffer (at least 3-4 times) to remove non-specific binders.

  • Elution and SDS-PAGE:

    • Elute the protein complexes from the beads by adding Elution Buffer and heating at 95°C for 5-10 minutes.

    • Separate the eluate on an SDS-PAGE gel. Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric POI.

    • Visualize the proteins using a mass spectrometry-compatible stain (e.g., Coomassie or silver stain).

  • In-Gel Digestion:

    • Excise the entire lane (or specific high-molecular-weight regions) from the gel.

    • Destain, reduce (with DTT), and alkylate (with iodoacetamide) the gel pieces.

    • Digest the proteins overnight with trypsin.

  • Peptide Extraction and LC-MS/MS Analysis:

    • Extract the tryptic peptides from the gel pieces.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20] The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for sequence identification.[21][22]

Pillar 3: Data Analysis and Orthogonal Validation

Identifying crosslinked peptides from a complex LC-MS/MS dataset is a significant bioinformatic challenge.[2] Specialized software (e.g., pLink, MeroX, XlinkX) is required to search the spectral data for pairs of peptides that are covalently linked by the mass of the crosslinker residue.[20]

Once a list of potential interaction partners is generated, it is absolutely essential to validate these findings using independent, orthogonal methods to ensure they represent true biological interactions.[15]

Validation MethodPrincipleStrengthsWeaknesses
Co-Immunoprecipitation (Co-IP) & Western Blot Uses an antibody to pull down a "bait" protein and its non-covalently bound partners from a lysate.[15]Validates the interaction under non-crosslinking conditions; widely accessible.May fail to detect weak or transient interactions; can have high background.[15]
GST Pull-Down Assay An in vitro technique where a purified GST-tagged "bait" protein is used to pull down interacting partners from a lysate or purified "prey" protein.[15]Good for confirming direct binary interactions; low background.In vitro environment may not reflect cellular conditions; requires purified proteins.
Proximity Ligation Assay (PLA) An in situ method that generates a fluorescent signal only when two proteins are in very close proximity (<40 nm) within a cell.Provides spatial information about the interaction within the cell; highly sensitive.Does not confirm direct interaction; semi-quantitative.
Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET) Measures energy transfer between two light-emitting proteins (donor and acceptor) when they are very close, indicating a direct interaction in live cells.Allows for real-time monitoring of interactions in living cells; quantitative.Requires fusion of proteins to fluorescent/luminescent tags, which can affect function.

Conclusion and Future Outlook

Photo-crosslinking, particularly when combined with site-specific incorporation of non-natural amino acids and quantitative mass spectrometry, offers an unparalleled ability to map protein-protein interactions in their native cellular environment.[1][18] This technology provides the temporal and spatial resolution needed to capture the dynamic and transient interactions that underpin cellular biology.[4][5] As new photo-crosslinkers with improved properties and advanced mass spectrometry workflows are developed, this approach will continue to be an indispensable tool for deciphering complex biological networks, identifying novel drug targets, and understanding the molecular basis of disease.

References

  • Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation, the... - ResearchGate. Available at: [Link]

  • Photocrosslinking approaches to interactome mapping - PMC - PubMed Central - NIH. Available at: [Link]

  • Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Available at: [Link]

  • Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI. Available at: [Link]

  • Mass Spectrometric Analysis of Cross-Linking Sites for the Structure of Proteins and Protein Complexes - PubMed. Available at: [Link]

  • Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC - NIH. Available at: [Link]

  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC - NIH. Available at: [Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews - ACS Publications. Available at: [Link]

  • A photo-cross-linking approach to monitor protein dynamics in living cells - PubMed. Available at: [Link]

  • Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - NIH. Available at: [Link]

  • Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed. Available at: [Link]

  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed. Available at: [Link]

  • Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PubMed Central. Available at: [Link]

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Available at: [Link]

  • An overview of the current proposed mechanism of aryl azide... - ResearchGate. Available at: [Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC - NIH. Available at: [Link]

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - MDPI. Available at: [Link]

  • Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC. Available at: [Link]

  • (PDF) Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - ResearchGate. Available at: [Link]

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers | ACS Omega - ACS Publications. Available at: [Link]

  • Photo‐crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - ResearchGate. Available at: [Link]

  • Visible-light-induced protein labeling in live cells with aryl azides - RSC Publishing. Available at: [Link]

  • Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H. Available at: [Link]

  • (Top) A General Procedure for Protein Photo-Cross-Linking Using a... - ResearchGate. Available at: [Link]

  • Mode of action of different photocrosslinkers | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The photocatalysis pathway of aryl azides via the energy-transfer... - ResearchGate. Available at: [Link]

  • Genetically encoded crosslinkers to address protein–protein interactions - PMC - NIH. Available at: [Link]

  • Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research - CHIMIA. Available at: [Link]

  • Advantages and disadvantages of physical and chemical cross-linking. - ResearchGate. Available at: [Link]

  • Chemical cross-linking and protein–protein interactions—A review with illustrative protocols | Request PDF - ResearchGate. Available at: [Link]

  • A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions - PMC - NIH. Available at: [Link]

  • Fundamentals and Applications of Photo-Cross-Linking in Bioprinting - ResearchGate. Available at: [Link]

  • Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes - PMC - NIH. Available at: [Link]

Sources

Application Notes & Protocols: Covalent Modification of Biological Targets Using Photoactivatable Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Biological Interactions with Light

In the intricate landscape of cellular biology and drug discovery, understanding how molecules interact is paramount. While many interactions are transient, capturing these fleeting moments is crucial for deciphering biological function and mechanism of action. Photoaffinity labeling (PAL) is a powerful chemical biology technique that transforms transient, non-covalent interactions into stable, covalent bonds through the precise application of light.[1][2] This method provides researchers with unparalleled spatiotemporal control, allowing them to "freeze" a molecular interaction in its native context—be it in a test tube, a living cell, or even a whole organism.[3][4]

The core of this technology lies in the photoactivatable probe , a meticulously designed molecule that combines three essential features: a recognition element that directs the probe to its biological target, a photoactivatable group that forms a covalent bond upon light activation, and often a reporter tag for downstream detection and analysis.[2][5] When irradiated with a specific wavelength of light, the photoactivatable group generates a highly reactive, short-lived intermediate that covalently crosslinks the probe to the nearest interacting molecule, typically the protein target.[1][6]

This guide provides a comprehensive overview of the principles, probe design considerations, and detailed experimental protocols for utilizing photoactivatable probes. It is intended for researchers, scientists, and drug development professionals seeking to identify novel drug targets, validate protein-ligand interactions, and map binding sites with high precision.[1][7]

Fundamentals of Photoactivatable Probes

The success of any photoaffinity labeling experiment hinges on the rational design of the probe. A well-designed probe should retain high affinity for its target and minimally perturb the biological system, while efficiently crosslinking upon photoactivation.

Probe Architecture

A typical photoactivatable probe is a modular construct:

  • Recognition Moiety: This is the "bait," a small molecule, peptide, or other ligand with known or suspected affinity for the biological target. Its structure should be as close to the parent molecule as possible to maintain binding affinity and specificity.[1]

  • Photoactivatable Group (Photophore): The "warhead" of the probe. This is a chemical group that is stable and inert in the dark but transforms into a highly reactive species upon UV light irradiation.[3][8] The choice of photophore is critical and depends on the experimental system and target.

  • Linker: A chemical chain that connects the recognition moiety and the photophore (and often a reporter tag). Its length and chemical nature can significantly impact the probe's binding and crosslinking efficiency.

  • Reporter Tag (Optional but Recommended): A functional handle used for detection, enrichment, and identification of the covalently labeled target. Common tags include biotin for affinity purification (e.g., with streptavidin beads) or fluorophores for imaging applications.[9] "Clickable" handles like alkynes or azides are also widely used for their bioorthogonal reactivity, allowing for the attachment of a reporter tag after the labeling experiment.[9]

Common Photoactivatable Groups

Three classes of photophores dominate the field: diazirines, benzophenones, and aryl azides.[3][6] Each has a distinct photochemical mechanism and associated advantages and disadvantages.

PhotophoreActivation Wavelength (nm)Reactive IntermediateKey Characteristics
Aryl Azides 260-365 nm (can be red-shifted)NitrenePros: Small size, relatively easy to synthesize.[5] Cons: Can require protein-damaging short-wavelength UV.[5] Nitrenes can undergo intramolecular rearrangement, reducing crosslinking efficiency.[10]
Benzophenones ~350-360 nmTriplet DiradicalPros: Chemically robust, less prone to quenching by water, activated by longer, less damaging UV wavelengths.[1][11] Cons: Bulky size may interfere with ligand binding.[1] Requires longer irradiation times, which can increase nonspecific labeling.[1]
Diazirines ~350-370 nmCarbenePros: Smallest photophore, minimizing steric hindrance.[1] Generates a highly reactive carbene for efficient insertion into C-H, N-H, and O-H bonds.[12][13] Cons: Can isomerize to a linear diazo compound, which has different reactivity.[12][14][15]
Mechanism Deep Dive:
  • Diazirines: Upon UV irradiation, diazirines extrude nitrogen gas (N₂) to form a highly reactive carbene.[12] This carbene can insert into nearly any proximal C-H, O-H, or N-H bond, making it an excellent, albeit indiscriminate, crosslinker.[13] However, a competing pathway involves isomerization to a more stable diazo intermediate, which preferentially reacts with acidic residues like glutamate and aspartate.[14][16] The balance between these two pathways can be influenced by the diazirine's chemical structure and the irradiation conditions.[14]

  • Benzophenones: Photoactivation excites benzophenone to a triplet diradical state.[11][17] This species is less reactive than a carbene and primarily reacts by abstracting a hydrogen atom from a C-H bond, often at an amino acid's α-carbon.[11] The two resulting radicals then combine to form a stable covalent bond.[11][18] Its relative stability makes it less likely to be quenched by solvent, leading to efficient crosslinking.[11]

  • Aryl Azides: Photolysis of an aryl azide generates a singlet nitrene, which can rapidly decay to a more stable triplet nitrene or undergo ring expansion.[10][19] The nitrene can insert into various bonds to form the crosslink. To improve efficiency and reduce unwanted rearrangements, tetrafluorinated aryl azides are often used.[1][5]

Probe Design and Synthesis Considerations
  • Positioning is Key: The placement of the photophore and linker is critical. It should be at a position on the recognition moiety that does not disrupt target binding. Structure-activity relationship (SAR) data is invaluable here. The goal is to position the photophore to react with the target protein upon binding, not solvent or other biomolecules.[20]

  • Minimal Perturbation: The ideal probe has a binding affinity (e.g., Kd or IC50) comparable to the parent, unmodified ligand. Significant loss of affinity suggests the probe is not a reliable tool.

  • Stability and Solubility: The probe must be stable in the dark under experimental conditions (e.g., in buffer, cell media) and possess sufficient aqueous solubility.

  • Synthesis: The synthesis should be feasible and ideally modular, allowing for different recognition moieties, photophores, and tags to be combined.[21][22][23]

Experimental Design & Planning

A successful photoaffinity labeling experiment requires careful planning and, most importantly, rigorous controls to ensure the results are meaningful and not artifacts.

Workflow Overview

The general workflow, particularly for target identification in a complex proteome, involves several key stages.[9]

G cluster_prep Preparation cluster_exp Experiment cluster_enrich Enrichment & Digestion cluster_analysis Analysis Incubate Incubate System (Cells/Lysate/Protein) with Photoprobe Irradiate UV Irradiation (e.g., 365 nm) Incubate->Irradiate Lyse Cell Lysis (for in-cell experiments) Irradiate->Lyse Click Optional: Click Chemistry (Attach Biotin) Lyse->Click If using clickable tag Enrich Affinity Purification (e.g., Streptavidin Beads) Lyse->Enrich Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Hit Identification LCMS->Data

Caption: General chemoproteomics workflow for target identification.

The Importance of Controls

Controls are non-negotiable for validating the specificity of the observed labeling.[1]

G cluster_main Experimental Condition Exp Cells + Probe + UV Result_Exp Result: Specific + Non-specific Labeling Exp->Result_Exp NoUV NoUV Comp Comp

Caption: Key controls for validating photoaffinity labeling experiments.

  • No UV Irradiation (-UV Control): This is the most critical control. The sample is incubated with the probe but not exposed to UV light. Any proteins identified in this sample represent non-specific binders to the probe or affinity matrix, not true photo-labeled targets.

  • Competition Control: Before adding the photoactivatable probe, the system is pre-incubated with a significant excess (e.g., 50-100 fold) of the original, unmodified ligand.[24] A true target protein, which binds the probe at a specific site, will show significantly reduced labeling in this condition because the binding site is occupied by the competitor. Non-specific targets will be unaffected.

  • Probe-Only Control: If using a reporter tag like biotin, running a sample with just the biotinylated probe (without the recognition moiety) can help identify proteins that non-specifically bind to the tag or the linker.

Instrumentation

A UV lamp with a specific wavelength output is required. For most diazirine and benzophenone probes, a long-wave UV lamp (typically 365 nm) is used.[10] This is advantageous as it minimizes direct damage to proteins and nucleic acids, which absorb strongly at shorter wavelengths (e.g., 254 nm).[6] The irradiation is often performed on ice to dissipate heat and maintain sample integrity.

Core Protocols & Workflows

The following protocols provide a starting point for typical photoaffinity labeling experiments. Note: All steps involving the photoactivatable probe should be performed in the dark or under dim, red light to prevent premature activation.

Protocol 1: In Vitro Photo-labeling of a Purified Protein

This protocol is ideal for confirming that a probe can successfully label a known or suspected target protein.

Materials:

  • Purified target protein

  • Photoactivatable probe

  • Unmodified parent ligand (for competition)

  • Reaction Buffer (e.g., PBS or HEPES, pH 7.4)

  • 365 nm UV lamp (e.g., a handheld lamp or a crosslinker box)

  • Microcentrifuge tubes or 96-well plate (UV-transparent)

  • SDS-PAGE analysis reagents

  • Detection reagents (e.g., Streptavidin-HRP for biotin tags, or fluorescence scanner for fluorescent tags)

Procedure:

  • Prepare Protein/Probe Solutions:

    • Prepare a solution of the target protein in reaction buffer to a final concentration of 1-5 µM.

    • Prepare a stock solution of the photoactivatable probe in DMSO.

  • Set up Reactions: In separate tubes on ice, prepare the following reactions (20-50 µL final volume):

    • Experimental (+UV): Target protein + Probe (e.g., 1-10 µM final concentration).

    • Competition Control: Target protein + Excess parent ligand (e.g., 100 µM). Incubate for 15 min. Then, add the probe (1-10 µM).

    • -UV Control: Target protein + Probe (1-10 µM). Keep this tube wrapped in foil.

  • Incubation: Incubate all tubes in the dark at 4°C or room temperature for 30-60 minutes to allow for binding equilibrium to be reached.

  • UV Irradiation:

    • Place the open tubes on ice, directly under the 365 nm UV lamp.

    • Irradiate for 5-30 minutes. Rationale: The optimal time needs to be determined empirically. Too short may result in low labeling; too long can increase non-specific labeling and protein damage.[1]

    • Keep the "-UV Control" tube in the dark on ice for the same duration.

  • Quench Reaction (Optional): Add a scavenger like DTT or β-mercaptoethanol to quench any remaining reactive species.

  • Analysis:

    • Add SDS-PAGE loading buffer to each reaction, boil, and resolve the proteins on a polyacrylamide gel.

    • Analyze the gel. If the probe has a fluorescent tag, scan the gel on an appropriate imager. If the probe has a biotin tag, transfer the protein to a membrane and perform a Western blot using Streptavidin-HRP.

  • Interpretation: A band corresponding to the molecular weight of the target protein should appear in the "+UV" lane. This band should be significantly diminished or absent in the "Competition" and "-UV" lanes.

Protocol 2: Target Identification in Live Cells using Chemoproteomics

This workflow is the cornerstone of using photoaffinity probes for unbiased target deconvolution in a complex biological environment.[24][25]

Materials:

  • Adherent or suspension cells

  • Photoactivatable probe (cell-permeable, with an alkyne or azide handle for click chemistry)

  • Unmodified parent ligand

  • Cell culture medium, PBS

  • 365 nm UV lamp

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide or Biotin-alkyne (depending on the probe's handle)

  • Click chemistry reagents (Copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Proteomics-grade trypsin

  • Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, formic acid)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to ~80-90% confluency.

    • For each condition (Experimental, -UV, Competition), treat cells with the probe (or competitor then probe) in serum-free media for 1-4 hours. Rationale: Serum proteins can non-specifically interact with the probe.

  • Irradiation:

    • Wash cells once with cold PBS to remove unbound probe.

    • Add a thin layer of PBS and place the plate on ice.

    • Irradiate with 365 nm UV light for 5-15 minutes. Keep the "-UV" plate covered.

  • Cell Lysis:

    • Immediately aspirate PBS and add cold Lysis Buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine protein concentration using a BCA or Bradford assay.

  • Click Chemistry:

    • To an equal amount of protein from each lysate (e.g., 1 mg), add the click chemistry reagents and the biotin-azide/alkyne tag.

    • Incubate for 1 hour at room temperature to attach the biotin reporter tag to the probe-labeled proteins.

  • Affinity Enrichment:

    • Add pre-washed streptavidin beads to each lysate and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might be: 1% SDS in PBS, 8M Urea, and finally PBS.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce disulfide bonds (with DTT), alkylate cysteines (with iodoacetamide), and digest the captured proteins overnight with trypsin.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • True targets should be highly enriched in the "+UV" sample compared to both the "-UV" and "Competition" samples. Quantitative proteomics methods, such as label-free quantification (LFQ) or isobaric tagging (TMT/iTRAQ), are essential for robustly identifying these specific interactors.[26][27][28][29][30]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Low Labeling - Insufficient UV exposure- Probe is inactive or has low affinity- Photophore is in a poor position for crosslinking- Probe degradation- Increase irradiation time or decrease lamp distance- Verify probe affinity with a binding assay- Synthesize a new probe with the photophore at a different position- Check probe stability in media/buffer via LC-MS
High Background/Non-specific Labeling - Probe concentration is too high- UV irradiation is too long- Insufficient washing during enrichment- Probe is "sticky" or aggregated- Perform a dose-response to find the optimal probe concentration- Reduce irradiation time- Add more stringent wash steps (e.g., include urea or higher detergent concentrations)- Add a non-ionic detergent (e.g., Tween-20) to buffers
Labeling in -UV Control - Probe is chemically reactive without light- Probe is contaminated- This indicates a failed probe design; the photophore must be inert in the dark- Re-purify the probe
No Reduction in Labeling with Competitor - Probe is binding non-specifically (not at the target site)- Competitor concentration is too low- Target has multiple binding sites- The probe is not a valid tool for this target- Increase the fold-excess of the competitor- This may be a valid biological result

Conclusion

Photoaffinity labeling is a cornerstone of modern chemical biology, providing a robust method for covalently capturing and identifying biomolecular interactions with high precision.[31][32] By understanding the principles of probe design, implementing rigorous controls, and optimizing experimental conditions, researchers can unlock valuable insights into protein function, map drug-target interactions, and accelerate the discovery of new therapeutics.[7][8]

References

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  • Diazirine - Wikipedia. wikipedia.org.
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  • Photoaffinity Labeling in Target and Binding Site Identific
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  • Quantitative chemoproteomic analysis for reactive residue profiling.... | Download Scientific Diagram - ResearchGate.
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  • Quantitative proteomics - Wikipedia. wikipedia.org.
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  • Chemical Design of Activatable Photoacoustic Probes for Precise Biomedical Applic
  • Design, synthesis, and imaging of an activatable photoacoustic probe - PubMed - NIH. nih.gov.
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Application Notes and Protocols for Downstream Analysis of Alkyne-Tagged Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Cellular Dynamics with Bioorthogonal Chemistry and Mass Spectrometry

The ability to study proteins in their native cellular context is paramount to understanding complex biological processes and for the development of novel therapeutics. Metabolic labeling using bioorthogonal chemical reporters, such as alkyne-tagged amino acids or other biomolecules, has emerged as a powerful strategy to investigate protein dynamics, interactions, and post-translational modifications (PTMs).[1][2][3] This approach allows for the introduction of a non-native chemical handle—the alkyne group—into proteins of interest, which can then be selectively modified through a highly specific chemical reaction, a process known as bioorthogonal ligation.[3][4]

The most widely employed bioorthogonal reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5][6][7][8][9][10] These "click chemistry" reactions enable the covalent attachment of a reporter molecule, such as biotin or a fluorescent dye, to the alkyne-tagged proteins.[2][7] Subsequent enrichment of these tagged proteins, often via biotin-streptavidin affinity purification, followed by mass spectrometry (MS)-based proteomics, allows for the identification and quantification of the labeled proteome.[1][11][12]

This comprehensive guide provides a detailed overview of the downstream analysis of alkyne-tagged proteins by mass spectrometry. We will delve into the critical experimental choices, provide step-by-step protocols for key workflows, and offer insights into data analysis and interpretation.

The Foundational Chemistry: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is a critical decision in the experimental design, each with its own set of advantages and disadvantages.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used reaction involves the use of a copper(I) catalyst to join a terminal alkyne with an azide.[2][7] While robust, the potential cytotoxicity of copper can be a concern for live-cell labeling applications.[9] Furthermore, recent studies have highlighted that under common CuAAC conditions, a side reaction can occur with cysteine thiols, leading to the formation of thiotriazoles and potentially generating false-positive hits in proteomic studies.[13][14][15]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a catalyst.[8][9][10][16] This makes SPAAC ideal for applications in living systems. However, the reaction kinetics of SPAAC are generally slower than CuAAC, and the strained alkynes can sometimes exhibit reactivity towards other biological nucleophiles, such as thiols, which may lead to background signal.[6]

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Reaction Rate Generally fasterGenerally slower
Biocompatibility Potential for copper cytotoxicityExcellent for live-cell applications
Selectivity High, but potential side reactions with thiols[13][14][15]High, but potential for off-target reactions with some strained alkynes[6]
Reagents Terminal alkynes and azidesStrained cyclooctynes and azides

Experimental Workflow: From Labeled Cells to Mass Spectrometry Data

The overall workflow for the analysis of alkyne-tagged proteins can be broken down into several key stages. This section will provide a conceptual overview, with detailed protocols to follow.

Workflow cluster_sample_prep Sample Preparation cluster_ligation Bioorthogonal Ligation cluster_enrichment Protein Enrichment cluster_ms_analysis Mass Spectrometry Analysis Metabolic_Labeling Metabolic Labeling with Alkyne-Tagged Precursor Cell_Lysis Cell Lysis and Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry Reaction (CuAAC or SPAAC) Cell_Lysis->Click_Chemistry Affinity_Purification Affinity Purification of Tagged Proteins Click_Chemistry->Affinity_Purification Protein_Digestion On-Bead or In-Solution Protein Digestion Affinity_Purification->Protein_Digestion LC_MS_MS LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Data_Analysis Data Analysis and Protein Identification LC_MS_MS->Data_Analysis

Caption: Overall experimental workflow for the analysis of alkyne-tagged proteins.

Protocol 1: Metabolic Labeling and Cell Lysis

Objective: To incorporate an alkyne-tagged amino acid analog into newly synthesized proteins and prepare a protein lysate for downstream analysis.

Materials:

  • Cell culture medium (appropriate for your cell line)

  • Alkyne-tagged amino acid analog (e.g., L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG))

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with medium containing the alkyne-tagged amino acid analog. The final concentration and labeling time should be optimized for your specific cell line and experimental goals.

    • Incubate the cells under normal growth conditions for the desired labeling period.

  • Cell Harvest and Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Ligation (CuAAC)

Objective: To attach a biotin-azide reporter tag to the alkyne-modified proteins in the cell lysate.

Materials:

  • Protein lysate containing alkyne-tagged proteins

  • Biotin-azide reporter (e.g., Biotin-PEG4-Azide)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

  • Methanol, chloroform, and water for protein precipitation (optional)

Procedure:

  • Prepare Click Chemistry Reaction Mix:

    • In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein) with the biotin-azide reporter to a final concentration of 100 µM.

    • Add the copper-chelating ligand (e.g., TBTA) to a final concentration of 100 µM.

    • Add the reducing agent (e.g., TCEP or sodium ascorbate) to a final concentration of 1 mM.

    • Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended):

    • To remove excess reagents, precipitate the proteins by adding methanol, chloroform, and water in a 4:1:3 ratio.

    • Vortex and centrifuge to pellet the protein.

    • Carefully remove the supernatant and wash the protein pellet with methanol.

    • Air-dry the pellet and resuspend in a buffer compatible with the subsequent enrichment step (e.g., a buffer containing a denaturant like urea or SDS).

Protocol 3: Enrichment of Biotinylated Proteins

Objective: To selectively capture the biotin-tagged proteins using streptavidin-coated magnetic beads.

Materials:

  • Protein sample containing biotinylated proteins

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of detergents and salts)

  • Elution buffer (e.g., buffer containing biotin or a cleavable linker-specific reagent)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and wash them according to the manufacturer's instructions.

  • Binding:

    • Add the prepared protein sample to the washed streptavidin beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Place the tube on a magnetic stand to capture the beads and carefully remove the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

      • Wash 1: PBS with 1% SDS

      • Wash 2: PBS with 0.5% Triton X-100 and 1 M NaCl

      • Wash 3: PBS

  • Elution:

    • The elution strategy will depend on whether a cleavable linker was used.

      • On-bead digestion: Proceed directly to protein digestion while the proteins are still bound to the beads. This is a common and effective method.

      • Elution with biotin: Elute the captured proteins by incubating the beads with a high concentration of free biotin.

      • Cleavable linker: If a cleavable linker was used (e.g., Dde), elute the proteins by adding the specific cleavage reagent (e.g., hydrazine for Dde).[1] This method is highly recommended as it reduces the co-elution of streptavidin and other non-specific binders.[1]

Protocol 4: On-Bead Protein Digestion and Sample Preparation for LC-MS/MS

Objective: To digest the enriched proteins into peptides and prepare them for mass spectrometry analysis.

Materials:

  • Streptavidin beads with bound proteins

  • Denaturation/Reduction buffer (e.g., 8 M urea, 100 mM Tris-HCl, 10 mM TCEP, pH 8.5)

  • Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM Tris-HCl, pH 8.5)

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Denaturation and Reduction:

    • Resuspend the beads in the denaturation/reduction buffer.

    • Incubate at 37°C for 30 minutes.

  • Alkylation:

    • Add the alkylation solution and incubate in the dark at room temperature for 20 minutes.

  • Digestion:

    • Wash the beads with digestion buffer to remove the urea and alkylating agent.

    • Resuspend the beads in digestion buffer and add trypsin (typically at a 1:50 enzyme-to-protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

    • Elute the desalted peptides and dry them in a vacuum centrifuge.

  • Sample Reconstitution:

    • Resuspend the dried peptides in a small volume of LC-MS/MS loading buffer (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis and Data Interpretation

The prepared peptide samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18] The resulting data is processed using specialized software to identify and quantify the peptides, which are then mapped back to their parent proteins.[19][20]

Data_Analysis LC_MS_MS LC-MS/MS Data Acquisition Raw_Data Raw MS Data (.raw, .mzML) LC_MS_MS->Raw_Data Database_Search Database Search (e.g., MaxQuant, Proteome Discoverer) Raw_Data->Database_Search Peptide_Identification Peptide Identification (PSMs) Database_Search->Peptide_Identification Protein_Inference Protein Inference and Quantification Peptide_Identification->Protein_Inference Statistical_Analysis Statistical Analysis and Data Visualization Protein_Inference->Statistical_Analysis

Caption: A simplified workflow for proteomic data analysis.

For quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with the alkyne-tagging workflow.[21][22] This allows for the direct comparison of protein abundance between different experimental conditions.[23][24][25][26]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low protein yield after enrichment - Inefficient metabolic labeling- Incomplete click chemistry reaction- Inefficient protein capture by beads- Optimize labeling time and alkyne analog concentration- Ensure freshness of click chemistry reagents, especially the reducing agent- Increase incubation time with beads; ensure sufficient bead capacity
High background of non-specific proteins - Insufficient washing of beads- Non-specific binding to beads- Side reactions of the click chemistry reagents[6][13][14][15]- Increase the stringency and number of wash steps- Pre-clear the lysate with unconjugated beads- For CuAAC, consider capping free thiols with iodoacetamide before the click reaction[13]
No or few identified proteins in MS - Low amount of starting material- Inefficient digestion- Problems with the LC-MS/MS system- Start with a larger amount of cell lysate- Ensure the activity of trypsin and optimize digestion conditions- Troubleshoot the mass spectrometer performance with a standard protein digest[27][28]
Contamination with streptavidin peptides - Elution of streptavidin from the beads- Perform on-bead digestion- Use a cleavable linker for elution[1]

Conclusion

The downstream analysis of alkyne-tagged proteins by mass spectrometry is a robust and versatile methodology for interrogating a wide range of biological questions. By carefully considering the experimental design, optimizing the key steps of the workflow, and being aware of potential pitfalls, researchers can generate high-quality, reproducible data that provides valuable insights into the dynamic nature of the proteome. The protocols and guidance provided in this application note serve as a foundation for the successful implementation of this powerful technique in your research endeavors.

References

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  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. National Institutes of Health. URL: [Link]

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  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. National Institutes of Health. URL: [Link]

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  • Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. National Institutes of Health. URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing UV Irradiation for Benzophenone Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing benzophenone-mediated photocrosslinking. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful technique. Here, we address common challenges and frequently asked questions to ensure your experiments are both successful and reproducible.

Core Principles of Benzophenone Photocrosslinking

Benzophenone (BP) is a versatile photocrosslinker widely used to covalently link molecules.[1][2] Upon excitation with UV light, typically in the 250-360 nm range, the benzophenone molecule undergoes a transition from its ground state (S₀) to an excited singlet state (S₁).[1][3][4][5] This is followed by a rapid and efficient intersystem crossing to a reactive triplet state (T₁).[3][4][6] This triplet state, which can be described as a diradical, is highly reactive and can abstract a hydrogen atom from a nearby C-H bond, creating a covalent C-C bond between the benzophenone-containing molecule and the target.[3][6]

Photochemical Mechanism of Benzophenone Crosslinking

The following diagram illustrates the key steps in the photoactivation and crosslinking process.

BenzophenoneMechanism S0 BP (S₀) Ground State S1 BP (S₁) Excited Singlet S0->S1 UV Photon (hν) (250-360 nm) T1 BP (T₁) Reactive Triplet S1->T1 Intersystem Crossing (ISC) RH R-H (Substrate C-H bond) Radicals Ketyl Radical + Substrate Radical [BP•-OH + R•] T1->Radicals Hydrogen Abstraction Product Covalent Adduct (Crosslinked Product) Radicals->Product Radical Recombination

Caption: Benzophenone photoactivation and crosslinking pathway.

Troubleshooting Guide: Common Crosslinking Issues

Encountering suboptimal results is a common part of experimental work. This guide provides a systematic approach to diagnosing and resolving issues related to benzophenone crosslinking.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Poor or No Crosslinking CheckUV Verify UV Source: 1. Correct Wavelength? (254-360nm) 2. Sufficient Intensity? 3. Lamp Age/Output? Start->CheckUV First Check CheckTime Optimize Irradiation Time: Is the duration sufficient? Perform a time-course experiment. CheckUV->CheckTime Looks OK SolutionUV Solution: - Use a lamp with peak output at 254 nm or 350-365 nm. - Measure lamp intensity. - Replace old lamps. CheckUV->SolutionUV Issue Found CheckConc Review Reagent Concentration: 1. Is BP concentration adequate? 2. Substrate concentration optimal? CheckTime->CheckConc Looks OK SolutionTime Solution: - Increase irradiation time incrementally. - See Protocol 1. CheckTime->SolutionTime Issue Found CheckEnv Assess Experimental Environment: 1. Presence of Oxygen? 2. Quenchers in buffer (e.g., Tris)? 3. Polarity of solvent/matrix? CheckConc->CheckEnv Looks OK SolutionConc Solution: - Increase BP concentration. - Ensure substrate is at a working concentration. CheckConc->SolutionConc Issue Found CheckSubstrate Evaluate Substrate Properties: 1. Availability of abstractable C-H bonds? 2. Steric hindrance? CheckEnv->CheckSubstrate Looks OK SolutionEnv Solution: - Degas solution or perform in an inert atmosphere. - Use buffers without primary amines (e.g., HEPES, PBS). - Consider solvent polarity effects. CheckEnv->SolutionEnv Issue Found SolutionSubstrate Solution: - Confirm target has accessible C-H bonds. - Redesign linker if necessary. CheckSubstrate->SolutionSubstrate Issue Found Success Successful Crosslinking SolutionUV->Success SolutionTime->Success SolutionConc->Success SolutionEnv->Success SolutionSubstrate->Success

Caption: A systematic workflow for troubleshooting poor crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating benzophenone?

Benzophenone has two primary absorption bands, one around 250-254 nm and another broader band around 330-360 nm.[1][5][7]

  • ~254 nm (UV-C): This wavelength corresponds to the π-π* transition and provides higher energy. It can be very effective for crosslinking.[1][7] However, be aware that this high-energy light can also cause damage to biological molecules like proteins and nucleic acids or induce polymer chain scission.[1][8]

  • ~350-365 nm (UV-A): This range excites the n-π* transition, which is primarily responsible for the hydrogen abstraction chemistry.[1][6] It is generally considered "safer" for biological samples as it is less damaging.[9] For many applications, especially in biological systems, irradiation at 365 nm is the preferred choice.[8][10]

Q2: My crosslinking efficiency is low. How long should I irradiate my sample?

Irradiation time is a critical parameter that is inversely proportional to the intensity of your UV source.[11] There is no single "correct" time; it must be determined empirically for your specific setup.

  • Insufficient Irradiation: Leads to incomplete crosslinking and low yield.

  • Excessive Irradiation: Can lead to sample damage, aggregation, or non-specific crosslinking. In some cases, prolonged exposure can also lead to the degradation of the crosslinked product.

Recommendation: Perform a time-course experiment. Irradiate identical samples for increasing durations (e.g., 1, 2, 5, 10, 20 minutes) and analyze the crosslinking efficiency by a suitable method (e.g., SDS-PAGE, mass spectrometry). This will allow you to identify the optimal time window that maximizes yield while minimizing damage.[10]

Q3: I'm not observing any crosslinking. Could my buffer be the issue?

Absolutely. The chemical environment plays a significant role.

  • Quenchers: The reactive triplet state of benzophenone can be "quenched" by various molecules, preventing it from reacting with your target. Primary amines are particularly problematic. Therefore, avoid buffers containing Tris or glycine.[12] Buffers like HEPES, phosphate-buffered saline (PBS), or carbonate are generally more compatible.

  • Oxygen: Molecular oxygen is an efficient quencher of the triplet state. The presence of dissolved oxygen can significantly reduce or even inhibit crosslinking.[13] It is highly recommended to degas your buffer/solution prior to irradiation or to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Polarity: The polarity of the solvent or polymer matrix can influence the reactivity of benzophenone.[2][3] Highly polar or hydrophilic environments can sometimes decrease the crosslinking rate.[2][3]

Q4: Can I monitor the progress of the crosslinking reaction?

Yes. Since the benzophenone chromophore is consumed during the reaction, you can monitor its disappearance using UV-Vis spectroscopy. The characteristic absorbance peak of benzophenone (around 250 nm or 340 nm, depending on the solvent) will decrease as the irradiation proceeds.[2][3] Plotting the decay of absorbance as a function of irradiation time is an effective way to study the kinetics of the reaction.[2][3]

Experimental Protocols

Protocol 1: Optimization of UV Irradiation Time

This protocol provides a framework for determining the optimal UV exposure time for your specific experimental setup.

1. Preparation: a. Prepare your sample containing the benzophenone-labeled molecule and the target substrate in a compatible, degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). b. Aliquot identical volumes of the sample into separate, UV-transparent reaction vessels (e.g., quartz cuvettes or microcentrifuge tubes on ice). c. Include a "no UV" control sample that will be handled identically but not exposed to UV light.

2. UV Irradiation: a. Place your samples in a UV crosslinker instrument (e.g., UVP CL-1000) or at a fixed, measured distance from a UV lamp.[10] Ensure the distance and orientation are consistent for all samples. b. Irradiate each sample for a different duration. A good starting range is 0, 1, 2, 5, 10, 15, and 30 minutes. c. Keep samples on ice during irradiation to minimize thermal effects.[10]

3. Analysis: a. After irradiation, quench the reaction (if necessary) and prepare the samples for analysis. b. Analyze the results using an appropriate technique. For protein crosslinking, SDS-PAGE followed by Coomassie staining or Western blotting is common. The appearance of higher molecular weight bands indicates successful crosslinking. c. Quantify the band intensity of the crosslinked product for each time point.

4. Interpretation: a. Plot the amount of crosslinked product versus irradiation time. b. The optimal time is typically the point at which the product formation begins to plateau, before significant sample degradation is observed.

Data Presentation: Example Time-Course Experiment

The following table summarizes hypothetical results from an optimization experiment.

Irradiation Time (min)UV Lamp Intensity (mW/cm²)Distance to Sample (cm)Crosslinked Product (% of Total)Observations
0 (No UV Control)N/AN/A0%No high MW band observed.
15515%Faint high MW band visible.
25535%Clear increase in product.
55570%Strong product band.
105585%Product band intensity near maximum.
155588%Minimal increase from 10 min.
305580%Slight decrease in product; potential degradation.

Based on this data, an irradiation time of 10 minutes would be selected for future experiments under these conditions.

References

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. National Institutes of Health (NIH).[Link]

  • Proposed benzophenone photocrosslinking mechanisms. ResearchGate.[Link]

  • New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. ResearchGate.[Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. National Institutes of Health (NIH).[Link]

  • Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Rappsilber Laboratory.[Link]

  • UV Curing: Part 2; A Tour of the UV Spectrum. Polymer Innovation Blog.[Link]

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI.[Link]

  • Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. ACS Publications.[Link]

  • The effect of UV light on benzophenone. ResearchGate.[Link]

  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Tintoll.[Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. National Institutes of Health (NIH).[Link]

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI.[Link]

  • UV Crosslinking Protocol and Tips. OkaSciences.[Link]

  • UV absorption spectrum of benzophenone in ethanol and cyclohexane... ResearchGate.[Link]

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Publications.[Link]

  • UV Irradiation‐induced crosslinking of aqueous solution of poly(ethylene oxide) with benzophenone as initiator. ResearchGate.[Link]

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Technisches Support-Center: Löslichkeitsprobleme von (4-(Brommethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon in wässrigen Puffern

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Willkommen im technischen Support-Center für (4-(Brommethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon. Diese Ressource soll Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Bewältigung der üblichen Löslichkeitsherausforderungen unterstützen, die mit dieser Verbindung in wässrigen Puffern verbunden sind. Als leitende Anwendungswissenschaftler haben wir unser Fachwissen und unsere praxiserprobten Erkenntnisse zusammengetragen, um Ihnen einen umfassenden Leitfaden zur Gewährleistung des erfolgreichen Einsatzes dieses Moleküls in Ihren Experimenten an die Hand zu geben.

HÄUFIG GESTELLTE FRAGEN (FAQs)

F1: Warum weist (4-(Brommethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon eine schlechte Löslichkeit in wässrigen Puffern auf?

A1: Die schlechte wässrige Löslichkeit von (4-(Brommethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon wird hauptsächlich durch seine chemische Struktur bestimmt. Das Molekül besitzt aufgrund der beiden Phenylringe und der Propargylethergruppe einen signifikanten unpolaren Charakter. Diese aromatischen und aliphatischen Kohlenwasserstoffbereiche sind hydrophob, was bedeutet, dass sie nicht günstig mit den polaren Wassermolekülen in einem wässrigen Puffer interagieren. Die Anwesenheit der polaren Keton- und Ether-Funktionsgruppen reicht nicht aus, um die Hydrophobie des größeren Kohlenstoffgerüsts zu überwinden. Diese inhärente Molekülstruktur führt zu einer geringen Löslichkeit in wasserbasierten Lösungen.

F2: Was sind die ersten Anzeichen für Löslichkeitsprobleme bei dieser Verbindung?

A2: Möglicherweise haben Sie Löslichkeitsprobleme, wenn Sie während der Vorbereitung Ihrer Lösungen eines der folgenden Anzeichen beobachten:

  • Trübung oder Opaleszenz: Die Lösung erscheint trüb oder milchig, was auf das Vorhandensein von ungelösten Partikeln hinweist.

  • Ausfällung: Am Boden des Behälters ist festes Material sichtbar, entweder als deutliches Pellet oder als feiner Film.

  • Inkonsistente experimentelle Ergebnisse: Schlechte Löslichkeit kann zu ungenauen und nicht reproduzierbaren Daten in Ihren Assays führen, da die Konzentration der Verbindung in der Lösung unbekannt und variabel ist.

LEITFADEN ZUR FEHLERBEHEBUNG: VERBESSERUNG DER LÖSLICHKEIT

Dieser Abschnitt bietet eine Reihe systematischer Ansätze zur Bewältigung der Löslichkeitsherausforderungen von (4-(Brommethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon. Wir empfehlen einen schrittweisen Ansatz, beginnend mit einfacheren Methoden, bevor zu komplexeren Formulierungen übergegangen wird.

Strategie 1: Der Co-Lösungsmittel-Ansatz

Die Verwendung eines mit Wasser mischbaren organischen Lösungsmittels oder Co-Lösungsmittels ist oft die erste und einfachste Methode, die man ausprobieren sollte. Das Co-Lösungsmittel wirkt, indem es die Gesamtpolarität des wässrigen Puffers reduziert und so eine günstigere Umgebung für die Auflösung der unpolaren Verbindung schafft.[1][2][3]

F3: Welche Co-Lösungsmittel werden empfohlen und in welchen Konzentrationen?

A3: Wir empfehlen, mit Dimethylsulfoxid (DMSO) zu beginnen, da es ein starkes und in der biologischen Forschung weit verbreitetes Lösungsmittel für schwerlösliche Verbindungen ist.

Empfohlene Co-Lösungsmittel und Anfangskonzentrationen:

Co-LösungsmittelAnfangskonzentration (v/v)Maximal empfohlene Konzentration (v/v) für zellbasierte AssaysAnmerkungen
DMSO 1-5%< 0,5% (zelllinienabhängig)Bereiten Sie eine hochkonzentrierte Stammlösung in 100% DMSO vor und verdünnen Sie diese dann in Ihren wässrigen Puffer.[4]
Ethanol 1-5%< 1%Kann eine gute Alternative sein, wenn DMSO Ihren Assay stört.
DMF 1-5%< 0,1%Aufgrund des höheren Toxizitätspotenzials mit Vorsicht verwenden.

Experimentelles Protokoll: Co-Lösungsmittel-Methode

  • Stammlösung vorbereiten: Lösen Sie (4-(Brommethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon in 100% DMSO, um eine hochkonzentrierte Stammlösung (z.B. 10-50 mM) herzustellen. Sanftes Erwärmen (auf 37°C) und Vortexen können die Auflösung unterstützen.

  • Serielle Verdünnung: Führen Sie serielle Verdünnungen der Stammlösung in Ihren wässrigen Puffer durch, um die gewünschte Endkonzentration zu erreichen.

  • Beobachtung: Überprüfen Sie die Lösung nach jedem Verdünnungsschritt visuell auf Anzeichen von Ausfällung oder Trübung.

  • Endkonzentration: Stellen Sie sicher, dass die Endkonzentration des Co-Lösungsmittels in Ihrer Arbeitslösung mit Ihrem experimentellen System kompatibel ist (z.B. unter den zytotoxischen Werten für zellbasierte Assays).

Kausalität: Die hydrophoben Bereiche des Co-Lösungsmittel-Moleküls interagieren mit den unpolaren Teilen der Verbindung, während die polaren Bereiche des Co-Lösungsmittels mit den Wassermolekülen interagieren. Dieser "Brückeneffekt" erhöht effektiv die Löslichkeit der hydrophoben Verbindung in der wässrigen Phase.[5]

Bildunterschrift: Arbeitsablauf zur Verdünnung mit Co-Lösungsmitteln

Strategie 2: Die Verwendung von Tensiden

Tenside sind amphiphile Moleküle, die sowohl einen hydrophilen (wasserliebenden) Kopf als auch einen hydrophoben (wasserabweisenden) Schwanz enthalten. Oberhalb einer bestimmten Konzentration, der sogenannten kritischen Mizellenkonzentration (CMC), lagern sich Tensidmoleküle zu Mizellen zusammen. Diese Mizellen können schwerlösliche Verbindungen in ihrem hydrophoben Kern einkapseln und sie so effektiv im wässrigen Medium dispergieren.[6][7]

F4: Welche Tenside sind geeignet und wie verwende ich sie?

A4: Nichtionische Tenside werden aufgrund ihres geringeren Potenzials zur Proteindenaturierung im Vergleich zu ionischen Tensiden im Allgemeinen für biologische Anwendungen bevorzugt.[8]

Empfohlene Tenside:

TensidTypEmpfohlene Konzentration (w/v)
Tween® 20 Nichtionisch0,01 - 0,1%
Tween® 80 Nichtionisch0,01 - 0,1%
Pluronic® F-68 Nichtionisch0,02 - 0,2%

Experimentelles Protokoll: Tensidvermittelte Solubilisierung

  • Tensidlösung vorbereiten: Bereiten Sie eine Lösung des gewählten Tensids in Ihrem wässrigen Puffer in einer Konzentration oberhalb seiner CMC vor.

  • Verbindung hinzufügen: Geben Sie das (4-(Brommethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon direkt in den tensidhaltigen Puffer.

  • Auflösung erleichtern: Verwenden Sie Ultraschall oder sanftes Erwärmen (37°C), um die Auflösung und den mizellaren Einkapselungsprozess zu unterstützen.

  • Äquilibrierung: Lassen Sie die Lösung vor der Verwendung für einen kurzen Zeitraum (z.B. 15-30 Minuten) äquilibrieren.

Vertrauenswürdigkeit: Dieses Protokoll ist selbstvalidierend. Die Bildung einer klaren Lösung nach Zugabe der Verbindung zum tensidhaltigen Puffer ist ein starker Indikator für eine erfolgreiche mizellare Einkapselung.

G cluster_0 Wässriger Puffer cluster_1 Mizelle cluster_2 Verbindung p1 p2 p3 p4 p5 p6 center Hydrophober Kern h1 h1->center h2 h2->center h3 h3->center h4 h4->center h5 h5->center h6 h6->center d1 Wirkstoff d1->center Einkapselung

Bildunterschrift: Mechanismus der mizellaren Einkapselung

Strategie 3: Cyclodextrine als löslichkeitsfördernde Hilfsstoffe

Cyclodextrine sind zyklische Oligosaccharide mit einer hydrophilen äußeren Oberfläche und einem lipophilen inneren Hohlraum.[9][10] Sie können Einschlusskomplexe mit schwerlöslichen Verbindungen bilden, wodurch das hydrophobe Molekül effektiv von der wässrigen Umgebung abgeschirmt und seine scheinbare Löslichkeit erhöht wird.[9][10][11]

F5: Welches Cyclodextrin sollte ich verwenden?

A5: Wir empfehlen, mit einem chemisch modifizierten Cyclodextrin zu beginnen, da diese im Allgemeinen eine höhere Löslichkeit und Komplexierungseffizienz aufweisen als ihre Ausgangsformen.[10]

Empfohlene Cyclodextrine:

CyclodextrinAbkürzungHauptmerkmale
(2-Hydroxypropyl)-β-cyclodextrin HP-β-CDHohe wässrige Löslichkeit und geringe Toxizität. Weit verbreitet in pharmazeutischen Formulierungen.[9]
Sulfobutylether-β-cyclodextrin SBE-β-CDAnionisches Derivat mit sehr hoher wässriger Löslichkeit.[10]

Experimentelles Protokoll: Cyclodextrin-Komplexierung

  • Cyclodextrinlösung vorbereiten: Lösen Sie das gewählte Cyclodextrin in Ihrem wässrigen Puffer, um eine Stammlösung (z.B. 10-20% w/v) herzustellen.

  • Verbindung hinzufügen: Geben Sie das (4-(Brommethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon zur Cyclodextrinlösung.

  • Komplexierung: Rühren oder schütteln Sie die Mischung bei Raumtemperatur für mehrere Stunden (oder über Nacht), um die Bildung des Einschlusskomplexes zu ermöglichen.

  • Filtration (Optional): Wenn ungelöstes Material zurückbleibt, filtrieren Sie die Lösung durch einen 0,22-µm-Filter, um es zu entfernen.

Expertise & Erfahrung: Die Effizienz der Komplexierung kann durch Faktoren wie pH-Wert und Temperatur beeinflusst werden. Es ist oft vorteilhaft, eine Phasenlöslichkeitsstudie durchzuführen, um die optimale Cyclodextrin-Konzentration für Ihre spezifische Anwendung zu bestimmen.

Strategie 4: pH-Anpassung

Obwohl (4-(Brommethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon keine stark ionisierbaren funktionellen Gruppen besitzt, können subtile pH-Änderungen manchmal die Löslichkeit beeinflussen, indem sie die Hydratation des Moleküls oder seine Wechselwirkung mit Pufferkomponenten beeinflussen.

F6: Wie kann ich den pH-Wert zur Verbesserung der Löslichkeit nutzen?

A6: Dieser Ansatz ist für neutrale Verbindungen wie die vorliegende im Allgemeinen weniger wirksam.[12][13][14] Wenn Ihr experimentelles System jedoch eine gewisse Flexibilität im pH-Wert zulässt, können Sie einen Bereich von pH-Werten (z.B. pH 6,0 bis 8,0) screenen, um festzustellen, ob es einen optimalen pH-Wert für die Löslichkeit gibt.

Experimentelles Protokoll: pH-Screening

  • Puffer vorbereiten: Bereiten Sie eine Reihe Ihres gewählten Puffers bei verschiedenen pH-Werten vor (z.B. in 0,5 pH-Einheit-Schritten).

  • Löslichkeitstest: Versuchen Sie, die Verbindung in jedem Puffer in der gewünschten Konzentration aufzulösen.

  • Beobachtung: Vergleichen Sie die Klarheit der Lösungen, um den pH-Wert zu identifizieren, der die beste Löslichkeit bietet.

Autoritative Grundlage: Die Henderson-Hasselbalch-Gleichung liefert die theoretische Grundlage dafür, wie der pH-Wert den Ionisationszustand und folglich die Löslichkeit von ionisierbaren Verbindungen beeinflusst. Obwohl hier weniger direkt anwendbar, sind die zugrunde liegenden Prinzipien von Ladung und Polarität immer noch relevant.

Zusammenfassung und Empfehlungen

Wir empfehlen einen gestuften Ansatz zur Fehlerbehebung bei der Löslichkeit von (4-(Brommethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon:

  • Beginnen Sie mit der Co-Lösungsmittel-Methode (DMSO): Dies ist der häufigste und oft erfolgreichste Ausgangspunkt.

  • Wenn Co-Lösungsmittel versagen oder inkompatibel sind, versuchen Sie es mit Tensiden: Tween® 20 oder Tween® 80 sind ausgezeichnete Zweitlinien-Optionen.

  • Für schwierigere Fälle oder für In-vivo-Anwendungen ziehen Sie Cyclodextrine in Betracht: HP-β-CD ist eine vielseitige und effektive Option.

  • Verwenden Sie die pH-Anpassung als letzten Optimierungsschritt , wenn andere Methoden nur Teilerfolge bringen.

Durch die systematische Anwendung dieser Strategien können Sie die Löslichkeitsherausforderungen von (4-(Brommethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon überwinden und zuverlässige und reproduzierbare Ergebnisse in Ihrer Forschung erzielen.

Referenzen

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]

  • Cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate.[Link]

  • Cosolvent. Wikipedia.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Aureus.[Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. alliedacademies.org.[Link]

  • pH and Solubility. Fiveable.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central.[Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.[Link]

  • 17.6 pH Effects on Solubility. Chad's Prep®.[Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight.[Link]

  • 17.6 pH Effects on Solubility | General Chemistry. YouTube.[Link]

  • How does pH affect solubility? askIITians.[Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central.[Link]

  • Does anyone know how pH affects solubility?? Reddit.[Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • Cosolvent – Knowledge and References. Taylor & Francis.[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.[Link]

Sources

Technical Support Center: Purification of Proteins Crosslinked with (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for experiments involving the trifunctional crosslinker, (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. This versatile reagent enables covalent capture of protein-protein interactions through photoactivation and subsequent purification via click chemistry. Here, we address common challenges and provide detailed protocols to ensure the success of your experiments.

Understanding the Crosslinker: A Trifunctional Approach

The power of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone lies in its three distinct functional groups, which allow for a sequential and controlled workflow.[1][2]

  • Benzophenone (Photo-activatable group): Upon exposure to UV light (around 350-365 nm), the benzophenone moiety forms a reactive triplet state that can insert into adjacent C-H bonds, forming a stable covalent crosslink with interacting proteins.[3][4][5] This is particularly useful for capturing transient or weak interactions in a cellular context.[3]

  • Bromomethyl (Electrophilic handle): This group can react with nucleophilic residues on a protein of interest, such as cysteine or lysine, allowing for the initial tethering of the crosslinker to a specific protein or "bait" protein.[2][5]

  • Propargyl ether (Alkyne handle): The terminal alkyne group is the key to purification. It does not react with cellular components but can be specifically and efficiently conjugated to an azide-functionalized affinity tag (e.g., biotin) or a purification resin via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction.[6][7][8]

Workflow Overview Diagram

G cluster_0 Step 1: Bait Protein Labeling cluster_1 Step 2: In Situ Crosslinking cluster_2 Step 3: Affinity Purification via Click Chemistry Bait Bait Protein LabeledBait Labeled Bait Protein Bait->LabeledBait Reaction with Bromomethyl Group Crosslinker Trifunctional Crosslinker Crosslinker->LabeledBait Interaction Introduction to Cell Lysate/System LabeledBait->Interaction Complex Bait-Prey Complex Interaction->Complex CrosslinkedComplex Covalently Crosslinked Bait-Prey Complex Complex->CrosslinkedComplex UV UV Light (365 nm) UV->CrosslinkedComplex Photoactivation of Benzophenone ClickReaction CuAAC Click Reaction CrosslinkedComplex->ClickReaction CapturedComplex Resin-Bound Complex ClickReaction->CapturedComplex AzideResin Azide-Functionalized Affinity Resin AzideResin->ClickReaction Elution Elution CapturedComplex->Elution PurifiedComplex Purified Complex for Downstream Analysis (e.g., Mass Spec) Elution->PurifiedComplex

Caption: Workflow for protein purification using the trifunctional crosslinker.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crosslinking and purification workflow in a question-and-answer format.

Part 1: Crosslinking Reaction

Q1: My crosslinking efficiency is low, or I'm not observing the expected higher molecular weight bands on my gel.

A1: Several factors can contribute to low crosslinking efficiency.[9]

  • Insufficient UV Exposure: Ensure you are using the correct wavelength (350-365 nm) and that the light source is close enough to the sample. Optimize the exposure time; too short, and the benzophenone won't be sufficiently activated, too long, and you risk protein damage.

  • Inaccessible Reactive Sites: The interacting protein ("prey") may not have accessible C-H bonds in close proximity to the benzophenone group on the "bait" protein.[9] Consider redesigning your bait protein to place the crosslinker at a different site.

  • Incompatible Buffer Components: Buffers containing primary amines like Tris or glycine can compete with your protein for reaction with the bromomethyl group if you are performing a two-step labeling process.[10][11] It is recommended to perform the initial labeling in a non-nucleophilic buffer like HEPES or PBS.

  • Crosslinker Hydrolysis: The crosslinker, especially the bromomethyl group, can be susceptible to hydrolysis. Prepare stock solutions in an anhydrous solvent like DMSO and add it to your reaction fresh.[10]

  • Insufficient Crosslinker Concentration: You may need to empirically determine the optimal molar excess of the crosslinker to your bait protein.[9]

Q2: My protein precipitates after adding the crosslinker or after UV exposure. What should I do?

A2: Protein precipitation is often a sign of aggregation due to excessive crosslinking or protein denaturation.[9]

  • Reduce Crosslinker Concentration: High concentrations can lead to extensive intra- and inter-molecular crosslinking, resulting in large, insoluble aggregates. Titrate the crosslinker concentration downwards.

  • Optimize UV Exposure: Over-exposure to UV light can cause protein damage and aggregation. Reduce the irradiation time or the intensity of the UV source.

  • Improve Buffer Conditions: Ensure your buffer contains appropriate stabilizing agents. Increasing the ionic strength (e.g., 300-500 mM NaCl) or adding non-ionic detergents (for membrane proteins) can improve solubility.[12][13]

  • Check Protein Purity: Impurities in your protein preparation can sometimes contribute to aggregation. Ensure your starting material is of high purity.

Part 2: Click Chemistry Purification

Q3: I have poor capture of my crosslinked complex on the azide-functionalized resin.

A3: This suggests an issue with the click chemistry reaction.

  • Copper(I) Oxidation: The active catalyst in CuAAC is Copper(I), which is easily oxidized to the inactive Copper(II) in the presence of oxygen. Ensure your buffers are degassed and that a reducing agent, such as sodium ascorbate, is included in the reaction mixture to maintain a pool of active Cu(I).[6][8]

  • Copper Ligand: A copper-coordinating ligand, such as THPTA or TBTA, is crucial to stabilize the Cu(I) ion and improve reaction efficiency in aqueous buffers.[8]

  • Insufficient Incubation Time: While click chemistry is generally fast, allow sufficient time for the reaction to proceed to completion. An incubation of 1-2 hours at room temperature is a good starting point.[8]

  • Steric Hindrance: The alkyne tag on your crosslinked complex might be sterically hindered, preventing its access to the azide groups on the resin. This is a more complex issue that might require re-engineering the bait protein.

Q4: I'm observing high non-specific binding to the affinity resin.

A4: Non-specific binding can obscure your results and lead to the identification of false positives.

  • Blocking the Resin: Before adding your sample, pre-incubate the azide resin with a blocking agent like bovine serum albumin (BSA) or salmon sperm DNA to saturate non-specific binding sites.

  • Increase Wash Stringency: After binding your sample, perform washes with buffers containing low concentrations of detergents (e.g., 0.05-0.1% Tween-20) or increased salt concentrations to disrupt weak, non-specific interactions.[11]

  • Optimize Lysis Buffer: Ensure your cell lysis buffer is appropriate for your experiment and contains sufficient detergent to solubilize proteins and minimize non-specific interactions.[14]

Q5: I have difficulty eluting my crosslinked complex from the resin.

A5: The triazole linkage formed during the click reaction is extremely stable and generally not reversible. Therefore, elution strategies typically involve cleaving a linker within the resin or using harsh denaturing conditions.

  • Use a Cleavable Resin: Employ an azide-functionalized resin that incorporates a cleavable linker (e.g., a disulfide that can be cleaved with DTT, or a photocleavable linker).

  • On-Bead Digestion: For mass spectrometry analysis, a common strategy is to perform proteolytic digestion (e.g., with trypsin) directly on the resin-bound proteins. The resulting peptides can then be eluted for analysis, leaving the bait protein and resin behind.

  • Competitive Elution (if applicable): If using a biotin-azide tag for capture on streptavidin beads, you can elute with an excess of free biotin, although this can be inefficient for high-affinity interactions.

Experimental Protocols

Protocol 1: Photo-Crosslinking in Cell Lysate

This protocol describes a general procedure for capturing protein interactions from a cell lysate.

  • Preparation of Reagents:

    • Crosslinker Stock: Prepare a 10 mM stock solution of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone in anhydrous DMSO. Store at -20°C, protected from light.[10]

    • Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Quenching Solution: 1 M Glycine or Tris-HCl, pH 7.5.[14]

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in the prepared lysis buffer on ice.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris.[14]

    • Determine the protein concentration of the supernatant.

  • Crosslinking Reaction:

    • Dilute the clarified lysate to a working concentration (e.g., 1-5 mg/mL).

    • Add the crosslinker stock solution to the lysate to a final concentration of 50-200 µM. This concentration should be optimized.

    • Incubate the mixture for 30-60 minutes at 4°C to allow for labeling of the bait protein (if not pre-labeled) and association with prey proteins.

    • Transfer the lysate to a petri dish or a UV-transparent plate and place it on a cold block.

    • Irradiate the sample with 365 nm UV light for 5-15 minutes. Optimization of time and distance from the source is critical.[4][15]

  • Quenching:

    • Immediately after UV exposure, add the quenching solution to a final concentration of 50-100 mM to react with any unreacted crosslinker.[14]

    • Incubate for 15 minutes at room temperature. The sample is now ready for purification.

Protocol 2: Purification via CuAAC (Click Chemistry)

This protocol outlines the capture of the alkyne-tagged, crosslinked complexes using an azide-functionalized agarose resin.

  • Preparation of Reagents:

    • Azide-Functionalized Resin: (e.g., Azide-Agarose). Equilibrate the resin in the lysis buffer.

    • Click Catalyst Stock Solutions:

      • 100 mM Copper(II) Sulfate (CuSO₄) in water.[6]

      • 500 mM Sodium Ascorbate in water (prepare fresh).[6][8]

      • 100 mM THPTA (or other Cu(I) stabilizing ligand) in water.[8]

  • Click Reaction and Capture:

    • Add the equilibrated azide resin to the quenched lysate from Protocol 1.

    • Add the click catalyst components to the lysate/resin slurry. A typical final concentration would be:

      • 1 mM Copper(II) Sulfate

      • 5 mM Sodium Ascorbate

      • 1 mM THPTA

    • Incubate the reaction on a rotator for 1-2 hours at room temperature, protected from light.[8]

  • Washing:

    • Pellet the resin by gentle centrifugation.

    • Wash the resin extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended:

      • Lysis buffer (3 times)

      • Lysis buffer + 500 mM NaCl (2 times)

      • PBS + 0.1% Tween-20 (2 times)

      • PBS (2 times)

  • Elution/Downstream Processing:

    • For SDS-PAGE Analysis: Resuspend the washed resin in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the captured proteins.

    • For Mass Spectrometry: Proceed with on-bead digestion according to your established proteomics workflow.

Data Presentation

Table 1: Recommended Reagent Concentrations for Optimization
ReagentStock ConcentrationRecommended Final Concentration RangePurpose
Crosslinker 10 mM in DMSO20 - 250 µMCovalent capture of interacting proteins
UV Exposure N/A5 - 20 minutes at 365 nmPhotoactivation of the benzophenone group
Copper(II) Sulfate 100 mM in H₂O0.5 - 2 mMCatalyst for the click reaction
Sodium Ascorbate 500 mM in H₂O (Fresh)2 - 10 mMReducing agent to maintain Cu(I) state
THPTA Ligand 100 mM in H₂O0.5 - 2 mMStabilizes the Cu(I) catalyst
Troubleshooting Logic Diagram

G cluster_LowCrosslinking cluster_Precipitation cluster_PoorCapture cluster_HighNonspecific Start Problem Observed LowCrosslinking Low Crosslinking Efficiency Start->LowCrosslinking Precipitation Protein Precipitation Start->Precipitation PoorCapture Poor Capture on Resin Start->PoorCapture HighNonspecific High Non-Specific Binding Start->HighNonspecific UV_Check Check UV Source & Optimize Exposure Time LowCrosslinking->UV_Check Conc_Reduce Reduce Crosslinker Concentration Precipitation->Conc_Reduce Catalyst_Check Ensure Fresh Reducing Agent & Presence of Ligand PoorCapture->Catalyst_Check Blocking_Step Add Resin Blocking Step HighNonspecific->Blocking_Step Buffer_Check Verify Buffer Compatibility (avoid Tris/Glycine) UV_Check->Buffer_Check Conc_Check Increase Crosslinker Concentration Buffer_Check->Conc_Check UV_Reduce Reduce UV Exposure Time/Intensity Conc_Reduce->UV_Reduce Buffer_Improve Improve Buffer Solubility (Salt, Detergents) UV_Reduce->Buffer_Improve Incubation_Check Increase Click Reaction Time Catalyst_Check->Incubation_Check Wash_Step Increase Wash Stringency Blocking_Step->Wash_Step

Caption: A logical guide to troubleshooting common experimental issues.

References

  • MDPI. (2024). Preparation of Protein A Membranes Using Propargyl Methacrylate-Based Copolymers and Copper-Catalyzed Alkyne–Azide Click Chemistry. Retrieved from [Link][7]

  • MilliporeSigma. (n.d.). (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, 1 X 100 mg. Retrieved from [Link][1]

  • National Institutes of Health. (2015). Photocrosslinking approaches to interactome mapping. Retrieved from [Link][3]

  • National Institutes of Health. (2012). A Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. Retrieved from [Link][4]

  • G-Biosciences. (n.d.). Protein Cross-Linkers. Retrieved from [Link][16]

  • PubMed. (2020). A Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. Retrieved from [Link][17]

  • Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link][18]

  • MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. Retrieved from [Link][14]

  • Rockland Immunochemicals. (n.d.). Tips for Optimizing Protein Expression and Purification. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Protein purification and UV-induced crosslinking. Retrieved from [Link][15]

  • YouTube. (2023). Optimizing Expression & Purification Workflows for Membrane Proteins. Retrieved from [Link][13]

Sources

Technical Support Center: Minimizing Non-Specific Binding of Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for photoaffinity labeling (PAL). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome one of the most persistent challenges in PAL experiments: non-specific binding. By understanding the principles behind non-specific interactions and implementing rigorous experimental controls, you can significantly enhance the specificity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of photoaffinity labeling?

A: Non-specific binding refers to the covalent attachment of a photoaffinity probe to proteins or other biomolecules that are not its intended biological target.[1][2] This phenomenon arises from the high reactivity of the photogenerated species (e.g., carbenes, nitrenes) which can react indiscriminately with nearby molecules, particularly highly abundant or "sticky" proteins.[1] Non-specific interactions are often driven by hydrophobic effects and electrostatic interactions.[2]

Q2: Why is minimizing non-specific binding so critical for a successful PAL experiment?

A: The primary goal of a photoaffinity labeling experiment is to identify the specific binding partners of a molecule of interest. High non-specific binding can obscure the true signal from the intended target, leading to a massive list of potential binding partners and making it difficult to distinguish genuine interactors from background noise.[2] This can lead to false-positive results, misinterpretation of data, and wasted resources in downstream validation efforts.

Q3: What are the main components of a photoaffinity probe?

A: A typical photoaffinity probe consists of three key functional parts:

  • An affinity/specificity unit: This is the small molecule or ligand of interest that provides the binding specificity for the target protein.[1]

  • A photoreactive moiety: This is a chemical group (e.g., diazirine, benzophenone, aryl azide) that, upon irradiation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with the target.[1][3]

  • An identification/reporter tag: This tag (e.g., biotin, a fluorophore, or a clickable alkyne/azide) enables the detection, enrichment, and identification of the probe-labeled proteins.[1][3]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common issues related to high non-specific binding in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Problem 1: My Western blot or gel shows numerous bands, making it impossible to identify the specific target.
Q: What are the most likely causes for this widespread, high background?

A: This is a classic sign of excessive non-specific binding. The primary culprits often fall into three categories: probe design, experimental conditions, and insufficient washing.

  • Probe-Related Issues:

    • Photoreactive Group Choice: Some photoreactive groups are inherently more "promiscuous" than others. For instance, benzophenones often require longer irradiation times, which can increase non-specific labeling.[1] Diazirines generate highly reactive carbenes with short half-lives, which can be advantageous in minimizing non-specific binding as they are quickly quenched by water.[1]

    • Probe Concentration: Using a probe concentration that is too high can saturate specific binding sites and increase the likelihood of low-affinity, non-specific interactions.

    • Probe Structure: The overall shape and properties of the probe matter. Studies have shown that linear photoaffinity linkers have a greater tendency for non-specific binding compared to more compact, branched linkers.[4][5]

  • Experimental Condition Issues:

    • Irradiation Time and Wavelength: Excessive UV irradiation can damage proteins and increase background labeling.[6] Using a wavelength that is too energetic (shorter wavelength) can also cause damage to biological molecules.[1] Diazirines, for example, are often activated at a higher wavelength (350–355 nm), which helps reduce potential damage.[1]

    • Blocking Inefficiency: Just as in a Western blot, failing to adequately block non-specific binding sites on your matrix (e.g., cell lysate) before adding the probe can lead to high background.

  • Procedural Issues:

    • Inadequate Washing: Insufficient or poorly optimized washing steps are a major cause of high background. Failure to remove unbound and weakly bound probes will result in their non-specific crosslinking upon UV irradiation.[7]

Q: How can I systematically troubleshoot and resolve this issue?

A: A multi-pronged approach is necessary. The workflow below provides a logical sequence for optimization.

Workflow for Reducing High Background

G P1 Optimize Probe Concentration B1 Implement Effective Blocking Strategy P1->B1 After concentration titration P2 Evaluate Photoreactive Group P3 Optimize UV Irradiation B2 Optimize Wash Buffer & Procedure B1->B2 C1 Competition Experiment B2->C1 After optimization C2 No UV Control C1->C2 Validate specificity C3 No Probe Control C2->C3 Confirm UV-dependence

Caption: A systematic workflow for troubleshooting high non-specific binding.

Problem 2: I performed a competition experiment, but the signal for many bands does not decrease.
Q: What is a competition experiment and what does this result indicate?

A: A competition experiment is a critical control to distinguish specific from non-specific binding.[1] The sample is pre-incubated with an excess (typically 10-100 fold) of the unlabeled parent compound before adding the photoaffinity probe.[1][7] If the probe's binding to a protein is specific, the parent compound will occupy the binding site, preventing the probe from binding and thus reducing the labeling signal upon UV irradiation.[1][8]

If the signal for many bands does not decrease, it strongly suggests that these bands represent proteins that are being non-specifically labeled. The probe is not binding to a specific, saturable site on these proteins.

Q: What steps should I take if my competition experiment fails to show specificity?

A:

  • Re-evaluate Probe Affinity: The parent compound should have a higher or at least equal affinity for the target than the photoaffinity probe.[1] If modifications made to create the probe (adding the photoreactive group and tag) significantly reduced its binding affinity, competition will be inefficient.

  • Increase Competitor Concentration: While 10-100 fold is standard, you may need to increase the excess of the competitor compound further.

  • Optimize Incubation Times: Ensure the pre-incubation time with the competitor is sufficient to allow it to bind to the target before the probe is added.

  • Revisit Probe Design: As mentioned, the linker and photoreactive group can contribute significantly to non-specific binding. It might be necessary to synthesize a new probe with a different linker or photoreactive moiety.[2][5]

Problem 3: My "No UV" control lane shows bands.
Q: What does it mean if I see labeled proteins without UV irradiation?

A: This indicates that your probe is binding to proteins covalently or non-covalently in a light-independent manner. This is a serious issue that compromises the fundamental principle of photoaffinity labeling. Possible causes include:

  • Probe Instability: The probe itself may be unstable and degrade into a reactive species without light activation. Aryl azides, for example, can be reduced to amines by thiols, although this is less common at physiological pH.[1]

  • Reactive Functional Groups: The probe may contain other reactive functional groups besides the photoreactive moiety that are reacting with proteins.

  • Insufficient Washing: The bands may represent probe that is simply "stuck" to abundant proteins and was not washed away, and this is being detected by the reporter tag's visualization method (e.g., streptavidin-HRP for a biotin tag).

Q: How do I fix this problem?

A:

  • Confirm Probe Purity and Stability: Use analytical techniques (e.g., HPLC, MS) to ensure your probe is pure and has not degraded.

  • Modify Washing Protocol: This is the most common and easiest fix. Increase the stringency and number of your wash steps before the elution and detection phase to remove any non-covalently bound probe.[7]

  • Perform a Secondary Antibody-Only Control: If using an antibody-based detection system, run a control without the primary antibody to ensure the secondary antibody is not binding non-specifically.[9]

Protocols & Best Practices

Protocol: Optimizing Blocking and Washing Steps

This protocol provides a starting point for optimizing two of the most critical steps for minimizing non-specific binding.

1. Blocking Strategy Optimization:

  • Rationale: Blocking agents are proteins or polymers that bind to potential sites of non-specific interaction, effectively preventing the photoaffinity probe from binding to these surfaces.[10]

  • Common Blocking Agents:

    • Bovine Serum Albumin (BSA): Typically used at 1-5%. A good general-purpose blocker.[10]

    • Non-fat Dry Milk (NFDM): Often used at 0.1-3%. It is inexpensive but should be avoided when detecting phosphoproteins, as it contains casein, a phosphoprotein.[10][11]

    • Whole Serum: Serum from the same species as the secondary antibody can be used to block non-specific IgG binding.[9]

    • Commercial/Synthetic Blockers: Protein-free options are available and can be ideal for reducing background in sensitive assays.[10][11]

  • Procedure:

    • Prepare your cell lysate or protein mixture.

    • Test a panel of blocking agents (e.g., 3% BSA in PBS, 5% NFDM in TBS-T, and a commercial protein-free blocker).

    • Incubate the lysate with the blocking buffer for at least 1 hour at 4°C or room temperature with gentle agitation.

    • Proceed with the addition of your photoaffinity probe and the rest of the PAL protocol.

    • Compare the background levels on the resulting gel/blot to determine the most effective blocking agent for your system.

2. Washing Procedure Optimization:

  • Rationale: The goal of washing is to remove unbound and weakly bound probes. The stringency of the wash is controlled by salt concentration, detergent, and temperature.[12]

  • Wash Buffer Components:

    • Base Buffer: PBS or TBS are common.

    • Detergents: Non-ionic detergents like Tween-20 (0.05-0.1%) or Triton X-100 are used to reduce non-specific hydrophobic interactions.[12] In some cases, a harsher ionic detergent like SDS (0.1-1%) can be used in one of the wash steps for higher stringency, but care must be taken not to disrupt the specific interaction.

    • Salt: Varying the salt concentration (e.g., adding NaCl up to 500 mM) can help disrupt non-specific electrostatic interactions.

  • Procedure:

    • After the pull-down step (e.g., with streptavidin beads for a biotinylated probe), perform a series of washes.

    • Start with a baseline of 3 washes of 5-10 minutes each.

    • To increase stringency:

      • Increase the number and duration of washes.[12]

      • Increase the detergent concentration.

      • Increase the salt concentration in the wash buffer.

      • Increase the temperature of one or more wash steps.[12]

    • Analyze the eluates by gel electrophoresis to find the washing conditions that provide the best signal-to-noise ratio.

Table 1: Example Wash Buffer Optimization Strategy

Wash ConditionBuffer CompositionPurpose
Low Stringency 1x PBS + 0.1% Tween-20Initial removal of unbound probe and loosely bound proteins.
Medium Stringency 1x PBS + 0.1% Tween-20 + 150 mM NaClDisrupts mild electrostatic and hydrophobic interactions.
High Stringency 1x PBS + 0.5% Triton X-100 + 500 mM NaClRemoves more tightly associated non-specific binders.
Very High Stringency RIPA Buffer (contains SDS)Used cautiously to remove very stubborn background, may risk eluting the target.
Diagram: The Role of Control Experiments

The following diagram illustrates the expected outcomes of essential control experiments, which are non-negotiable for validating the specificity of your photoaffinity labeling results.

G exp Experiment Full Protocol (Probe + UV) Expected Result: Target Band + Background comp Control 1: Competition Pre-incubate with excess unlabeled ligand Expected Result: Target Band Diminished/ Absent exp:f2->comp:f2 Validates Specificity nouv Control 2: No UV Omit UV Irradiation Step Expected Result: No Covalent Labeling (No Target Band) exp:f2->nouv:f2 Confirms Photo-Dependence noprobe Control 3: No Probe Omit Photoaffinity Probe Expected Result: No Signal At All exp:f2->noprobe:f2 Confirms Probe-Dependence

Caption: Expected outcomes of essential control experiments in photoaffinity labeling.

By methodically applying these troubleshooting strategies, optimizing your protocols, and incorporating rigorous controls, you can overcome the challenge of non-specific binding and confidently identify the true molecular targets of your photoaffinity probes.

References
  • Smith, S. B., & Padi, K. (2018). Photoaffinity labeling in target- and binding-site identification. PMC. [Link]

  • Guhaniyogi, J., & Funabiki, H. (2004). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PubMed Central. [Link]

  • Kim, Y., et al. (2016). Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. Semantic Scholar. [Link]

  • Kim, D., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. [Link]

  • Yap, Y. Y., & Chui, W. K. (2018). Photoaffinity Labeling of Plasma Proteins. MDPI. [Link]

  • Kim, Y., et al. (2016). Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. Chemical Communications. [Link]

  • Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC. [Link]

  • Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship. [Link]

  • Unknown Author. (n.d.). The standard experimental protocol for the photoaffinity method. ResearchGate. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. SciSpace. [Link]

  • Evotec. (2025). Photoaffinity Labeling Mass Spectrometry. Evotec. [Link]

  • LI-COR Biotechnology. (2024). Blocking Agent Options | Fluorescence: Blocking the Membrane. YouTube. [Link]

  • Mills, C. A., et al. (2021). A photoaffinity probe that targets folate-binding proteins. PMC. [Link]

  • G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. G-Biosciences. [Link]

  • Boster Biological Technology. (n.d.). IHC Troubleshooting Guide. Boster Bio. [Link]

Sources

Technical Support Center: Troubleshooting Mass Spectrometry Analysis of Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for crosslinked peptide analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crosslinking mass spectrometry (XL-MS). As Senior Application Scientists, we have compiled this resource based on field-proven insights to help you troubleshoot common challenges and optimize your experimental outcomes.

Introduction to the XL-MS Workflow

Crosslinking mass spectrometry is a powerful technique for studying protein-protein interactions and protein conformation. The general workflow involves several key stages, each with its own set of potential challenges. Understanding this process is the first step in effective troubleshooting.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis p1 Protein Crosslinking p2 Quenching p1->p2 p3 Digestion p2->p3 p4 Size Exclusion or Ion-Exchange Chromatography p3->p4 p5 LC-MS/MS Analysis p4->p5 p6 Data Acquisition p5->p6 p7 Database Searching p6->p7 p8 Validation & Visualization p7->p8

Caption: The general experimental workflow for crosslinking mass spectrometry (XL-MS).

Frequently Asked Questions & Troubleshooting Guides

Section 1: Crosslinking Reaction and Sample Preparation

Question 1: I am not seeing any crosslinked peptides in my mass spectrometry data. What could be the problem?

Answer:

A lack of identified crosslinked peptides can stem from several issues during the initial crosslinking reaction and sample preparation steps. Here’s a breakdown of potential causes and how to troubleshoot them:

  • Inefficient Crosslinking:

    • Causality: The crosslinking reagent may not be efficiently reacting with the target amino acid residues on your proteins. This can be due to suboptimal reaction conditions, incorrect reagent concentration, or the use of an inappropriate crosslinker for your protein system.

    • Troubleshooting Steps:

      • Optimize Crosslinker Concentration: Perform a titration experiment to determine the optimal concentration of your crosslinking reagent. Start with the manufacturer's recommended concentration and test a range of concentrations above and below that value. Analyze the results by SDS-PAGE to look for the appearance of higher molecular weight bands corresponding to crosslinked protein complexes.

      • Check Reaction Buffer pH and Composition: Ensure the pH of your reaction buffer is suitable for the crosslinker you are using. For example, amine-reactive crosslinkers like disuccinimidyl suberate (DSS) are most effective at a pH of 7.0-8.5. Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for reaction with the crosslinker.

      • Consider a Different Crosslinker: If your protein has a low abundance of the target amino acids for your chosen crosslinker (e.g., lysines for NHS-ester crosslinkers), consider using a crosslinker with different reactivity or a longer spacer arm.

  • Inefficient Digestion:

    • Causality: Incomplete digestion of the crosslinked protein complexes will result in peptides that are too large to be effectively analyzed by mass spectrometry.

    • Troubleshooting Steps:

      • Denaturation is Key: Ensure complete denaturation of your protein sample before digestion. This can be achieved by using denaturants like urea or guanidine hydrochloride, followed by reduction and alkylation of disulfide bonds.

      • Optimize Enzyme-to-Protein Ratio: A standard starting point for trypsin digestion is a 1:20 to 1:50 (enzyme:protein) ratio. You may need to optimize this for your specific sample.

      • Increase Digestion Time: If you suspect incomplete digestion, try extending the incubation time (e.g., overnight at 37°C).

Question 2: My SDS-PAGE gel shows a smear of high molecular weight species after crosslinking. How can I improve the specificity of the reaction?

Answer:

A high molecular weight smear on an SDS-PAGE gel is often indicative of extensive, non-specific crosslinking, leading to large, insoluble aggregates. This can make subsequent analysis difficult.

  • Causality: This issue typically arises from using too high a concentration of the crosslinking reagent or allowing the reaction to proceed for too long.

  • Troubleshooting Steps:

    • Reduce Crosslinker Concentration: As mentioned previously, titrating the crosslinker concentration is crucial. The goal is to find a concentration that produces discrete higher molecular weight bands corresponding to dimers, trimers, etc., rather than a continuous smear.

    • Shorten Reaction Time: The kinetics of the crosslinking reaction can be very fast. Try reducing the reaction time to as little as 15-30 minutes.

    • Quench the Reaction Effectively: Ensure you are adding a quenching reagent (e.g., Tris or glycine) at a sufficient concentration to stop the crosslinking reaction completely.

Section 2: Enrichment and Mass Spectrometry Analysis

Question 3: I am struggling to enrich for crosslinked peptides. What methods can I use?

Answer:

Crosslinked peptides are often present in low abundance compared to linear (unmodified) peptides, making their detection challenging. Enrichment is often a necessary step.

  • Causality: Without enrichment, the mass spectrometer will be dominated by signals from linear peptides, making it difficult to select the lower abundance crosslinked peptides for fragmentation.

  • Enrichment Strategies:

    • Size Exclusion Chromatography (SEC): This is the most common method for enriching crosslinked peptides. Since crosslinked peptides are larger than their linear counterparts, they will elute earlier from an SEC column.

    • Strong Cation Exchange (SCX) Chromatography: Crosslinked peptides often have a higher charge state than linear peptides at a low pH. This property can be exploited for separation using SCX.

Experimental Protocol: Size Exclusion Chromatography (SEC) for Crosslinked Peptide Enrichment

  • Sample Preparation: Resuspend your digested peptide mixture in the SEC mobile phase (e.g., 30% acetonitrile, 0.1% formic acid).

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Injection and Fractionation: Inject the peptide mixture onto the column and collect fractions as they elute.

  • Analysis: Analyze the collected fractions by LC-MS/MS to identify which fractions are enriched in crosslinked peptides.

SEC_Enrichment cluster_workflow SEC Enrichment Workflow cluster_principle Principle of Separation p1 Inject Digested Peptides p2 SEC Separation p1->p2 p3 Collect Fractions p2->p3 n1 Large Crosslinked Peptides (Elute First) n2 Small Linear Peptides (Elute Later) p4 LC-MS/MS Analysis of Fractions p3->p4

Caption: Workflow for the enrichment of crosslinked peptides using size exclusion chromatography.

Question 4: What are the optimal mass spectrometry settings for analyzing crosslinked peptides?

Answer:

The choice of mass spectrometry parameters is critical for successful XL-MS experiments.

  • Causality: Crosslinked peptides are often low in abundance and can have complex fragmentation patterns. The MS method needs to be optimized for their detection and identification.

  • Recommended MS Settings:

ParameterRecommendationRationale
MS1 Resolution > 60,000To accurately determine the precursor mass and charge state.
MS2 Resolution > 15,000To accurately determine the fragment ion masses.
Activation Type HCD or ETD/EThcDHCD is effective for most crosslinked peptides. ETD or EThcD can be beneficial for longer or more highly charged peptides as it preserves the crosslink.
TopN Method 10-20To ensure sufficient sampling of precursor ions.
Dynamic Exclusion 30-60 secondsTo prevent repeated fragmentation of the most abundant peptides and allow for the selection of lower abundance precursors.
Section 3: Data Analysis and Validation

Question 5: I am getting a lot of false-positive identifications in my data analysis. How can I improve the confidence in my results?

Answer:

Distinguishing true crosslinked peptide identifications from false positives is a major challenge in XL-MS data analysis.

  • Causality: The large search space and complex fragmentation spectra of crosslinked peptides can lead to a higher rate of random matches by search algorithms.

  • Strategies for Reducing False Positives:

    • Use a Specialized Search Algorithm: Employ search software specifically designed for crosslinked peptide data, such as pLink, MeroX, or Kojak. These tools have scoring functions and search strategies tailored to the unique characteristics of XL-MS data.

    • Set a Strict False Discovery Rate (FDR): Apply a stringent FDR cutoff (e.g., 1-5%) at the peptide-spectrum match (PSM), peptide pair, and protein pair levels.

    • Manual Validation of Spectra: For high-confidence interactions, it is crucial to manually inspect the annotated MS2 spectra. Look for the presence of continuous series of b- and y-ions for both peptides in the crosslink.

    • Use of Isotope-Labeled Crosslinkers: Using isotopically labeled crosslinkers (e.g., DSS-d0/d12) can greatly aid in the identification of crosslinked peptides. The characteristic doublet pattern in the MS1 spectrum provides a strong filter for potential crosslinked peptide candidates.

Data_Validation cluster_data_analysis Data Analysis Pipeline p1 Raw MS Data p2 Specialized Search Engine (e.g., pLink, MeroX) p1->p2 p3 FDR Filtering (PSM, Peptide, Protein) p2->p3 p4 Manual Spectral Validation p3->p4 p5 High-Confidence Crosslinks p4->p5

Caption: A robust data analysis and validation pipeline for XL-MS.

References

  • Leitner, A., Fasan, A., & Sinz, A. (2010). Cross-linking with photo-reactive amino acids for mass spectrometric analysis of protein conformations and protein–protein interactions. Mass Spectrometry Reviews, 29(1), 161-175. [Link]

  • Fritz, G., Just, I., & Kliche, W. (2007). Strong cation exchange chromatography for the enrichment of cross-linked peptides. Journal of Chromatography B, 854(1-2), 264-272. [Link]

  • Weisbrod, C. R., Chavez, J. D., Eng, J. K., Yang, L., Zheng, C., & Bruce, J. E. (2013). In vivo protein-interaction network identified with a novel real-time cross-linked peptide-identification strategy. Journal of Proteome Research, 12(4), 1569-1579. [Link]

  • Yang, B., Wu, Y. J., Zhu, M., Fan, S. B., Lin, J., Zhang, K., ... & Xu, P. (2012). pLink: a software for identifying cross-linked peptides from mass spectrometry data. Nature Methods, 9(9), 904-906. [Link]

  • Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., & Sinz, A. (2015). MeroX: a user-friendly and versatile software for the analysis of cross-linking-mass spectrometry data. Journal of the American Society for Mass Spectrometry, 26(1), 85-97. [Link]

  • Petrotchenko, E. V., & Borchers, C. H. (2010). Crosslinking combined with mass spectrometry for structural proteomics. Mass Spectrometry Reviews, 29(6), 862-876. [Link]

Technical Support Center: Stability and Sequential Conjugation of Bromomethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and use of the bromomethyl group in sequential conjugation strategies. Our goal is to equip you with the scientific principles and practical insights needed to navigate the complexities of your experiments successfully.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What factors influence the stability of the bromomethyl group?

    • What are the primary reaction mechanisms for bromomethyl group conjugation?

    • Can I perform sequential conjugations with a molecule containing a bromomethyl group and another reactive handle?

    • What are the most common side reactions and how can I mitigate them?

    • How should I properly store and handle bromomethyl-containing reagents?

  • Troubleshooting Guide

    • Problem: Low or No Yield of the Desired Conjugate

    • Problem: Formation of Multiple Products or Impurities

    • Problem: Unreacted Starting Material Remains

    • Problem: Product is Lost During Workup and Purification

  • Experimental Protocols

    • Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol

    • Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)

  • References

Frequently Asked Questions (FAQs)

What factors influence the stability of the bromomethyl group?

The stability of a bromomethyl group is primarily influenced by the electronic nature of the aromatic ring to which it is attached, the solvent, pH, and the presence of nucleophiles.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂) or chloro (-Cl) groups, can decrease the rate of S-N-1 reactions by destabilizing the formation of a benzylic carbocation.[1] Conversely, electron-donating groups (EDGs) can stabilize a benzylic carbocation, accelerating S-N-1 type reactions.[1] For S-N-2 reactions, the effect is more complex; EWGs increase the electrophilicity of the benzylic carbon, but can also destabilize the electron-rich transition state.[1]

  • Solvent Effects: Polar protic solvents can facilitate S-N-1 reactions by stabilizing the carbocation intermediate and the bromide leaving group. Polar aprotic solvents, such as DMF or DMSO, are generally preferred for S-N-2 reactions.[2][3] The solubility of your specific bromomethyl compound in various organic solvents is a critical first consideration.[2][3][4]

  • pH: The bromomethyl group can be susceptible to hydrolysis to the corresponding benzyl alcohol, particularly under basic conditions.[5] Acidic conditions may also promote side reactions, depending on the overall molecular structure.

  • Nucleophiles: The inherent reactivity of the bromomethyl group makes it susceptible to reaction with a wide range of nucleophiles, including amines, thiols, and even some solvents like methanol.[5][6]

What are the primary reaction mechanisms for bromomethyl group conjugation?

The bromomethyl group typically reacts via nucleophilic substitution, following either an S-N-1 or S-N-2 pathway.[7]

  • S-N-2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time the bromide ion leaves.[1] This pathway is favored for primary benzylic halides and is promoted by strong nucleophiles and polar aprotic solvents.[1][8]

  • S-N-1 Mechanism: This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile.[1][8] This pathway is more likely for secondary and tertiary benzylic halides and is favored in polar protic solvents with weaker nucleophiles.[1][8]

The choice between these pathways is crucial for controlling reactivity and preventing side reactions.[1][8]

Can I perform sequential conjugations with a molecule containing a bromomethyl group and another reactive handle?

Yes, this is a common strategy in the synthesis of complex molecules, such as antibody-drug conjugates (ADCs) or functionalized polymers.[9][10][11][12] The success of a sequential conjugation strategy hinges on the differential reactivity of the functional groups.[9]

For example, a molecule might contain a bromomethyl group for reaction with a thiol, and an NHS ester for reaction with an amine. By carefully controlling the reaction conditions (e.g., pH, temperature, and order of reagent addition), you can selectively target one group while leaving the other intact for a subsequent reaction. This is known as orthogonal protection or sequential functionalization.[13][14][15]

What are the most common side reactions and how can I mitigate them?
  • Self-Reaction/Oligomerization: If your molecule contains both a nucleophilic group (like an amine) and the electrophilic bromomethyl group, intermolecular self-reaction can occur, leading to polymers or oligomers.[5]

    • Mitigation: Use dilute reaction conditions and consider protecting the nucleophilic group until after the bromomethyl group has been reacted.[5][16]

  • Hydrolysis: The presence of water, especially under basic conditions, can lead to the hydrolysis of the bromomethyl group to a benzyl alcohol.[5]

    • Mitigation: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Solvents: Nucleophilic solvents, such as methanol, can react with the bromomethyl group.[5]

    • Mitigation: Choose non-nucleophilic solvents for your reaction.

  • Over-alkylation: If the product of your initial conjugation is still nucleophilic, it may react with another molecule of your starting material.[5]

    • Mitigation: Use a slight excess of the nucleophile to ensure all the bromomethyl starting material is consumed.

How should I properly store and handle bromomethyl-containing reagents?

Proper storage and handling are critical for maintaining the integrity of your reagent and for your safety.

  • Storage: Store bromomethyl compounds in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[17][18][19] Keep containers tightly sealed to prevent moisture ingress and vapor release.[17][18][19] For enhanced stability, refrigeration may be recommended.[20]

  • Handling: Always handle bromomethyl compounds in a well-ventilated chemical fume hood.[5][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][18] Avoid inhalation of vapors and contact with skin and eyes.[5][17][21] Use spark-proof tools and ground all equipment to prevent static discharge.[17][19]

Troubleshooting Guide

Problem: Low or No Yield of the Desired Conjugate
Possible Cause Recommended Solution
Degraded Starting Material Use fresh or properly stored bromomethyl-containing reagent.[5] Verify the purity of your starting materials via NMR or LC-MS before starting the reaction.
Incorrect Stoichiometry Ensure the molar ratios of your reactants are correct. A slight excess of the nucleophile can help drive the reaction to completion.
Suboptimal Reaction Conditions Re-evaluate the reaction time, temperature, and solvent. Monitor the reaction's progress using TLC or LC-MS to determine the optimal endpoint.[5] The high reactivity of benzylic bromides may allow for lower reaction temperatures.[5][6]
Insufficient Nucleophilicity Ensure your nucleophile is sufficiently reactive. If it's a weak nucleophile, consider using a stronger base to deprotonate it or switch to a more potent nucleophile.[22]
Product Instability The desired conjugate may be unstable under the reaction or workup conditions. Consider milder reaction conditions or a different purification strategy.
Problem: Formation of Multiple Products or Impurities
Possible Cause Recommended Solution
Side Reactions (e.g., Hydrolysis, Oligomerization) Use anhydrous solvents and an inert atmosphere to prevent hydrolysis.[5] To minimize oligomerization, use high dilution conditions.[5]
Reaction at Multiple Sites If your biomolecule has multiple potential conjugation sites (e.g., multiple cysteine residues), you may get a mixture of products. Consider site-directed mutagenesis or using protecting groups to achieve site-specificity.[23]
Lack of Chemoselectivity In a sequential conjugation, the first reagent may be reacting with both functional groups. Adjust the reaction conditions (pH, temperature) to favor reaction at the desired site. You may need to use a protecting group strategy.[13][14][24][25]
Impure Starting Materials Purify all starting materials before the reaction. Impurities can lead to unexpected side products.
Problem: Unreacted Starting Material Remains
Possible Cause Recommended Solution
Insufficient Reaction Time or Temperature Extend the reaction time or moderately increase the temperature, while monitoring for product degradation by TLC or LC-MS.[16]
Poor Mixing Ensure efficient stirring, especially for heterogeneous reaction mixtures.
Reversible Reaction Some conjugation reactions can be reversible.[26] If this is the case, you may need to use a different linker chemistry that forms a more stable bond.
Deactivated Nucleophile Ensure your nucleophile has not been oxidized or otherwise degraded. For thiols, ensure they are in their reduced, free thiol form.
Problem: Product is Lost During Workup and Purification
Possible Cause Recommended Solution
Product is Water-Soluble If your product is a salt (e.g., a hydrobromide), it may have high water solubility.[5] Check all aqueous layers by TLC or LC-MS before discarding them during an extraction.
Product Adsorbs to Purification Media Your product may be strongly adsorbing to silica gel during column chromatography. Try using a different stationary phase or eluent system. Size-exclusion chromatography is often a good alternative for purifying biomolecules.[27]
Product Degradation During Purification The pH or solvent used during purification may be degrading your product. Ensure all purification steps are performed under conditions where your product is stable.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol

This protocol describes a general method for the conjugation of a bromomethyl-containing compound to a thiol-containing molecule, such as a cysteine residue in a peptide.

Materials:

  • Bromomethyl-containing reagent

  • Thiol-containing molecule (e.g., peptide, protein)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., DIPEA, N,N-Diisopropylethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Dissolve the thiol-containing molecule in the anhydrous solvent in the reaction vessel.

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the base to the reaction mixture (typically 1.5-2.0 equivalents). The base deprotonates the thiol to the more nucleophilic thiolate.

  • In a separate vial, dissolve the bromomethyl-containing reagent (typically 1.0-1.2 equivalents) in a small amount of the anhydrous solvent.

  • Add the solution of the bromomethyl reagent dropwise to the stirring solution of the thiol.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS (see Protocol 2). Reactions are often complete within 1-4 hours.

  • Once the reaction is complete, quench the reaction by adding a small amount of water or a suitable quenching agent.

  • Proceed with purification (e.g., HPLC, dialysis, or size-exclusion chromatography).

Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (a solvent system that provides good separation of your starting material and product)

  • Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)

  • Capillary tubes for spotting

Procedure:

  • Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of your reaction mixture onto the baseline of the TLC plate. Also spot your starting materials as references.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level.

  • Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Visualizations

Decision Tree for Troubleshooting Low Conjugation Yield

troubleshooting_low_yield start Low or No Yield check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify or Re-source Starting Material sm_ok->purify_sm No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize: Time, Temp, Solvent, Stoichiometry conditions_ok->optimize_conditions No check_nucleophile Evaluate Nucleophile conditions_ok->check_nucleophile Yes nucleophile_ok Nucleophile Strong Enough? check_nucleophile->nucleophile_ok increase_nucleophilicity Use Stronger Base or Different Nucleophile nucleophile_ok->increase_nucleophilicity No check_product_stability Assess Product Stability nucleophile_ok->check_product_stability Yes product_stable Product Stable? check_product_stability->product_stable milder_conditions Use Milder Conditions or Different Purification product_stable->milder_conditions No end Problem Resolved product_stable->end Yes

Caption: Troubleshooting workflow for low conjugation yield.

Reaction Scheme: Sequential Conjugation

sequential_conjugation cluster_0 Step 1: Thiol-Bromo Reaction cluster_1 Step 2: Amine-NHS Ester Reaction A Molecule-CH2Br + R1-SH B Molecule-CH2-S-R1 A->B Base, Anhydrous Solvent C Molecule-CH2-S-R1 + R2-NH2 B->C Purification & Isolation D Final Conjugate C->D Aqueous Buffer, pH 7.5-8.5

Caption: A sequential conjugation workflow example.

References

  • A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. Benchchem.
  • (Bromomethyl)cyclopropane - Safety Data Sheet. Apollo Scientific.
  • (Bromomethyl)cyclohexane - Safety Data Sheet. Santa Cruz Biotechnology.
  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Benchchem.
  • Workup procedures for reactions involving (4-(Bromomethyl)phenyl)methanamine. Benchchem.
  • A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Benchchem.
  • Safe handling and disposal of (2S)-3-(bromomethyl)but-3-en-2-ol. Benchchem.
  • Technical Support Center: Deprotection of Amine Protecting Groups in (4-(Bromomethyl)phenyl)methanamine Derivatives. Benchchem.
  • SAFETY DATA SHEET - (Bromomethyl)cyclopropane. Thermo Fisher Scientific.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.
  • Protecting Groups.
  • Tips & Tricks: Protecting Groups. University of Rochester, Department of Chemistry.
  • Protecting Groups List. SynArchive.
  • Protecting group. Wikipedia.
  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow.
  • Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. PubMed.
  • SAFETY DATA SHEET - Methyl bromoacetate. Fisher Scientific.
  • Regio- and sequence-controlled conjugated topological oligomers and polymers via boronate-tag assisted solution-phase strategy. National Institutes of Health.
  • Site-Selective Antibody Conjugation with Dibromopyrazines. National Institutes of Health.
  • A Comparative Guide to the Sequential Functionalization of 2-Bromo-8-chloro-1-octene. Benchchem.
  • Site-Selective Antibody Conjugation with Dibromopyrazines. Bioconjugate Chemistry.
  • Reactions at the benzylic position. Khan Academy.
  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
  • Not So Bioorthogonal Chemistry. National Institutes of Health.
  • Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. National Institutes of Health.
  • Solubility of 3-(Bromomethyl)selenophene in Organic Solvents: An In-depth Technical Guide. Benchchem.
  • Thermodynamics of 4'-bromomethyl-2-cyanobiphenyl in different solvents. ResearchGate.
  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis.
  • General Frequently Asked Questions for Bioconjugation. CellMosaic.
  • A Technical Guide to the Solubility of 2-(Bromomethyl)-6-methoxynaphthalene in Organic Solvents. Benchchem.

Sources

Technical Support Center: Nucleophilic Substitution on Bromomethylphenyl Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding nucleophilic substitution reactions on the bromomethylphenyl moiety. The content is structured to provide not just procedural steps, but also the underlying mechanistic rationale to empower you to optimize your experimental outcomes.

Understanding the System: The Bromomethylphenyl Moiety

The bromomethylphenyl group, a type of benzylic bromide, is a highly versatile electrophile in organic synthesis. Its reactivity is significantly influenced by the adjacent phenyl ring, which can stabilize both the transition state of an S(N)2 reaction and the carbocation intermediate of an S(_N)1 reaction.[1] This dual stabilization means that the reaction pathway is highly dependent on the specific conditions employed.[2][3] This guide will help you navigate these nuances to achieve your desired product with high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is giving a mixture of products. How can I favor either an S(_N)1 or S(_N)2 pathway?

This is a common challenge due to the benzylic system's ability to proceed through either mechanism.[1][2] The key is to carefully control your reaction conditions to favor one pathway over the other.

For Promoting an S(_N)2 Pathway (Bimolecular Substitution):

  • Mechanism: A concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs.[4][5]

  • Best Substrates: Primary benzylic bromides are ideal for S(_N)2 reactions.[6]

  • Nucleophile Choice: Use a strong, high-concentration nucleophile.[3][7] Good examples include azide, cyanide, and thiolate anions.

  • Solvent Selection: Employ a polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][5] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[3]

For Promoting an S(_N)1 Pathway (Unimolecular Substitution):

  • Mechanism: A two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile.[4][8]

  • Best Substrates: Secondary or tertiary benzylic bromides readily form stable carbocations.

  • Nucleophile Choice: A weak or neutral nucleophile (e.g., water, alcohols) is preferred.[3][9] In many cases, the solvent itself can act as the nucleophile in a process called solvolysis.[9]

  • Solvent Selection: Use a polar protic solvent like water, ethanol, or acetic acid.[1][9] These solvents are excellent at stabilizing the carbocation intermediate through hydrogen bonding.[9]

G cluster_0 S_N_2 Pathway cluster_1 S_N_1 Pathway Primary Benzylic Bromide Primary Benzylic Bromide Inversion of Stereochemistry Inversion of Stereochemistry Primary Benzylic Bromide->Inversion of Stereochemistry Concerted Attack Strong Nucleophile Strong Nucleophile Strong Nucleophile->Inversion of Stereochemistry Polar Aprotic Solvent (DMF, DMSO) Polar Aprotic Solvent (DMF, DMSO) Polar Aprotic Solvent (DMF, DMSO)->Inversion of Stereochemistry Tertiary Benzylic Bromide Tertiary Benzylic Bromide Racemization Racemization Tertiary Benzylic Bromide->Racemization Carbocation Formation Weak Nucleophile Weak Nucleophile Weak Nucleophile->Racemization Polar Protic Solvent (H2O, EtOH) Polar Protic Solvent (H2O, EtOH) Polar Protic Solvent (H2O, EtOH)->Racemization

Question 2: I'm observing a significant amount of an elimination byproduct. How can I suppress it?

Elimination (E1 or E2) is a common side reaction, especially with secondary and tertiary benzylic bromides, leading to the formation of styrenes.[10][11]

Troubleshooting Elimination:

  • Nucleophile/Base Choice: Strong, bulky bases favor elimination. If your nucleophile is also a strong base (e.g., alkoxides), consider using a less basic alternative if possible. For instance, for the synthesis of an ether, using the Williamson ether synthesis with a phenoxide (a weaker base than an alkoxide) and a phase-transfer catalyst can be effective.

  • Temperature Control: Elimination reactions are often favored at higher temperatures.[11] Running your reaction at a lower temperature can often minimize the elimination byproduct.

  • Substrate: For secondary benzylic bromides, using a strong, non-basic nucleophile will favor S(_N)2 over E2.[12] For tertiary systems where S(_N)2 is not possible, E2 will be a major pathway with strong bases.[12]

Question 3: My reaction is sluggish or not going to completion, even with a strong nucleophile. What can I do?

Low reactivity can be frustrating. Here are several factors to consider:

  • Solvent Purity: Ensure your polar aprotic solvents (DMF, DMSO) are anhydrous. Trace amounts of water can hydrolyze the benzylic bromide back to the alcohol, reducing your yield.

  • Leaving Group Ability: Bromide is a good leaving group.[9] However, if you are working with a less reactive system, you might consider converting the corresponding benzyl alcohol to a benzyl tosylate or mesylate, which are even better leaving groups.[13]

  • Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt (e.g., KF, NaCN) with low solubility in your organic solvent, a phase-transfer catalyst is highly effective.[14][15] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can transport the nucleophilic anion from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[15] This technique is particularly useful in green chemistry as it can reduce the need for organic solvents.[15]

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Nuc_aq Nucleophile Anion (Nu⁻) Cat_org Q⁺Nu⁻ Nuc_aq->Cat_org Anion Exchange Cat_aq Q⁺X⁻ (Catalyst) Substrate R-CH₂Br Product R-CH₂Nu Substrate->Product Cat_org->Substrate Nucleophilic Attack

Question 4: My product is decomposing during workup or purification. How can I improve its stability?

The desired product of a nucleophilic substitution on a bromomethylphenyl moiety can sometimes be unstable, particularly if the newly introduced functional group is sensitive.

  • Aqueous Workup: If your product is susceptible to hydrolysis, minimize contact with water during the workup. Use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to remove bulk water before drying with an anhydrous salt like Na(_2)SO(_4) or MgSO(_4).

  • Temperature during Purification: Avoid high temperatures during solvent removal (rotary evaporation) or column chromatography.

  • Protecting Groups: If the introduced nucleophile has other reactive sites, consider using a protecting group strategy to mask its reactivity until after the substitution reaction is complete.

Summary of Key Reaction Parameters

ParameterS(_N)2 FavoredS(_N)1 FavoredCommon Issues
Substrate Primary > SecondaryTertiary > SecondarySteric hindrance with bulky substrates.
Nucleophile Strong, high concentrationWeak, low concentrationBasic nucleophiles can cause elimination.[7]
Solvent Polar aprotic (DMF, DMSO, Acetone)Polar protic (H(_2)O, EtOH, Acetic Acid)Protic impurities can cause hydrolysis.[11]
Temperature Lower temperatures generally sufficeOften requires heatingHigher temperatures can favor elimination.[11]

General Experimental Protocol: S(_N)2 Reaction of Benzyl Bromide with Sodium Azide

This protocol provides a general guideline for a typical S(_N)2 reaction.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.2 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe. Stir the suspension.

  • Substrate Addition: Dissolve the bromomethylphenyl substrate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

References

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer. Link

  • Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora. Link

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  • Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. Study.com. Link

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. Link

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Link

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  • Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. Synfacts. Link

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  • Benzylic substitution, benzylation. Organic Chemistry Portal. Link

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  • Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent?. Chemistry Stack Exchange. Link

  • PTC O-Alkylation With a Secondary Benzyl Bromide. Phase-Transfer Catalysis. Link

  • Anyone who has experience with PBr3 - reasons for low yield?. Reddit. Link

  • Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide. Benchchem. Link

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. SlideShare. Link

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. Link

  • What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Quora. Link

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. Link

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. Link

  • Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. YouTube. Link

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Technical Support Center: Mastering Stoichiometry in Protein Modification with Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the stoichiometry of protein modification with bifunctional linkers. Achieving a precise and consistent degree of labeling is paramount for the efficacy, safety, and reproducibility of protein conjugates in therapeutic and diagnostic applications. This guide is designed to address common challenges and provide actionable, field-proven insights to help you navigate the complexities of bioconjugation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with bifunctional linkers for protein modification.

Q1: Why is controlling the molar ratio of linker to protein so critical?

A1: The molar ratio of the linker to the protein is a crucial parameter because it directly influences the degree of labeling (DOL) or, in the context of antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR).[1] An optimal ratio is essential for ensuring sufficient modification for efficacy while avoiding the pitfalls of over-conjugation. Excessive modification can lead to protein aggregation, a loss of biological activity, and altered pharmacokinetic properties.[1] It's important to remember that the ideal molar ratio is highly dependent on the specific protein, linker chemistry, and the number of available reactive sites, necessitating empirical determination.[1]

Q2: What are recommended starting molar ratios for a new conjugation experiment?

A2: For initial exploratory experiments, it is advisable to test a range of molar ratios. A common starting point for amine-reactive labeling (e.g., using NHS esters) is a linker-to-protein ratio of 10:1 to 40:1.[1] For thiol-reactive conjugations, such as those involving maleimides, suggested trial ratios often include 2:1, 5:1, 10:1, 20:1, and 40:1.[1] The optimal ratio will ultimately be dictated by the specific characteristics of your protein and linker.[1]

Q3: How does the choice of linker impact the final conjugate?

A3: Bifunctional linkers are comprised of two reactive groups and a spacer arm, each influencing the final conjugate's properties.[2]

  • Reactive Groups: These determine which amino acid residues on the protein are targeted. Common reactive groups include N-hydroxysuccinimide (NHS) esters for primary amines (e.g., lysine) and maleimides for sulfhydryl groups (e.g., cysteine).[2][3]

  • Spacer Arm: The spacer arm's length, flexibility, and chemical composition affect the stability, solubility, and potential steric hindrance of the final product.[2][4][5]

  • Cleavability: Linkers can be non-cleavable, creating a permanent bond, or cleavable, designed to release the conjugated molecule under specific physiological conditions, a critical feature for many drug delivery systems.[6]

Q4: What are the key reaction conditions to consider for controlling stoichiometry?

A4: Several reaction parameters must be carefully controlled to achieve the desired stoichiometry:

  • pH: The pH of the reaction buffer is critical, especially for targeting specific amino acid residues. For example, reactions with NHS esters are typically performed at a pH of 7.2-8.5 to favor the deprotonated state of lysine's primary amine.[7][8] In contrast, maleimide-thiol conjugations are more efficient at a pH of 6.5-7.5 to minimize side reactions.[7]

  • Temperature and Incubation Time: These parameters influence the reaction rate. Optimization is often required to ensure complete conjugation without causing protein denaturation.

  • Protein Concentration: Higher protein concentrations can sometimes lead to aggregation, while very low concentrations may slow down the reaction kinetics.[9]

Q5: How can I accurately determine the stoichiometry of my final conjugate?

A5: Several analytical techniques can be employed to characterize the stoichiometry of the protein-linker conjugate:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the mass of the conjugate, allowing for the calculation of the number of attached linkers.[10][11]

  • UV/Vis Spectroscopy: If the linker or attached molecule has a distinct absorbance spectrum, this can be used to quantify the degree of labeling.

  • Chromatography: Techniques like Size Exclusion Chromatography (SEC) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to purify the conjugate and, in some cases, provide information about the drug-to-antibody ratio.[12]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during protein modification with bifunctional linkers.

Problem 1: Low Conjugation Efficiency / Low Stoichiometry

Possible Causes & Recommended Solutions

Possible Cause Troubleshooting Steps & Rationale
Suboptimal Molar Ratio Increase the molar excess of the linker in the reaction. A higher concentration of the linker can drive the reaction towards a higher degree of labeling.[7]
Inactive Linker Many linkers, particularly NHS esters, are moisture-sensitive. Ensure the linker is fresh and prepared in an anhydrous solvent like DMSO or DMF immediately before use.[7][13]
Incorrect pH Verify the pH of your reaction buffer. For amine-reactive linkers, a pH between 7.2 and 8.5 is generally optimal.[7] For thiol-reactive linkers, a pH of 6.5-7.5 is preferred.[7] Incorrect pH can lead to protonation of the target residues, rendering them unreactive.[14]
Presence of Interfering Substances Buffers containing primary amines, such as Tris, will compete with the protein for reaction with amine-reactive linkers.[15] Ensure your buffer is free of such interfering components.
Inaccessible Target Residues The target amino acids (e.g., lysines or cysteines) may be buried within the protein's structure and inaccessible to the linker.[3] Consider gentle denaturation or using a linker with a longer spacer arm to improve accessibility.
Problem 2: Protein Aggregation or Precipitation During/After Conjugation

Possible Causes & Recommended Solutions

Possible Cause Troubleshooting Steps & Rationale
Over-conjugation A high degree of labeling, especially with hydrophobic linkers or payloads, can increase the protein's hydrophobicity, leading to aggregation.[1][13] Reduce the molar ratio of the linker to the protein.[7]
Suboptimal Buffer Conditions The pH or ionic strength of the buffer may not be optimal for the stability of the final conjugate.[7] A buffer screen can help identify conditions that maintain the protein's solubility.
Cross-linking between Protein Molecules If using a homobifunctional linker, extensive cross-linking can occur, leading to large, insoluble aggregates.[15] Consider a heterobifunctional linker and a sequential conjugation strategy.[16]
Hydrophobic Linker/Payload The use of a more hydrophilic linker, such as one containing a PEG spacer, can improve the solubility of the final conjugate.[15]
Problem 3: Heterogeneous Product with High Polydispersity

Possible Causes & Recommended Solutions

Possible Cause Troubleshooting Steps & Rationale
Non-specific Binding of the Linker The linker may be reacting with non-target amino acid residues. Ensure that the reaction conditions (especially pH) are optimized for the specific reactive groups on your linker.[7]
Multiple Reactive Sites with Varying Accessibility Proteins often have multiple residues of the same type (e.g., many lysines) with different levels of solvent exposure and reactivity, leading to a mixture of products.[14] Site-specific conjugation methods, such as incorporating an unnatural amino acid or utilizing a unique cysteine residue, can provide more homogeneous products.[2]
Inconsistent Reaction Conditions Ensure that all reaction parameters (temperature, time, mixing) are kept consistent between batches to improve reproducibility.
Problem 4: Loss of Protein Activity After Conjugation

Possible Causes & Recommended Solutions

Possible Cause Troubleshooting Steps & Rationale
Modification at or near the Active Site The linker may be attaching to an amino acid that is critical for the protein's biological function or, in the case of antibodies, the antigen-binding site.[7] If the degree of labeling is high, try reducing it.[7] Alternatively, consider site-specific conjugation strategies to direct the modification away from the active site.
Protein Denaturation Harsh reaction conditions, such as extreme pH or high temperatures, can denature the protein.[7] Ensure that the conjugation and purification steps are performed under conditions that maintain the protein's native conformation.
Steric Hindrance from the Linker/Payload The attached molecule may be sterically hindering the protein's interaction with its target. Using a linker with a longer spacer arm can sometimes alleviate this issue.

Experimental Workflows & Protocols

General Protocol for a Two-Step Antibody-Drug Conjugation (ADC) using a Heterobifunctional Linker (NHS-ester and Maleimide)

This protocol outlines a general procedure for conjugating a thiol-containing payload to an antibody.

Step 1: Antibody-Linker Conjugation (NHS Ester Reaction)

  • Buffer Exchange: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.2-8.5). Ensure the buffer is free of any primary amines.

  • Linker Preparation: Immediately before use, dissolve the NHS-ester-containing linker in an anhydrous organic solvent (e.g., DMSO) to a concentration of 10 mM.[7]

  • Conjugation: Add the desired molar excess of the linker solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]

  • Quenching: Quench the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 50 mM and incubate for 15 minutes.[7]

  • Purification: Remove the excess, unreacted linker using a desalting column, exchanging the buffer to a buffer suitable for the next step (e.g., PBS, pH 6.5-7.5).[7]

Step 2: Linker-Payload Conjugation (Maleimide Reaction)

  • Payload Preparation: Prepare the thiol-containing payload in the reaction buffer from the previous step.

  • Conjugation: Add a 2- to 5-fold molar excess of the payload solution to the linker-modified antibody.[7]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Final Purification: The final antibody-drug conjugate can be purified using standard chromatography techniques such as size exclusion or protein A chromatography to remove excess payload and other impurities.[7]

Visualizations

Logical Workflow for Troubleshooting Low Conjugation Stoichiometry

troubleshooting_low_stoichiometry start Low Stoichiometry Observed check_ratio Verify Linker:Protein Molar Ratio start->check_ratio check_linker Assess Linker Activity check_ratio->check_linker If ratio is sufficient increase_ratio Action: Increase Molar Ratio check_ratio->increase_ratio If too low check_pH Confirm Reaction Buffer pH check_linker->check_pH If linker is active use_fresh_linker Action: Use Freshly Prepared Linker check_linker->use_fresh_linker If linker is old/hydrolyzed check_buffer Check for Interfering Buffer Components check_pH->check_buffer If correct adjust_pH Action: Adjust pH check_pH->adjust_pH If incorrect check_accessibility Evaluate Target Residue Accessibility check_buffer->check_accessibility If buffer is clean buffer_exchange Action: Buffer Exchange to Amine-Free Buffer check_buffer->buffer_exchange If interfering components present modify_conditions Action: Use Longer Spacer Arm / Gentle Denaturation check_accessibility->modify_conditions If residues are likely buried

Caption: Troubleshooting workflow for low conjugation stoichiometry.

Two-Step Heterobifunctional Conjugation Workflow

two_step_conjugation cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation antibody Antibody + Primary Amines (-NH2) activated_antibody Activated Antibody + Maleimide Groups antibody->activated_antibody + Linker (pH 7.2-8.5) linker Bifunctional Linker NHS-ester + Maleimide linker->activated_antibody final_conjugate Final Conjugate (ADC) Stable Thioether Bond activated_antibody->final_conjugate + Payload (pH 6.5-7.5) payload Payload + Thiol Group (-SH) payload->final_conjugate

Caption: Two-step antibody-drug conjugation workflow.

References

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  • St. Amant, A. H., & Luedtke, N. W. (2019). Strategies for preparing protein−protein conjugates using homobifunctional linkers. Bioconjugate Chemistry, 30(2), 238-249. [Link]

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  • Su, Y., et al. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 12(9), 1396-1407. [Link]

  • van der Veeken, J., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Molecules, 26(11), 3335. [Link]

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Validation & Comparative

A Senior Application Scientist’s Guide to Photo-Crosslinkers: Benzophenone vs. Diazirine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, capturing the fleeting dance of molecular interactions is paramount to understanding biological systems and designing effective therapeutics. Photo-crosslinking is a powerful technique that transforms transient, non-covalent interactions into stable, covalent bonds, providing a snapshot of these interactions in their native environment. The choice of the photoreactive agent is the most critical decision in this process.

This guide provides an in-depth comparison of two of the most prevalent photo-crosslinkers: benzophenones (BPs) and diazirines (DAZs). We will move beyond a simple list of features to explore the causality behind their mechanisms, performance, and ideal use cases, empowering you to select the optimal tool for your research.

Part 1: The Photochemistry - Understanding the Reactive Intermediates

The distinct behaviors of benzophenones and diazirines stem from the fundamentally different reactive species they generate upon UV activation.

Benzophenone: The C-H Abstraction Specialist

Upon irradiation with UV light (typically 350-365 nm), the benzophenone carbonyl group undergoes an n→π* electronic transition from the ground state (S₀) to an excited singlet state (S₁). This is followed by a rapid and highly efficient intersystem crossing to a more stable triplet state (T₁).[1][2] This triplet state behaves like a 1,2-diradical and is the key reactive species.[1]

The triplet diradical is a powerful hydrogen abstractor. It preferentially reacts with C-H bonds in its vicinity, generating a benzophenone ketyl radical and a carbon-centered radical on the target molecule.[3][4] These two radicals then recombine to form a stable, covalent C-C bond, effectively crosslinking the probe to its interacting partner.[4] A key advantage of this mechanism is that the triplet state is not readily quenched by water, making BPs effective in aqueous biological systems.[1][5][6]

Benzophenone_Mechanism BP Benzophenone (S₀) BPS1 Excited Singlet (S₁) BP->BPS1 UV Light (350-365 nm) BPT1 Excited Triplet (T₁) (Diradical) BPS1->BPT1 Intersystem Crossing Radicals Ketyl Radical + Target Radical BPT1->Radicals H Abstraction RH Target C-H Bond Adduct Covalent Adduct (C-C Bond) Radicals->Adduct Recombination

Figure 1: Benzophenone photoactivation pathway.

Diazirine: The Versatile Carbene Generator

Diazirines are three-membered ring structures that, upon irradiation with longer wavelength UV light (350-380 nm), efficiently liberate nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[1][7][8] This carbene is the primary crosslinking agent and is exceptionally reactive, capable of inserting into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, without significant bias.[7][9]

The photolysis of diazirines can, however, follow a more complex, two-step pathway. An alternative outcome of photoactivation is isomerization to a linear diazo compound.[10][11][12] This diazo intermediate is less reactive than the carbene and shows a preference for reacting with nucleophilic or acidic residues like aspartic and glutamic acid.[9][13] This dual reactivity can be a powerful feature, but it's important to recognize that the diazo intermediate can be quenched by water, potentially lowering yields in aqueous environments.[1][13] Trifluoromethyl-substituted aryl diazirines (TPDs) are often used to suppress this isomerization and favor the more reactive carbene pathway.[1][11]

Diazirine_Mechanism DAZ Diazirine Carbene Reactive Carbene + N₂ DAZ->Carbene UV Light (350-380 nm) (Major Pathway) Diazo Diazo Isomer DAZ->Diazo UV Light (Minor Pathway) Adduct1 Covalent Adduct (Insertion) Carbene->Adduct1 Adduct2 Covalent Adduct (Alkylation) Diazo->Adduct2 Target Proximal X-H Bond (C-H, O-H, N-H) Acidic Acidic Residue (Asp, Glu)

Figure 2: Diazirine photoactivation pathways.

Part 2: Head-to-Head Performance Comparison

The choice between benzophenone and diazirine hinges on the specific demands of your experiment. Their differing chemistries translate into distinct performance characteristics.

FeatureBenzophenoneDiazirine
Photoreactive Group BenzophenoneDiazirine
Reactive Intermediate Triplet DiradicalCarbene & Diazo Isomer
Activation Wavelength ~350-365 nm[1]~350-380 nm[9][11]
Reactivity Bias Prefers C-H bonds (hydrophobic residues)[6][9]Carbene: Broad (C-H, N-H, O-H)[7][9]Diazo: Prefers acidic residues (Asp, Glu)[9][13]
Crosslinking Efficiency Generally lower to moderate; high quantum efficiency for C-H abstraction[9][13]Generally higher yields due to carbene's high reactivity[13][14]
Irradiation Time Longer (e.g., 30–120 minutes)[15][16][17]Shorter (e.g., 1–15 minutes)[14][17]
Specificity Long-lived triplet state can diffuse, potentially increasing non-specific labeling[13]Short-lived carbene favors proximal labeling; high reactivity can be indiscriminate if not controlled[13]
Steric Hindrance Bulky aromatic group can perturb interactions[15][16][18]Small size is minimally disruptive, nearly isosteric to a methyl group[19][20]
Stability & Handling High chemical and metabolic stability[1][16]Generally stable but can be less suitable for long-term studies; some derivatives are sensitive[1]
Quenching by Water Not readily quenched; efficient in aqueous buffers[1][6]Carbene can be quenched by water, potentially lowering yields[1][13]
Key Advantage Robust, stable, and effective in aqueous media.High efficiency, speed, and minimal steric footprint.
Key Disadvantage Bulky size and long irradiation times can be problematic.Potential for quenching by water and dual reactivity pathway.

Expert Insights:

  • Efficiency vs. Specificity: Diazirines often provide higher crosslinking yields, which is advantageous for detecting low-abundance interactors.[13][14] However, the long-lived benzophenone triplet, while potentially less specific, can be better at capturing interactions within more flexible or dynamic binding pockets.

  • Complementary Data: The two chemistries exhibit orthogonal reactivity.[21][22] Benzophenone favors hydrophobic C-H bonds, while diazirines (via the carbene) are more indiscriminate and (via the diazo) can target acidic pockets.[9] Using both in parallel experiments can dramatically increase the density of structural information, providing a more complete map of an interaction surface.[22][23]

  • Photodamage: The significantly shorter irradiation times required for diazirines are a major advantage in live-cell experiments, minimizing UV-induced damage and off-target effects.[14][24] Benzophenones can also act as photosensitizers, leading to oxidative damage with prolonged UV exposure.[15]

Part 3: Practical Application - A Guide to Experimental Design

Choosing the Right Tool for the Job

Your biological question should guide your choice of crosslinker.

  • Use Benzophenone when:

    • The probe's binding site is known to be in a hydrophobic pocket rich in C-H bonds.

    • The interaction is stable, and the system can tolerate longer irradiation times.

    • The bulk of the benzophenone group is unlikely to disrupt the interaction of interest.[20]

    • You need a highly stable probe for complex, multi-step experiments.[16]

  • Use Diazirine when:

    • You need to capture weak or transient interactions, requiring high crosslinking efficiency and speed.[9]

    • Minimizing the size of the photoreactive group is critical to preserve the natural interaction.[19][20]

    • You are performing experiments in living cells where minimizing irradiation time and photodamage is essential.[14]

    • You want to target pockets containing a mix of residues, including polar and acidic ones.

Experimental Workflow: A Comparative Protocol

This protocol describes a general workflow for a two-step crosslinking experiment using a heterobifunctional probe containing an amine-reactive group (like an NHS-ester) and a photo-reactive group (BP or DAZ). The goal is to first label a purified protein ("bait") and then use it to "fish" for interacting partners in a complex mixture ("prey," e.g., cell lysate).

Experimental_Workflow cluster_0 Step 1: Amine Labeling (Dark) cluster_1 Step 2: Interaction cluster_2 Step 3: Photo-Crosslinking cluster_3 Step 4: Analysis Bait Bait Protein LabeledBait Labeled Bait Protein Bait->LabeledBait Probe NHS-Photo-Crosslinker (BP or DAZ) Probe->LabeledBait LabeledBait2 Labeled Bait Protein Prey Prey (e.g., Cell Lysate) Complex Non-covalent Complex Prey->Complex UV UV Light (365 nm) Complex->UV CovalentComplex Covalent Crosslinked Complex UV->CovalentComplex Analysis SDS-PAGE, Western Blot, Mass Spectrometry CovalentComplex->Analysis

Figure 3: General workflow for a two-step photo-crosslinking experiment.

Methodology:

  • Reagent Preparation:

    • Dissolve the amine-reactive diazirine or benzophenone crosslinker in an anhydrous organic solvent like DMSO or DMF to create a 10-20 mM stock solution immediately before use.[25]

    • Prepare your purified "bait" protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7-9.[25] Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.

  • Step 1: Amine Labeling of Bait Protein (in the dark):

    • Rationale: This step covalently attaches the crosslinker to primary amines (lysine side chains and the N-terminus) on your bait protein.

    • Add a 20- to 50-fold molar excess of the crosslinker stock solution to your bait protein solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM to consume any unreacted NHS-esters.[25]

    • Remove excess, unreacted crosslinker and quenching buffer using a desalting column or dialysis. This is a critical self-validating step to prevent the free crosslinker from labeling prey proteins indiscriminately.

  • Step 2: Formation of Interaction Complex:

    • Rationale: Allow the now-photoreactive bait protein to interact with its binding partners.

    • Add the labeled bait protein to the "prey" solution (e.g., cell lysate, another purified protein).

    • Incubate under conditions known to promote the interaction (e.g., 30 minutes on ice).

  • Step 3: Photo-Crosslinking:

    • Rationale: UV irradiation activates the photoreactive group, covalently trapping the interacting prey protein.

    • Place the samples in a suitable low-protein-binding plate or tube on ice, approximately 3-5 cm from the UV light source.[26][27]

    • Irradiate with a 365 nm UV lamp.

    • Benzophenone probes: Typically require longer irradiation, from 15-60 minutes.

    • Diazirine probes: Are activated much more quickly, often requiring only 1-15 minutes of irradiation.[19][25]

    • Critical Controls:

      • No UV Control: A sample that goes through all steps but is not irradiated. This validates that any observed crosslinking is UV-dependent.

      • Competition Control: Pre-incubate the prey sample with a large molar excess (e.g., 100x) of unlabeled, non-photoreactive bait protein or a known inhibitor before adding the labeled bait.[19] A significant reduction in the crosslinked band in this sample confirms the specificity of the interaction.

  • Step 4: Analysis:

    • Rationale: Detect and identify the crosslinked products.

    • Analyze the reaction products by SDS-PAGE. A new, higher molecular weight band corresponding to the bait-prey complex should appear in the UV-treated sample but be absent or greatly reduced in the control lanes.

    • The identity of the crosslinked partner can be confirmed by Western blotting or by excising the band for identification by mass spectrometry.

Conclusion

Both benzophenone and diazirine are powerful tools for chemical biology and drug discovery, each with a distinct profile of strengths and weaknesses. Benzophenones are robust, stable, and effective C-H crosslinkers, while diazirines offer superior speed, efficiency, and a smaller steric footprint. The most sophisticated approaches often leverage both, using their orthogonal reactivities to paint a more complete picture of the molecular interactome.[22] By understanding the fundamental photochemistry and practical considerations outlined in this guide, you can confidently select and deploy the right photo-crosslinker to illuminate the interactions at the heart of your research.

References

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  • ResearchGate. (2000). New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. ResearchGate. [Link]

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  • MDPI. (2025). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. MDPI. [Link]

  • Wang, P., et al. (2022). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]

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A Senior Scientist's Guide to Advanced Bioconjugation: Evaluating Alternatives to Benzophenone-Alkyne Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of chemical biology and drug development, the ability to identify and characterize biomolecular interactions is paramount. Trifunctional chemical probes, such as (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, have emerged as powerful tools for these investigations. This specific molecule provides a trifecta of functionalities: a synthetic handle for attachment to a known ligand (the bromomethyl group), a photo-activatable group for covalently capturing binding partners upon UV irradiation (the benzophenone), and a bioorthogonal handle for downstream analysis via "click" chemistry (the terminal alkyne).[1] While this architecture is highly effective, the expanding scope of biological questions demands a nuanced understanding of the available chemical toolkit.

This guide provides a comprehensive comparison of state-of-the-art alternatives to this benchmark system. We will dissect the core functionalities of the probe and explore superior or more suitable alternatives for each. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, enhance experimental outcomes, and push the boundaries of their research. We will delve into the mechanistic underpinnings of each technology, present objective experimental data for comparison, and provide detailed protocols to bridge theory with practice.

Section 1: The Benchmark - Deconstructing the Trifunctional Probe

The utility of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone lies in its sequential, multi-step workflow.[1][2] Understanding this process is key to appreciating the value of the alternatives.

cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Target Engagement & Crosslinking cluster_2 Step 3: Downstream Detection Ligand Ligand of Interest (e.g., Pharmacophore) Conjugate Functionalized Ligand Ligand->Conjugate Alkylation via Bromomethyl Handle Probe (4-(Bromomethyl)phenyl) (4-(prop-2-yn-1-yloxy)phenyl)methanone Probe->Conjugate Complex Ligand-Target Non-covalent Complex Conjugate->Complex Target Biological Target (e.g., Protein) Target->Complex Covalent_Complex Covalent Ligand-Target Adduct Complex->Covalent_Complex UV Light (350-365 nm) Benzophenone Activation Final_Product Labeled Covalent Complex Covalent_Complex->Final_Product Click Chemistry (CuAAC) Alkyne Handle Reporter Reporter Molecule (e.g., Azide-Fluorophore) Reporter->Final_Product

Caption: Workflow of the benchmark trifunctional probe.

While versatile, this system has inherent limitations that may necessitate alternatives. Benzophenones require specific UV wavelengths and can have variable crosslinking efficiencies[3]; the terminal alkyne requires a copper catalyst for the most efficient click reaction (CuAAC), which is cytotoxic and precludes most live-cell applications.[4]

Section 2: Alternatives to the Benzophenone Photo-Crosslinker: The Rise of Diazirines

The photo-crosslinking moiety is critical for converting a transient biological interaction into a stable, analyzable covalent bond. While benzophenones are effective, diazirines represent a significant advancement in photoaffinity labeling technology.[5][6]

Mechanism of Action:

  • Benzophenones : Upon excitation with UV light (~350-365 nm), benzophenone forms a triplet ketyl diradical. This diradical preferentially abstracts a hydrogen atom from C-H bonds, primarily at activated positions, to form a new carbon-carbon bond.[3] Its longer-lived excited state increases the chance of reaction but can also lead to non-specific labeling.

  • Diazirines : Activated by a similar range of UV light (~350-370 nm), diazirines rapidly decompose to release nitrogen gas and generate a highly reactive singlet carbene.[3] This carbene can insert directly into C-H and N-H bonds with very fast kinetics.[7] This high reactivity and short lifetime can lead to more spatially precise crosslinking, capturing the immediate binding interface.

cluster_BP Benzophenone Pathway cluster_DZ Diazirine Pathway bp_start bp_start bp_uv {UV Light | (350-365 nm)} bp_start->bp_uv bp_excited bp_excited bp_uv->bp_excited bp_product Covalent Adduct C-C Bond bp_excited->bp_product H-Abstraction bp_target Target C-H bp_target->bp_product dz_start dz_start dz_uv {UV Light | (350-370 nm)} dz_start->dz_uv dz_excited dz_excited dz_uv->dz_excited dz_product Covalent Adduct C-X Bond dz_excited->dz_product Insertion dz_target Target X-H (X=C, N, O) dz_target->dz_product

Caption: Photoactivation pathways of benzophenone and diazirine.

Comparative Analysis: Benzophenone vs. Diazirine

FeatureBenzophenoneDiazirineRationale & Expert Insights
Activation Wavelength ~350-365 nm~350-370 nmBoth are activated by long-wave UV, minimizing damage to biomolecules compared to shorter wavelengths.[5]
Reactive Intermediate Triplet DiradicalSinglet CarbeneThe carbene from diazirine is generally more reactive and less discriminating, allowing it to label a wider variety of amino acid side chains.[3][7]
Reaction Type Hydrogen AbstractionInsertionDiazirine's insertion chemistry is often more efficient for labeling unactivated C-H bonds.[3]
Reactivity with Water LowModerateBenzophenones are prized for their stability in aqueous environments.[7] While carbenes can be quenched by water, their reaction with proximal protein residues is often kinetically favored.
Size Larger, BulkierSmaller, Less PerturbingThe smaller size of the diazirine moiety is a significant advantage, reducing the potential for steric hindrance or disruption of the ligand-target interaction being studied.
Autofluorescence Can contribute to backgroundLower intrinsic fluorescenceStudies have shown that the aromatic structure of benzophenone can increase autofluorescence, whereas diazirines exhibit lower background signals, improving the signal-to-noise ratio in fluorescence-based assays.[8]

Recommendation: For most applications, particularly those requiring high crosslinking efficiency to non-activated C-H bonds or minimal perturbation of the binding interface, diazirine-based probes are the superior choice . Benzophenones remain a viable option for specific contexts where their hydrophobicity may be advantageous or when working with systems known to be compatible.

Section 3: Alternatives to the Terminal Alkyne: A World Beyond Copper

The terminal alkyne is a versatile handle, but its most common reaction, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is not biocompatible.[4] Bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, offers powerful, copper-free alternatives.[9][10][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the leading alternative to CuAAC for live-cell and in vivo applications.[12][] It eliminates the need for a cytotoxic copper catalyst by using a strained cyclooctyne, which possesses high ring strain. This strain dramatically lowers the activation energy for the cycloaddition reaction with an azide, allowing it to proceed rapidly and selectively under physiological conditions.[12][14]

  • Key Reagents: The most common strained alkyne is Dibenzocyclooctyne (DBCO), prized for its high reactivity and stability. Other variants like BCN and DIFO offer different kinetic profiles and properties.[14]

Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation

iEDDA is another premier bioorthogonal reaction known for its exceptionally fast kinetics.[15] This reaction involves the cycloaddition of an electron-poor tetrazine with an electron-rich, strained alkene, such as a trans-cyclooctene (TCO). The reaction rates for iEDDA are often orders of magnitude faster than SPAAC, enabling rapid labeling at very low concentrations.[15]

Comparative Analysis: Bioorthogonal Ligation Strategies

FeatureCuAAC (Benchmark)SPAACiEDDA
Reaction Partners Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO) + AzideTetrazine + Strained Alkene (e.g., TCO)
Catalyst Required Yes (Copper I) No No
Live-Cell Compatible No (due to copper toxicity)Yes Yes
2nd Order Rate Constant (M⁻¹s⁻¹) ~10² - 10³~10⁻¹ - 10¹~10³ - 10⁶
Stability of Linkage Very High (Triazole)Very High (Triazole)High (Dihydropyridazine, then Pyridazine)
Reagent Stability HighGenerally high, some cyclooctynes can be unstableTetrazines can be sensitive to nucleophiles

Recommendation:

  • For live-cell imaging or in vivo studies , both SPAAC and iEDDA are excellent choices.

  • If extremely rapid kinetics are required for capturing transient events or working with very low concentrations of reactants, iEDDA is the preferred method .

  • SPAAC offers a robust and widely validated platform with a broad range of commercially available DBCO-containing reagents, making it a reliable workhorse for many bioorthogonal applications.

cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow (Copper-Free) cluster_iedda iEDDA Workflow (Copper-Free) cu_protein Protein-Alkyne cu_product Labeled Protein cu_protein->cu_product cu_azide Azide-Fluorophore cu_azide->cu_product cu_reagents + Cu(I) catalyst + Ligand cu_reagents->cu_product sp_protein Protein-Azide sp_product Labeled Protein sp_protein->sp_product No Catalyst Required sp_dbco DBCO-Fluorophore sp_dbco->sp_product ie_protein Protein-TCO ie_product Labeled Protein ie_protein->ie_product Extremely Fast No Catalyst ie_tetrazine Tetrazine-Fluorophore ie_tetrazine->ie_product

Caption: Comparison of click chemistry workflows.

Section 4: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, incorporating essential controls and characterization steps.

Protocol 1: Photoaffinity Labeling using a Diazirine-DBCO Probe

This protocol describes the identification of binding partners for a small molecule of interest (SMI) using a heterobifunctional diazirine-DBCO crosslinker.

Methodology:

  • Probe Synthesis: Conjugate your SMI to an amine-reactive Diazirine-DBCO NHS ester. Purify the resulting probe by HPLC. Confirm synthesis by LC-MS.

  • Target Incubation: Incubate cell lysate (or purified protein) with the SMI-Diazirine-DBCO probe (e.g., 1-10 µM final concentration) for 1 hour at 4°C to allow for binding equilibrium.

    • Control: A parallel incubation with a competitor ligand (e.g., 100-fold excess of the unconjugated SMI) should be performed to validate binding specificity.

  • UV Crosslinking: Transfer the incubation mixture to a 24-well plate on ice. Irradiate with a 365 nm UV lamp for 5-15 minutes.

  • Click Reaction: Add an azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) to a final concentration of 50-100 µM. Incubate for 1-2 hours at room temperature.

  • Analysis:

    • Biotin Tag: Analyze by SDS-PAGE followed by streptavidin-HRP western blot. A band appearing in the probe-treated sample but diminished in the competitor control sample identifies a specific binding partner.

    • Fluorophore Tag: Analyze by in-gel fluorescence scanning, followed by Coomassie staining to confirm equal protein loading.

Protocol 2: Live-Cell Surface Glycan Labeling via SPAAC

This protocol demonstrates the power of copper-free click chemistry for visualizing cell surface glycans.[12]

Methodology:

  • Metabolic Labeling: Culture adherent cells (e.g., HeLa) in media supplemented with 25-50 µM of an azido-sugar (e.g., Ac₄ManNAz) for 48-72 hours. This incorporates azide groups onto cell-surface glycans.

    • Control: Culture a parallel set of cells in normal media without the azido-sugar.

  • Cell Preparation: Gently wash the cells three times with warm, serum-free media to remove unincorporated azido-sugar.

  • SPAAC Reaction: Add a solution of DBCO-Fluorophore (e.g., DBCO-488) in serum-free media to the cells at a final concentration of 10-20 µM. Incubate for 30-60 minutes at 37°C.

  • Washing & Fixation: Wash the cells three times with PBS to remove unreacted probe. Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Imaging: Mount the coverslips and visualize the cells using fluorescence microscopy. Specific labeling will only be observed in the cells metabolically labeled with the azido-sugar.

Protocol 3: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis via iEDDA

This protocol outlines the creation of a homogeneous ADC using the rapid tetrazine ligation.[16][17]

Methodology:

  • Antibody Modification: Modify a monoclonal antibody containing a site-specifically engineered reactive group (e.g., a non-canonical amino acid) with a TCO-NHS ester. Purify the TCO-modified antibody (Ab-TCO) using size-exclusion chromatography. Characterize the drug-to-antibody ratio (DAR) precursor by mass spectrometry.

  • Ligation Reaction: Add a 1.5- to 3-fold molar excess of a Tetrazine-Payload (e.g., Tetrazine-MMAE) to the Ab-TCO solution in PBS.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature. The rapid kinetics of iEDDA typically drive the reaction to completion quickly.

  • Purification: Remove excess, unreacted Tetrazine-Payload using size-exclusion chromatography or tangential flow filtration.

  • Characterization (Self-Validation):

    • DAR Measurement: Determine the final DAR using Hydrophobic Interaction Chromatography (HIC-HPLC) or mass spectrometry. The goal is a homogeneous product with a specific DAR (e.g., DAR=2).

    • Purity & Aggregation: Assess the purity and extent of aggregation of the final ADC product by size-exclusion chromatography (SEC-HPLC).

    • In Vitro Potency: Confirm the biological activity of the ADC with a cell-based cytotoxicity assay.

Conclusion and Future Outlook

The field of bioconjugation is dynamic, continuously evolving to provide more precise, efficient, and biocompatible tools. While trifunctional probes like (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone remain valuable, a deep understanding of the alternatives is crucial for designing cutting-edge experiments. Diazirines offer a smaller, often more efficient photo-crosslinking alternative to benzophenones. For bioorthogonal ligation, the transition from copper-catalyzed reactions to copper-free SPAAC and the ultra-fast iEDDA has revolutionized what is possible within living systems.

The choice of reagent is not merely a technical detail; it is a strategic decision that directly impacts the quality, reliability, and biological relevance of the data generated. By carefully considering the kinetics, biocompatibility, and reactivity profiles outlined in this guide, researchers can select the optimal chemical tools to illuminate complex biological processes and accelerate the development of next-generation therapeutics.

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Beyond the Covalent Bond: A Comparative Guide to Validating Protein-Protein Interactions Identified by Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Photo-crosslinking is an unparalleled technique for capturing protein-protein interactions (PPIs) in their native cellular environment, effectively taking a "snapshot" of the interactome, including transient and weak associations that are often missed by other methods.[1][2] However, the high reactivity of photo-activated probes and the sheer complexity of the cellular milieu mean that not every captured protein is a biologically relevant interactor. Rigorous, orthogonal validation is not just a recommendation; it is a cornerstone of scientific integrity for any study employing this powerful technology.

This guide provides a comparative analysis of robust, field-proven methods to validate putative PPIs discovered through photo-crosslinking. We will move beyond simple protocol lists to explain the causality behind experimental choices, empowering you to design validation strategies that are not only effective but also self-validating.

The Logic of Orthogonal Validation

The core principle of validating a photo-crosslinking hit is to confirm the interaction using a technique that relies on a different biophysical principle. Photo-crosslinking creates a covalent bond based on proximity at a specific moment. Validation methods, in contrast, typically rely on the native affinity between proteins in equilibrium. A true positive interaction should be detectable by at least one, and preferably more, of these orthogonal approaches.

Validation_Logic cluster_discovery Discovery Phase cluster_validation Validation Phase (Orthogonal Methods) PC Photo-Crosslinking Experiment (in living cells) Biochemical Biochemical Assays (Co-IP, Pull-Down) PC->Biochemical Putative Interactors InCell In-Cell/In-Vivo Assays (FRET/BRET, PLA) PC->InCell Putative Interactors Genetic Genetic Assays (Yeast Two-Hybrid) PC->Genetic Putative Interactors Validated_PPI Validated Biological Interaction Biochemical->Validated_PPI Confirms interaction in vitro / lysate InCell->Validated_PPI Confirms interaction in living cells Genetic->Validated_PPI Confirms interaction in a heterologous system CoIP_Workflow start Cell Lysate (Non-denaturing) step1 Incubate with Primary Antibody (anti-Bait) start->step1 step2 Add Protein A/G Beads step1->step2 step3 Precipitate Complex & Wash step2->step3 step4 Elute Proteins step3->step4 end Analyze by Western Blot (probe for Prey) step4->end

Caption: A streamlined workflow for Co-Immunoprecipitation.

Protocol: Validating a Bait-Prey Interaction via Co-IP
  • Cell Lysis:

    • Harvest cells expressing the bait and prey proteins.

    • Lyse cells in a chilled, non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail. Rationale: Protease inhibitors are essential to prevent degradation of the target proteins and their interactors.

    • Centrifuge to pellet cellular debris and collect the supernatant (lysate).

  • Immunoprecipitation:

    • Incubate the clarified lysate with a primary antibody specific to the "bait" protein for 2-4 hours at 4°C with gentle rotation.

    • Crucial Control: In a parallel tube, incubate lysate with an isotype-matched control IgG antibody (e.g., Rabbit IgG if the primary is a rabbit antibody). This control is fundamental to distinguish specific binding from non-specific antibody interactions. [3]

  • Complex Capture:

    • Add Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C. Rationale: Protein A/G binds the Fc region of the antibody, immobilizing the entire immune complex. [3]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold Co-IP buffer. Rationale: Washing steps are critical to remove non-specifically bound proteins, reducing background signal.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western Blot using a primary antibody specific for the "prey" protein. [4] * A band corresponding to the prey protein in the bait IP lane, but not in the IgG control lane, validates the interaction.

Pull-Down Assays: Confirming Direct Interactions

While Co-IP validates an interaction within a cellular lysate, it cannot distinguish between a direct interaction (Bait-Prey) and an indirect one (Bait-Protein X-Prey). The pull-down assay is an in vitro technique ideal for confirming direct binding using purified components. [5] Principle: An affinity-tagged, purified "bait" protein is immobilized on a resin and used to capture its interacting "prey" partner from a cell lysate or a solution of purified prey protein. [6] Causality in Experimental Design: Using a purified prey protein instead of a complex cell lysate is the most stringent way to test for direct interaction. This removes the possibility that an intermediate protein is bridging the bait and prey.

Workflow: GST Pull-Down Assay

PullDown_Workflow cluster_binding Binding bait Purified GST-Bait Fusion Protein beads Glutathione Beads bait->beads Immobilize Bait prey Cell Lysate or Purified Prey Protein incubation Incubate Together prey->incubation beads->incubation wash wash incubation->wash Wash away non-specific binders elute elute wash->elute Elute with Glutathione analysis analysis elute->analysis Analyze by Western Blot

Caption: Workflow for a GST pull-down assay.

Protocol: GST Pull-Down for Direct Interaction
  • Protein Preparation:

    • Express and purify the "bait" protein as a GST-fusion protein (e.g., in E. coli).

    • Express and purify the "prey" protein (with or without a tag, like 6xHis).

  • Bait Immobilization:

    • Incubate the purified GST-Bait protein with glutathione-conjugated beads for 1 hour at 4°C.

    • Wash the beads to remove unbound bait protein.

    • Crucial Control: In a parallel tube, incubate beads with purified GST protein alone. This control ensures that the prey does not bind non-specifically to the GST tag or the beads themselves. [7]

  • Binding Reaction:

    • Add the purified prey protein to both the GST-Bait beads and the GST-only control beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.

  • Washing & Elution:

    • Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound prey.

    • Elute the complexes by adding a buffer containing a high concentration of free glutathione. Rationale: Free glutathione competes with the GST-tag for binding to the beads, releasing the entire complex.

  • Analysis:

    • Analyze the eluates by SDS-PAGE and Western Blot, probing for the prey protein.

    • A signal in the GST-Bait lane but not the GST-only lane confirms a direct interaction.

In-Cell Proximity Assays: BRET and PLA

To confirm that the interaction occurs in the specific subcellular location and physiological context of a living cell, proximity-based assays are invaluable. These methods do not rely on preserving the interaction after cell lysis.

Bioluminescence Resonance Energy Transfer (BRET)

Principle: BRET measures the non-radiative energy transfer between a donor luciferase (e.g., Renilla Luciferase, Rluc) and a fluorescent acceptor protein (e.g., YFP). [8]If the bait (fused to Rluc) and prey (fused to YFP) are within ~10 nm of each other, adding the luciferase substrate will excite the donor, which in turn excites the acceptor, producing a quantifiable light emission at the acceptor's wavelength. [8][9] Causality in Experimental Design: BRET is highly sensitive to the distance and orientation of the two proteins, making it an excellent tool for validating close-proximity interactions in real-time within living cells. [8][10]The ratio of acceptor to donor emission provides a robust, quantitative measure of the interaction.

In Situ Proximity Ligation Assay (PLA)

Principle: PLA visualizes PPIs with single-molecule resolution directly in fixed cells or tissues. [11]Primary antibodies from different species recognize the bait and prey proteins. Secondary antibodies, each conjugated to a unique DNA oligonucleotide, bind to the primary antibodies. If the proteins are in close proximity (<40 nm), these oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. [11][12][13]A fluorescently labeled probe hybridizes to the amplified product, creating a bright, punctate signal that can be visualized by microscopy. [11] Causality in Experimental Design: PLA provides not only validation of proximity but also crucial spatial information about where in the cell the interaction is occurring. [14]Its high sensitivity allows for the detection of interactions even at endogenous protein expression levels. [11]

Comparison of Validation Methods

FeatureCo-Immunoprecipitation (Co-IP)Pull-Down AssayBioluminescence (BRET)Proximity Ligation Assay (PLA)
Environment Cell Lysate (In vitro)Purified Proteins (In vitro)Live Cells (In vivo)Fixed Cells/Tissues (In situ)
Interaction Type Direct or IndirectPrimarily DirectDirect (Proximity)Direct (Proximity)
Key Advantage Validates in a near-native lysate contextUnambiguously tests for direct bindingReal-time, quantitative data from live cellsHigh sensitivity, single-molecule resolution & spatial data
Main Limitation Cannot distinguish direct vs. indirect bindingRequires purified, functional proteins; non-physiologicalRequires protein fusion tags; potential for steric hindranceRequires highly specific antibodies from different species
Throughput Low to MediumLow to MediumHigh (plate-reader based)Low to Medium
Output Data Western Blot BandsWestern Blot BandsRatiometric Light SignalFluorescent Puncta (Microscopy)

Conclusion: Building a Self-Validating Case

  • Confirm with Co-IP: Demonstrate that the interaction occurs between endogenous or overexpressed full-length proteins in a cellular lysate.

  • Verify Direct Binding with Pull-Down: Use purified proteins to show the two partners can interact directly, without the need for an intermediary.

  • Localize in Live Cells with PLA or BRET: Confirm that the two proteins come into close proximity within the appropriate subcellular compartment in an intact cell.

By systematically applying these orthogonal techniques and understanding the causality behind each experimental step, researchers can move with confidence from a list of putative photo-crosslinking hits to a validated, biologically meaningful protein-protein interaction.

References

  • Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. (n.d.). Sino Biological. Retrieved from [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry for Validating Covalent Modification Sites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification and validation of covalent modification sites on a protein are paramount. This guide provides an in-depth comparison of mass spectrometry-based methodologies, offering field-proven insights into experimental design, data interpretation, and the nuances of each technique. We will move beyond simple procedural lists to explain the "why" behind the "how," ensuring a robust and self-validating approach to your research.

The Central Role of Mass Spectrometry in Covalent Modification Analysis

Covalent modifications, whether they are post-translational modifications (PTMs) that regulate cellular processes or the result of a covalent inhibitor binding to its target, fundamentally alter a protein's mass and structure. Mass spectrometry (MS) is the cornerstone analytical technique for characterizing these changes with high sensitivity and specificity.[1][2] The core principle involves measuring the mass-to-charge ratio (m/z) of ions, allowing for the detection of mass shifts indicative of a modification. Paired with fragmentation techniques (tandem MS or MS/MS), we can pinpoint the exact location of the modification on the protein sequence.[3]

The choice of MS strategy is critical and depends on the specific research question, the nature of the protein, and the desired level of detail. This guide will compare the three principal proteomics workflows: top-down, bottom-up, and middle-down.

A Comparative Analysis of Proteomic Strategies

The validation of covalent modifications can be approached from three different analytical altitudes, each providing a unique perspective on the modified protein.

Top-Down Proteomics: The Unbiased, Holistic View

In top-down proteomics, intact proteins are introduced into the mass spectrometer.[4][5] This approach provides a complete picture of the protein's molecular weight, revealing all modifications on a single molecule simultaneously.[3][6]

The power of top-down MS lies in its ability to characterize the entire "proteoform," which is the specific molecular form of a protein arising from genetic variations, alternative splicing, and PTMs.[4] This is particularly advantageous for understanding the interplay between different modifications on the same protein molecule, often referred to as PTM cross-talk.[7] For instance, you can determine if a protein is both phosphorylated and acetylated, and in what proportion these modified forms exist.

Top-down analysis is inherently self-validating for the presence of a modification. A mass shift in the intact protein's spectrum is direct evidence of a covalent modification.[8] Subsequent fragmentation of the intact protein ion localizes the modification to a specific amino acid residue.[4][6]

Top-Down Proteomics Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis p1 Intact Protein Isolation p2 Intact Mass Measurement (MS1) p1->p2 Introduction into MS p3 Isolation of Modified Proteoform p2->p3 Selection of Ion p4 Fragmentation (ETD/ECD) (MS/MS) p3->p4 Fragmentation p5 Spectral Deconvolution p4->p5 Fragment Ion Analysis p6 Modification Site Localization p5->p6

Caption: Top-Down Proteomics Workflow.

FeatureTop-Down Proteomics
Pros Provides a complete view of the proteoform.[4][6]
Preserves information about PTM cross-talk.[7]
Reduces the risk of artifacts from enzymatic digestion.
Cons Technically challenging for large proteins (>50 kDa).
Lower throughput compared to bottom-up approaches.
Requires high-resolution mass spectrometers.
Bottom-Up Proteomics: The Workhorse of Proteomics

Bottom-up, or "shotgun," proteomics is the most widely used approach for protein identification and modification analysis.[9] It involves the enzymatic digestion of proteins into smaller peptides prior to MS analysis.[9]

The rationale behind bottom-up proteomics is to create peptides that are more amenable to separation by liquid chromatography (LC) and fragmentation by MS/MS. Trypsin is the most common enzyme used, as it cleaves specifically at the C-terminus of lysine and arginine residues, generating peptides of a predictable size range. The resulting peptide mixture is then analyzed by LC-MS/MS.

Validation in bottom-up proteomics relies on identifying the modified peptide in the MS/MS spectrum. The mass shift of the precursor peptide indicates the presence of the modification, and the fragmentation pattern of that peptide localizes the modification to a specific amino acid.[8]

Bottom-Up Proteomics Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis p1 Protein Extraction & Denaturation p2 Reduction & Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 p4 Peptide Separation (LC) p3->p4 Injection p5 MS1 Scan (Peptide m/z) p4->p5 p6 MS/MS Fragmentation (CID/HCD) p5->p6 Precursor Selection p7 Database Searching p6->p7 Fragment Ion Spectra p8 Modification Site Localization p7->p8

Caption: Bottom-Up Proteomics Workflow.

FeatureBottom-Up Proteomics
Pros High throughput and sensitivity.
Compatible with a wide range of mass spectrometers.
Extensive software support for data analysis.[1]
Cons Loss of information about PTM co-occurrence.[10]
Potential for incomplete digestion or artifact introduction.
Challenges in analyzing very small or very large peptides.
Middle-Down Proteomics: A Balanced Approach

Middle-down proteomics bridges the gap between top-down and bottom-up approaches.[10] It involves limited proteolysis to generate larger peptides (typically 3-20 kDa) that are then analyzed by MS.[11]

This strategy is particularly useful for studying heavily modified proteins, such as histones, where multiple PTMs are clustered on their N-terminal tails.[7][12] By analyzing these larger peptide "chunks," it's possible to retain some of the connectivity between modification sites that is lost in bottom-up proteomics.[10]

Similar to the other methods, validation is achieved by identifying a mass shift in the large peptide and then using fragmentation to localize the modifications. Electron-based fragmentation methods like Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are often preferred as they are gentler and better at preserving labile PTMs during fragmentation.[6][13]

Middle-Down Proteomics Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis p1 Protein Isolation p2 Limited Proteolysis (e.g., Glu-C, Asp-N) p1->p2 p3 Large Peptide Separation (LC) p2->p3 Injection p4 MS1 Scan p3->p4 p5 MS/MS Fragmentation (ETD/ECD) p4->p5 Precursor Selection p6 Database Searching p5->p6 Fragment Ion Spectra p7 Modification Site Localization p6->p7

Caption: Middle-Down Proteomics Workflow.

FeatureMiddle-Down Proteomics
Pros Retains some information about PTM connectivity.[10]
More manageable for MS analysis than intact proteins.
Good for analyzing highly modified protein domains.[7]
Cons Requires specialized fragmentation techniques (ETD/ECD).[13]
Data analysis can be more complex than for bottom-up.
Limited proteolysis can be difficult to control and reproduce.

Data Analysis and Interpretation: The Key to Confident Site Assignment

The raw data generated by the mass spectrometer is a collection of spectra that must be processed to identify peptides and localize modifications. This is typically done using specialized software that compares the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.[1]

Key Software for Data Analysis:

  • Mascot, Sequest, and Andromeda: Widely used search engines for bottom-up proteomics data.[1]

  • MaxQuant: A popular platform for quantitative proteomics analysis.

  • ProSightPC: A tool specifically designed for top-down and middle-down data analysis.

  • Skyline: A powerful tool for targeted proteomics and the analysis of data-independent acquisition (DIA) data.[1]

Statistical Validation: It is crucial to apply stringent statistical filters to the results of the database search to minimize false positives. The False Discovery Rate (FDR) is a commonly used metric, and an FDR of 1% is generally considered acceptable for high-confidence identifications.

A Step-by-Step Protocol for Bottom-Up Validation of a Covalent Modification

This protocol outlines a standard workflow for identifying the site of covalent modification on a purified protein using a bottom-up approach.

Materials:

  • Purified protein of interest

  • Covalent modifier

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Protocol:

  • Protein Modification:

    • Incubate the purified protein with the covalent modifier at the desired concentration and for the appropriate time. Include a control sample of the protein without the modifier.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein by adding a denaturing agent (e.g., urea or guanidine hydrochloride).

    • Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes. This step is crucial to prevent the reformation of disulfide bonds.

  • Buffer Exchange and Digestion:

    • Remove the denaturant and other reagents by buffer exchange into an ammonium bicarbonate solution.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide mixture with formic acid to stop the digestion.

    • Desalt the peptides using a C18 spin column to remove salts and other contaminants that can interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase LC column coupled to the mass spectrometer.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Acquire MS and MS/MS data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Use a database search engine to identify the peptides from the MS/MS spectra.

    • Specify the expected mass shift of the covalent modification as a variable modification in the search parameters.

    • Manually inspect the MS/MS spectra of any identified modified peptides to confirm the site of modification.

Conclusion: Choosing the Right Tool for the Job

The validation of covalent modification sites is a multifaceted challenge that requires a thoughtful selection of analytical strategies. Top-down proteomics offers an unparalleled global view of the modified protein, while bottom-up proteomics provides high throughput and sensitivity. Middle-down proteomics presents a compelling compromise, retaining crucial information about modification connectivity. By understanding the principles, advantages, and limitations of each approach, researchers can design robust experiments that deliver high-confidence results, accelerating drug discovery and deepening our understanding of protein function.

References

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Navigating the In Vivo Maze: A Comparative Guide to the Stability of Conjugates Formed with (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics and chemical biology, the linker connecting a targeting moiety to its payload is a critical determinant of success. Its stability in vivo dictates the therapeutic window, influencing both efficacy and off-target toxicity.[1] This guide provides an in-depth assessment of the anticipated in vivo stability of conjugates formed with the trifunctional linker, (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone . By dissecting the stability of its constituent chemical motifs and comparing them to established linker technologies, we offer a scientifically grounded perspective for researchers designing next-generation bioconjugates.

A Trifunctional Scaffold: Deconstructing the Stability Profile

The linker, (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, presents three key functionalities: a bromomethyl group for conjugation, a propargyl ether for click chemistry applications, and a benzophenone core for photo-crosslinking.[2] The overall in vivo stability of a conjugate utilizing this linker will be a composite of the stability of the linkages formed and the metabolic susceptibility of the core structure.

The Conjugation Linkage: A Benzyl Thioether Bond

The bromomethyl group is highly reactive towards nucleophiles, most notably the thiol group of cysteine residues on proteins.[3] This reaction forms a stable benzyl thioether bond. Thioether linkages are generally considered robust and are a cornerstone of non-cleavable linker strategies in antibody-drug conjugates (ADCs).[4][5] Unlike maleimide-based thioether linkages, which can be susceptible to retro-Michael reactions leading to payload exchange, the benzyl thioether is not prone to this degradation pathway.[4][6] This suggests that the initial covalent attachment of the linker to a protein is likely to exhibit high stability in circulation.

The Propargyl Ether Moiety: An Ether Linkage Under Scrutiny

Ethers are generally stable functional groups; however, their cleavage under physiological conditions is not unprecedented.[7][8] The propargyl ether in this linker introduces an ether linkage that could be a potential site of metabolic cleavage. Studies have shown that diaryl ether linkages can be cleaved in vivo by cytochrome P450 enzymes.[9] While the propargyl ether is an alkyl-aryl ether, its susceptibility to enzymatic cleavage warrants consideration. The electron-withdrawing nature of the adjacent alkyne may influence the metabolic stability of the ether bond.[7] However, without direct experimental data, the in vivo stability of this specific propargyl ether remains an open question that must be addressed empirically.

The Benzophenone Core: A Target for Metabolism

Benzophenone and its derivatives are known to undergo metabolism in the body.[10] The primary metabolic pathways for benzophenone involve the reduction of the ketone to a benzhydrol and hydroxylation of the aromatic rings.[10][11] These metabolic transformations could alter the physicochemical properties of the conjugate, potentially impacting its pharmacokinetics and biodistribution. Furthermore, the resulting metabolites may have different toxicological profiles.[12]

Comparative Analysis with Alternative Linker Technologies

To contextualize the potential performance of conjugates formed with (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, a comparison with established linker technologies is essential. The choice of linker should align with the desired therapeutic strategy, whether it be a stable, non-cleavable linkage for long-circulating conjugates or a cleavable linker for targeted payload release.[13][14]

Linker TypeLinkage ChemistryCleavage MechanismReported In Vivo StabilityKey Considerations
(4-(Bromomethyl)phenyl) (4-(prop-2-yn-1-yloxy)phenyl)methanone Benzyl thioetherNon-cleavable (inferred)Expected to be high, but potential for metabolic degradation of the core structure.Trifunctionality allows for photo-crosslinking and click chemistry. Metabolic profile of the benzophenone core needs to be characterized.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Thioether (from maleimide)Non-cleavableHigh, but some studies show potential for retro-Michael reaction leading to payload exchange.[4][15]Widely used non-cleavable linker in ADCs. Stability can be influenced by the local microenvironment of the conjugation site.[16]
Valine-Citrulline (vc) AmideEnzymatic (Cathepsin B)Good plasma stability with efficient cleavage in the lysosomal compartment of target cells.[17][18]A standard for enzyme-cleavable linkers in ADCs. Enables bystander killing effect.[1]
Hydrazone HydrazonepH-sensitive (acid-labile)Prone to premature payload release in circulation due to instability at physiological pH.[5][17]One of the earliest cleavable linkers. Generally considered to have suboptimal stability for systemic applications.
Disulfide DisulfideRedox-sensitive (Glutathione)Can exhibit premature cleavage in the bloodstream, though generally more stable than hydrazones.[5][17]Exploits the higher intracellular glutathione concentration for payload release.

Experimental Protocols for Assessing In Vivo Stability

A rigorous evaluation of the in vivo stability of a conjugate is paramount for its preclinical development.[19] The following protocols outline key experiments to determine the pharmacokinetic profile and metabolic fate of a conjugate formed with (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To provide a preliminary assessment of the conjugate's stability in a biological matrix.

Methodology:

  • Incubate the test conjugate in plasma from relevant species (e.g., mouse, rat, human) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Quench the reaction (e.g., with cold acetonitrile) to halt degradation.

  • Separate plasma proteins by centrifugation.

  • Analyze the supernatant using LC-MS/MS to quantify the intact conjugate and any released payload or metabolites.

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile and assess the in vivo stability of the conjugate.

Methodology:

  • Administer the test conjugate to an appropriate animal model (e.g., mice or rats) via a clinically relevant route (e.g., intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr).

  • Process blood samples to isolate plasma or serum.

  • Analyze the samples to measure the concentration of the total targeting moiety (e.g., total antibody), the intact conjugate, and the free payload/metabolites using methods such as ELISA and LC-MS/MS.[19]

  • Plot the concentration-time data to determine key PK parameters (half-life, clearance, etc.). A divergence in the pharmacokinetic profiles of the total targeting moiety and the intact conjugate is indicative of linker instability.[4]

Visualizing the Concepts

Conjugate Structure and Potential In Vivo Fate cluster_0 Conjugate Structure cluster_1 In Vivo Environment cluster_2 Potential Fates A Targeting Moiety (e.g., Antibody) B (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone Benzyl Thioether Linkage Propargyl Ether Benzophenone Core A->B:f1 Stable Bond C Payload B:f0->C Attached via separate chemistry D Systemic Circulation (Plasma, Enzymes) B->D Distribution F Intact Conjugate (Desired) D->F Stable G Metabolized Conjugate (Altered PK/Toxicity) D->G Metabolism (e.g., P450) H Cleaved Linker/ Released Payload (Off-target Effects) D->H Potential Cleavage E Target Tissue (e.g., Tumor) F->E Targeting

Caption: The in vivo journey of the conjugate.

Experimental Workflow for In Vivo Stability Assessment A Conjugate Administration (Animal Model) B Serial Blood Sampling A->B C Plasma/Serum Isolation B->C D Sample Analysis C->D E Quantify Total Targeting Moiety (e.g., ELISA) D->E F Quantify Intact Conjugate (e.g., LC-MS/MS) D->F G Quantify Free Payload/ Metabolites (e.g., LC-MS/MS) D->G H Pharmacokinetic Modeling E->H F->H G->H I Determine Half-life, Clearance, and Stability Profile H->I

Caption: A streamlined workflow for in vivo stability studies.

Conclusion

The trifunctional linker, (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, offers exciting possibilities for the construction of sophisticated bioconjugates for targeted therapy and chemical biology applications. Based on the chemical nature of its constituent parts, the linkage formed via the bromomethyl group is expected to be highly stable in vivo. However, the propargyl ether and the benzophenone core represent potential sites of metabolic activity that must be experimentally evaluated. A thorough assessment of the conjugate's pharmacokinetic profile and metabolic fate, as outlined in this guide, is crucial to fully understand its in vivo performance and to unlock its therapeutic or diagnostic potential.

References

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A Senior Application Scientist's Guide to Quantitative Proteomics for Measuring Target Labeling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and chemical biology, confirming that a molecule binds its intended target within the vast complexity of a cell is a foundational step. This guide provides an in-depth, objective comparison of the primary quantitative proteomics workflows used to measure the efficiency of target labeling. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to this critical analytical challenge.

The Imperative of Measuring Target Engagement

The development of targeted therapies, from covalent inhibitors to novel chemical probes, relies on a precise understanding of their interaction with protein targets. Measuring target labeling efficiency—the extent to which a molecule binds its intended protein—is not merely a validation step; it is a critical determinant of a drug's mechanism of action, potency, and potential off-target effects.[1] Mass spectrometry-based quantitative proteomics has become the gold standard for this task, offering an unbiased, system-wide view of these molecular interactions.[2]

This guide compares the three dominant strategies in the field: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ). The choice between them is a critical experimental decision, with profound implications for the accuracy, throughput, and scope of your study.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling technique renowned for its accuracy and low experimental variability.[3] It is often considered the gold standard for quantitative proteomics in cell culture models.[4][5]

Scientific Principle

The core of SILAC lies in metabolically incorporating non-radioactive, "heavy" stable isotope-labeled amino acids (typically arginine and lysine) into the entire proteome of living cells.[6] One cell population is grown in "heavy" media, while a control population grows in identical "light" media containing the natural amino acids.[7] After a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation, every protein in the "heavy" population has a predictable mass shift.[6][8]

For a target labeling experiment, the "heavy" cells might be treated with the labeling compound and the "light" cells with a vehicle control. The populations are then combined at the earliest possible stage—often before cell lysis.[9] This co-processing is a key advantage of SILAC, as it minimizes downstream sample handling variability.[10] In the mass spectrometer, every peptide appears as a doublet (a "heavy" and a "light" peak). The ratio of the intensities of these peaks provides a highly accurate measure of the relative protein abundance between the two conditions.

Experimental Workflow

The SILAC workflow is divided into two distinct phases: an adaptation phase to ensure complete labeling, and the experimental phase where the biological question is addressed.[7][9][11]

SILAC_Workflow SILAC Experimental Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase A Control Cells ('Light' Media) B Experimental Cells ('Heavy' Media) C Vehicle Treatment A->C D Target Labeling Agent B->D label_adapt ~5-6 Cell Divisions for >95% Incorporation E Combine Cell Populations (1:1 Ratio) C->E D->E F Cell Lysis & Protein Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis: Calculate Heavy/Light Peptide Ratios G->H

Figure 1. SILAC workflow for a target labeling experiment.

The power of SILAC comes from mixing samples early, which controls for variability in protein extraction, digestion, and sample cleanup.[10] However, its primary limitation is its applicability; it is restricted to organisms or cells that can be metabolically labeled in culture.[12][13] Furthermore, the cost of isotope-labeled amino acids and media can be substantial.[12] A critical, self-validating step is to confirm labeling efficiency by mass spectrometry before starting the main experiment; anything less than 95% incorporation can compromise quantitative accuracy.[11]

Tandem Mass Tag (TMT) Labeling

TMT is an in-vitro, chemical labeling method that enables multiplexed analysis, allowing for the simultaneous quantification of proteins in up to 18 samples.[14][15] This high-throughput capability makes it exceptionally well-suited for dose-response studies and comparing multiple compounds.[1]

Scientific Principle

TMT reagents are isobaric tags, meaning they have the same total mass.[15] The reagent's structure includes a reactive group that covalently binds to the primary amines of peptides (N-terminus and lysine side chains), a mass normalizer, and a mass reporter ion.[15] After protein extraction and digestion, peptides from each sample are labeled with a different TMT tag.[16] Because the tags are isobaric, the same peptide from all samples will appear as a single precursor ion peak in the first stage of mass spectrometry (MS1).

During the second stage (MS/MS), the precursor ion is fragmented. This fragmentation cleaves the reporter ions from the tags, and their unique masses are detected. The relative intensity of each reporter ion corresponds to the relative abundance of that peptide in the respective original sample.[16]

Experimental Workflow

The TMT workflow involves a series of precise biochemical steps post-protein extraction.[17]

TMT_Workflow TMT Experimental Workflow cluster_Prep Sample Preparation (Individual) cluster_Labeling Labeling & Pooling cluster_Analysis Analysis A1 Sample 1 B1 Protein Extraction & Digestion A2 ... An Sample N (up to 18) P1 Peptides 1 Pn Peptides N L1 Label with TMT Tag 1 P1->L1 Ln Label with TMT Tag N Pn->Ln C Combine All Labeled Samples L1->C Ln->C D Peptide Fractionation (Optional but Recommended) C->D E LC-MS/MS Analysis D->E F Data Analysis: Quantify Reporter Ion Intensities E->F

Figure 2. Multiplexed TMT workflow for quantitative proteomics.

A critical, self-validating control is to check the labeling efficiency before pooling the full samples. Incomplete labeling in even one channel will skew the entire quantitative dataset.[18][19] This can be done by analyzing a small QC mix of all labeled samples.[18][20] Research has shown that sample pH is a critical factor for achieving high labeling efficiency, with a more concentrated buffer (e.g., 500 mM HEPES) providing more robust and consistent results.[18][20] While TMT offers high throughput, it is susceptible to "ratio compression," an underestimation of abundance changes caused by the co-isolation of interfering ions.[13] Advanced MS methods like MS3 or specialized software can mitigate this but add complexity.[21]

Label-Free Quantification (LFQ)

LFQ is the most direct and cost-effective quantitative proteomics method, as it requires no specialized isotopic labels.[22][23] It is applicable to virtually any sample type.[24]

Scientific Principle

LFQ determines relative protein abundance by comparing signal intensities of precursor ions or by counting the number of MS/MS spectra identified for a given protein across different runs.[25][26][27] Each sample is prepared and analyzed by LC-MS/MS individually.[24] Sophisticated software is then required to align the chromatography runs, correct for variations in instrument performance, normalize the data, and compare the corresponding peptide signals across all samples.[28]

Experimental Workflow

The LFQ workflow is the most straightforward in terms of sample preparation but places the highest demand on analytical reproducibility and data processing.[23][24]

LFQ_Workflow LFQ Experimental Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing A Prepare Individual Samples (Protein Extraction & Digestion) B Analyze Each Sample Individually A->B C Feature Detection & Alignment B->C D Normalization & Statistical Analysis C->D

Figure 3. The sequential workflow for Label-Free Quantification.

The primary challenge in LFQ is analytical variability between runs.[23] Unlike labeling methods where samples are mixed, each LFQ sample is a separate analytical event. Therefore, a robust, self-validating LFQ experiment must include a sufficient number of biological and technical replicates to achieve statistical power.[29] Rigorous quality control and normalization are not optional; they are essential for reliable quantification.[28] While LFQ has lower precision than SILAC or TMT, modern high-resolution mass spectrometers and advanced data-independent acquisition (DIA) strategies have significantly improved its consistency and depth.[29][30]

Comparative Summary of Methodologies

FeatureSILAC (Stable Isotope Labeling)TMT (Tandem Mass Tag)Label-Free Quantification (LFQ)
Principle In-vivo metabolic labelingIn-vitro isobaric chemical labelingSignal intensity or spectral counting
Multiplexing Typically 2-3 plex[31]Up to 18-plex[15]N/A (Sequential runs)
Accuracy Very High[3][5]High (can be affected by ratio compression)[12]Moderate to High[19]
Precision Very High[4]HighLower[19]
Throughput LowHigh[13]High (for sample prep), Low (for MS time)
Sample Type Proliferating cells in culture[13]Any protein sample (cells, tissues, fluids)[21]Any protein sample[24]
Key Advantage Early sample mixing minimizes error[10]High multiplexing for comparative studies[12]Cost-effective, simple prep, universal applicability[23]
Key Disadvantage Limited to cell culture, low throughput, high media cost[12]Ratio compression, high reagent cost[13]Lower reproducibility, requires more replicates[23]

Conclusion: Selecting the Optimal Strategy

The choice of a quantitative proteomics strategy to measure target labeling is not one-size-fits-all. It requires a careful consideration of the experimental goals, sample type, and available resources.

  • SILAC is the method of choice for mechanistic studies in cell culture models where the highest degree of quantitative accuracy is paramount.[3][4] Its in-vivo labeling and early-stage sample pooling provide an unparalleled level of precision.

  • TMT excels in high-throughput applications, such as comparing the target engagement of multiple drug candidates or analyzing dose-response curves.[1][32] Its multiplexing capability is its greatest strength.

  • Label-Free Quantification offers the most flexibility and is the most cost-effective approach, making it ideal for large-scale biomarker discovery or when working with clinical tissues that cannot be labeled.[23][24] Its success hinges on rigorous experimental design with sufficient replication and sophisticated data analysis.

By understanding the fundamental principles and inherent trade-offs of each method, researchers can design robust, self-validating experiments that deliver clear and confident insights into the efficiency of target labeling, accelerating the journey from discovery to clinical application.

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The Researcher's Guide to Click Chemistry: A Comparative Analysis of Reagents for Alkyne Tagging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label biomolecules is paramount. "Click chemistry," a term coined by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions.[1] At the forefront of this chemical toolbox is the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage.[2][3][4]

This guide provides an in-depth comparative analysis of the two primary modalities of this reaction for labeling alkyne-tagged molecules: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore the nuances of each method, from reaction kinetics to biocompatibility, and provide detailed experimental protocols to empower you to make informed decisions for your research.

At a Glance: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC fundamentally hinges on the experimental context, particularly the tolerance of the biological system to a copper catalyst.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None (driven by ring strain)[5]
Reaction Rate Very fast (10 to 104 M⁻¹s⁻¹)[5]Moderate to fast (10⁻³ to 1 M⁻¹s⁻¹)[5]
Biocompatibility Potentially cytotoxic due to copper[5][6]Generally biocompatible and suitable for in vivo applications[5][7]
Reactants Terminal alkynes, AzidesStrained cyclooctynes, Azides[5]
Selectivity Highly regioselective (1,4-disubstituted triazole)[5]Can produce a mixture of regioisomers, but often practically selective[5]
Side Reactions Potential for oxidative damage to biomolecules from reactive oxygen species (ROS)[5]Potential for thiol-yne side reactions with cysteine residues[5][6]

The Power and Pitfalls of Copper: A Deep Dive into CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the prototypical "click" reaction, celebrated for its speed and efficiency.[1][8] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.[2][]

Mechanism of CuAAC

The reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_alkyne R₁-C≡CH Cu_acetylide R₁-C≡C-Cu R1_alkyne->Cu_acetylide + Cu(I) R2_azide R₂-N₃ six_membered_intermediate Six-membered copper intermediate Cu_I Cu(I) Cu_acetylide->six_membered_intermediate + R₂-N₃ triazole 1,4-disubstituted triazole six_membered_intermediate->triazole Protonation SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product strained_alkyne Strained Cyclooctyne transition_state Concerted [3+2] Cycloaddition strained_alkyne->transition_state azide R-N₃ azide->transition_state triazole Triazole transition_state->triazole

Sources

The 'Trust, but Verify' Principle: A Guide to Cross-Validating Photo-Crosslinking-Derived Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular biology, understanding the transient and stable interactions between proteins is paramount to deciphering complex signaling pathways and cellular machinery. Photo-crosslinking, a powerful technique for capturing protein-protein interactions (PPIs) in their native cellular environment, has emerged as a cornerstone of modern proteomics.[1][2] By incorporating photo-activatable amino acid analogs into proteins, researchers can "freeze" interactions in time with a flash of UV light, allowing for the identification of binding partners that might otherwise evade detection due to their transient nature.[1][3] However, the very sensitivity that makes this technique so valuable also necessitates a rigorous validation process. No single method provides an infallible view of the interactome. Therefore, a multi-pronged, orthogonal approach is not just recommended—it is essential for robust and reliable findings.

This guide provides a framework for the cross-validation of photo-crosslinking results, delving into the rationale behind selecting complementary assays and offering detailed protocols for their execution. We will explore how to build a self-validating experimental system that enhances the trustworthiness of your interaction data, a critical step for researchers in basic science and drug development.

The Rationale for Orthogonal Validation

The principle of orthogonal validation is to confirm a finding using a method that relies on a different underlying biophysical principle.[4] This approach minimizes the risk of method-specific artifacts and strengthens the confidence in the identified interaction. Photo-crosslinking, for instance, excels at capturing direct and transient interactions in vivo but can sometimes produce non-specific crosslinks.[5] Therefore, validating these findings with techniques that assess interactions under different conditions or through different detection means is crucial.

Here, we will focus on three widely-used orthogonal methods to validate photo-crosslinking findings: Co-Immunoprecipitation (Co-IP) for confirming interactions within a cellular context, Surface Plasmon Resonance (SPR) for quantitative in vitro analysis of direct binding, and the Yeast Two-Hybrid (Y2H) system for identifying binary interactions in a eukaryotic cellular environment.

A Comparative Overview of Interaction Assays

To make an informed decision on the most appropriate validation method, it's essential to understand the strengths and limitations of each technique.

Technique Principle Strengths Limitations Ideal For Validating
Photo-Crosslinking Covalent trapping of interacting proteins in situ using photo-activatable amino acids.[1][2]Captures transient and weak interactions in a native environment; provides proximity information.[1][6]Can generate non-specific crosslinks; requires specialized reagents and optimization.[5]Initial discovery of direct and transient interactors.
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein is used to pull down the protein and its binding partners from a cell lysate.[7][8][9]Confirms interactions in a cellular context; can identify members of a protein complex.[10]May not detect transient or weak interactions; susceptible to non-specific binding to the antibody or beads.[11]Stable interactions within a protein complex identified by photo-crosslinking.
Surface Plasmon Resonance (SPR) Measures the real-time binding of an "analyte" protein to a "ligand" protein immobilized on a sensor chip.[12][13][14][15]Provides quantitative data on binding affinity (KD) and kinetics (kon, koff); label-free.[13][14]In vitro method that may not reflect the cellular environment; requires purified proteins.Direct, binary interactions to determine binding strength.
Yeast Two-Hybrid (Y2H) Tests for a direct interaction between two proteins by reconstituting a functional transcription factor in yeast.[16][17][18]High-throughput screening for binary interactions; sensitive to transient interactions.[16][19]High rate of false positives and false negatives; interactions occur in the yeast nucleus, which may not be the native environment.[20]Direct, binary interactions, especially for initial large-scale screens.
Proximity Ligation Assay (BioID) A promiscuous biotin ligase fused to a protein of interest biotinylates nearby proteins, which are then identified by mass spectrometry.[6][21][22]Identifies proximate proteins in a native cellular environment; captures transient and weak interactions.[6][21]Does not distinguish between direct and indirect interactions; biotinylation radius is a factor.[23]Proximity of proteins identified by photo-crosslinking within a cellular compartment.

Experimental Workflows and Protocols

A logical workflow for validating a novel protein-protein interaction discovered through photo-crosslinking is crucial. The following diagram illustrates a recommended validation pathway.

Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase PC Photo-Crosslinking Experiment CoIP Co-Immunoprecipitation (In-cellulo confirmation) PC->CoIP Confirm in-cellulo interaction Y2H Yeast Two-Hybrid (Binary interaction screen) PC->Y2H Test for direct binary interaction SPR Surface Plasmon Resonance (In vitro quantification) CoIP->SPR Quantify direct binding affinity Y2H->SPR Quantify direct binding affinity

Caption: A typical workflow for validating protein-protein interactions discovered via photo-crosslinking.

Protocol 1: Photo-Crosslinking (General Overview)

This protocol provides a generalized workflow for a photo-crosslinking experiment to identify protein interactions.

1. Expression of Photo-Activatable Bait Protein:

  • Genetically encode a photo-activatable amino acid (e.g., p-benzoyl-L-phenylalanine, Bpa) into the "bait" protein at a specific site or randomly.[1]

  • Express the modified bait protein in the chosen cell line or organism.

2. UV Crosslinking:

  • Expose the cells or tissues to UV light (typically 365 nm) to activate the photo-reactive amino acid.[3] This induces the formation of a covalent bond with nearby interacting proteins.[3]

3. Cell Lysis and Protein Complex Purification:

  • Lyse the cells under denaturing conditions to preserve the covalently linked complexes.

  • Purify the bait protein and its crosslinked partners using affinity purification (e.g., via an epitope tag on the bait protein).

4. Identification of Interacting Proteins:

  • Separate the purified protein complexes by SDS-PAGE.

  • Excise the bands corresponding to the crosslinked complexes and identify the interacting proteins by mass spectrometry.[1][24]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Validation

This protocol details the steps for performing a Co-IP to validate a putative interaction.[7][8][25]

1. Cell Lysis:

  • Harvest cells expressing the endogenous or tagged "bait" protein.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.[7][8]

  • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.[8]

  • Incubate the pre-cleared lysate with an antibody specific to the bait protein overnight at 4°C with gentle rotation.

  • Add protein A/G beads to capture the antibody-antigen complexes. Incubate for 1-4 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody against the putative interacting protein ("prey") and a primary antibody against the bait protein as a positive control.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate. A band corresponding to the prey protein in the immunoprecipitated sample indicates an interaction.

Protocol 3: Surface Plasmon Resonance (SPR) for Quantitative Analysis

This protocol outlines the general steps for an SPR experiment to quantify the binding kinetics of two proteins.[12][13][14][15]

1. Chip Preparation and Ligand Immobilization:

  • Select an appropriate sensor chip (e.g., CM5).

  • Activate the chip surface (e.g., using EDC/NHS chemistry).

  • Immobilize the purified "ligand" protein (typically the bait protein) onto the chip surface.

  • Deactivate any remaining active groups on the surface.

2. Analyte Injection and Binding Measurement:

  • Inject a series of concentrations of the purified "analyte" protein (the putative interactor) over the chip surface.

  • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).[12][15] This is monitored in real-time to generate a sensorgram.[14]

3. Dissociation and Regeneration:

  • After the association phase, inject buffer without the analyte to monitor the dissociation of the complex.

  • Regenerate the chip surface by injecting a solution that disrupts the interaction without denaturing the immobilized ligand, preparing the surface for the next injection.

4. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Visualizing the Validation Logic

The decision to use a particular validation assay is based on the nature of the interaction being investigated. The following diagram illustrates this decision-making process.

Validation_Logic cluster_questions Key Questions cluster_assays Validation Assays Start Photo-Crosslinking Identifies Putative Interaction (A-B) q1 Is the interaction stable in a complex? Start->q1 q2 Is it a direct, binary interaction? Start->q2 CoIP Co-Immunoprecipitation q1->CoIP Yes Y2H Yeast Two-Hybrid q2->Y2H Yes q3 What is the binding affinity and kinetics? SPR Surface Plasmon Resonance q3->SPR Yes CoIP->q3 Y2H->q3

Caption: A decision tree for selecting the appropriate validation assay.

Conclusion: Building a Fortress of Evidence

The identification of protein-protein interactions through photo-crosslinking is a powerful discovery tool. However, the true strength of these findings lies in their rigorous validation through orthogonal methods. By combining the in-cellulo confirmation of Co-IP, the in vitro quantification of SPR, and the binary interaction screening of Y2H, researchers can build a comprehensive and compelling case for a novel protein-protein interaction. This multi-faceted approach not only enhances the reliability of the data but also provides deeper insights into the nature of the interaction, paving the way for a more complete understanding of cellular function and disease.

References

  • Protein Interaction Analysis by Surface Plasmon Resonance.Methods in Molecular Biology,
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  • A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions.
  • Surface Plasmon Resonance for Protein-Protein Interactions.Affinité Instruments,
  • Analysis of Protein Interactions by Surface Plasmon Resonance.PubMed,
  • Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs.Bitesize Bio,
  • Co-immunoprecipitation Protocols and Methods.
  • Co-IP Protocol-How To Conduct A Co-IP.
  • Protocol for Immunoprecipitation (Co-IP) V.1.
  • Protein Interaction Analysis by Surface Plasmon Resonance.
  • BioID: A Method to Generate a History of Protein Associations.
  • Yeast two-Hybrid (Y2H) | Protocols.MedchemExpress.com,
  • Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method.
  • BioID as a Tool for Protein-Proximity Labeling in Living Cells.PMC - NIH,
  • Photocrosslinking approaches to interactome mapping.PMC - PubMed Central - NIH,
  • Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers.PubMed Central,
  • Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family.PMC,
  • Proximity dependent Biotin Identification (BioID) Service.
  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells.
  • A comparison of two hybrid approaches for detecting protein-protein interactions.PMC,
  • Bacterial two-hybrid systems evolved: innovations for protein-protein interaction research.PMC - PubMed Central,
  • Photocrosslinking Services.Profacgen,
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  • Two-hybrid screening.Wikipedia,
  • Hallmarks of Antibody Validation: Orthogonal Str

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of complex chemical reagents demand meticulous planning and adherence to established protocols. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, a trifunctional building block increasingly used in chemical biology for probe synthesis.[1] Our approach moves beyond simple checklists to explain the chemical causality behind each procedural step, ensuring a protocol that is both safe and scientifically sound.

Core Principle: Hazard Identification and Assessment

Proper disposal begins with a thorough understanding of the molecule's characteristics. (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is not a simple organic compound; its structure contains three distinct functional moieties, each contributing to its hazard profile and dictating its disposal pathway.

Chemical Property Identifier/Value
Chemical Name (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
CAS Number 1695554-80-3
Molecular Formula C₁₇H₁₃BrO₂
Physical Form Solid
Storage Class 11 - Combustible Solids
Water Hazard Class WGK 3 (severe hazard to water)

Causality of Disposal Requirements:

  • Bromomethyl Group (-CH₂Br): The presence of bromine classifies this compound as a halogenated organic .[2] During incineration, a common method for hazardous waste destruction, halogens form acidic gases (e.g., hydrogen bromide) that require specialized alkaline scrubbers in the disposal facility.[3] Co-mingling this with non-halogenated waste can damage equipment and violate environmental regulations.

  • Propargyl Ether Group (-OCH₂C≡CH): The terminal alkyne is a high-energy functional group essential for click chemistry applications.[4] While stable in this solid form, its reactivity underscores the need for disposal as chemical waste rather than inert material. Highly reactive alkynes, in general, require meticulous disposal procedures.[5]

  • Benzophenone Core: This moiety is a well-known photo-activated crosslinker.[1] While not a primary disposal concern, it contributes to the overall chemical reactivity of the molecule.

Based on this profile, the cardinal rule is that this compound and any materials contaminated with it must be treated as hazardous waste . Under no circumstances should it be disposed of in standard trash or flushed down a sanitary sewer.[2][5]

Pre-Disposal Safety Operations

Before initiating any disposal workflow, ensure the following safety measures are in place to protect personnel and the laboratory environment.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Chemical safety goggles with side shields.[5]

    • A flame-resistant laboratory coat.

    • Chemical-resistant nitrile gloves.[6]

  • Engineered Controls: All handling and segregation of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[5][7]

  • Emergency Preparedness: Ensure an appropriate spill kit for solid organic chemicals is readily accessible. All personnel handling the waste must be trained in its use and in the institution's emergency response plan.[8][9]

Step-by-Step Disposal and Segregation Protocols

The correct disposal pathway depends on the form of the waste. Follow the specific procedure below for each waste stream. All disposal activities must be coordinated through your institution's Environmental Health and Safety (EHS) department in compliance with EPA and OSHA regulations.[10][11]

Pathway A: Unused or Expired Product in Original Container

For pure, unused product, the primary goal is secure containment and clear identification for the waste handler.

  • Secure the Container: Ensure the manufacturer's container is tightly sealed. Do not open it. Verify the exterior is clean and free of contamination.

  • Affix Hazardous Waste Label: Place a hazardous waste label directly on the container. The label must clearly state:

    • The words "Hazardous Waste".[12]

    • Full Chemical Name: "(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone"

    • CAS Number: "1695554-80-3"

  • Segregate and Store: Place the labeled container in a designated, properly ventilated Satellite Accumulation Area (SAA).[12] It should be stored in a secondary container to prevent spills.

  • Arrange for Disposal: Contact your institution's EHS office to schedule a pickup for hazardous waste. Provide them with the full chemical details.[13]

Pathway B: Contaminated Solid Waste

This stream includes items like used gloves, weigh boats, contaminated paper towels, and silica gel from chromatography.

  • Collect in Designated Container: Place all contaminated solid materials into a dedicated, sealable hazardous waste container (e.g., a lined pail or a designated waste bag).

  • Label Appropriately: The container must be clearly labeled "Hazardous Solid Waste: Halogenated Organics". Maintain a log of contents if multiple chemicals are added.

  • Store and Dispose: Once the container is full, seal it and move it to the SAA to await scheduled pickup by EHS.

Pathway C: Contaminated Solutions and Liquid Waste

This includes mother liquor from reactions, chromatography fractions, or solutions from rinsing glassware.

  • Identify the Correct Waste Stream: Due to the bromine atom, all liquid waste containing this compound must be collected in the "Halogenated Organic Liquid Waste" container.[2][3]

  • Collect Waste: Carefully pour the liquid waste into the designated container, using a funnel. Ensure the container is properly vented and located in a secondary containment tray within a fume hood or SAA.

  • Maintain Log: Log the addition of the waste, including the chemical name and estimated quantity, on the container's contents sheet.

  • Arrange for Disposal: Do not overfill the container. When it reaches approximately 80% capacity, seal it securely and arrange for pickup through your EHS department.

Regulatory Compliance and Final Disposition

All laboratory waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) provides standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10][14] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during waste handling.[15] Your institution's EHS department acts as the liaison to ensure that all waste is transported and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF), which has the proper permits and equipment to handle halogenated organic compounds.[13]

Disposal Workflow Diagram

G Figure 1. Disposal Decision Workflow cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Segregation & Collection Protocol cluster_3 Final Disposition Waste Generate Waste Containing (4-(Bromomethyl)phenyl) (4-(prop-2-yn-1-yloxy)phenyl)methanone Unused Unused/Expired Product in Original Container Waste->Unused Solid Contaminated Solids (Gloves, Wipes, Glassware) Waste->Solid Liquid Contaminated Liquids (Solvents, Reaction Mixtures) Waste->Liquid LabelUnused 1. Secure Container 2. Apply 'Hazardous Waste' Label with Full Chemical Name & CAS Unused->LabelUnused CollectSolid 1. Collect in Labeled Pail/Bag for 'Solid Halogenated Waste' Solid->CollectSolid CollectLiquid 1. Collect in Designated Carboy for 'Liquid Halogenated Waste' Liquid->CollectLiquid SAA Store Securely in Satellite Accumulation Area (SAA) LabelUnused->SAA CollectSolid->SAA CollectLiquid->SAA EHS Arrange Pickup via Institutional EHS Office SAA->EHS TSDF Final Disposal at Licensed Hazardous Waste Facility EHS->TSDF

Sources

Navigating the Unseen: A Guide to Safely Handling (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical biology, the synthesis and application of novel molecular probes are paramount. The trifunctional building block, (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, offers a powerful tool for researchers, integrating a photoactivatable benzophenone moiety, a versatile alkyne handle for click chemistry, and a reactive bromomethyl group for conjugation.[1] However, the very features that make this compound a potent research tool also necessitate a robust and well-informed approach to its handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment: Deconstructing the Molecule to Understand the Risk

  • Bromomethylphenyl Ketone Moiety: The bromomethyl group is a known alkylating agent. Such compounds are often irritants and can be harmful. For instance, related compounds like 4-(Bromomethyl)benzophenone are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Direct contact with the skin or eyes should be rigorously avoided.

  • Propargyl Ether Moiety: Propargyl ethers are flammable and can be harmful if swallowed.[3] A significant and often overlooked hazard is their potential to form explosive peroxides over time, especially when exposed to air.[1] An explosion during the distillation of propargyl ether has been reported, highlighting the critical need for proper storage and handling.[1]

  • Benzophenone Core: While benzophenone itself has lower acute toxicity, it is a photo-reactive compound. This property is harnessed in its application but also means that exposure to UV light can induce chemical reactions, the products of which may have unknown toxicities.[4]

  • Physical Form: This compound is a solid, which can pose an inhalation hazard if handled as a fine powder.[5]

Based on this analysis, (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone should be treated as a combustible solid that is a skin and eye irritant, potentially harmful if inhaled or swallowed, and capable of forming explosive peroxides.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical nature.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.The benzophenone and bromomethyl functionalities suggest a high risk of eye irritation.[2] A face shield provides an additional layer of protection against splashes during weighing and transfer.[6]
Hand Protection Double gloving with nitrile gloves (minimum 5-mil thickness).Nitrile gloves offer good short-term splash protection against a range of chemicals.[7] However, they have poor resistance to some halogenated hydrocarbons and ethers.[7] Therefore, double gloving is recommended, and gloves should be changed immediately upon any sign of contamination or degradation.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.A flame-resistant lab coat is essential due to the flammability of the propargyl ether moiety.[3][8]
Footwear Closed-toe, chemical-resistant shoes.Protects against spills and falling objects.
Respiratory Protection A NIOSH-approved N95 respirator for handling the solid. For solutions or when vapor generation is possible, a half- or full-facepiece respirator with organic vapor (OV) cartridges is recommended.An N95 respirator will protect against inhalation of the solid powder.[9] If the compound is dissolved in a volatile solvent, or if there is a risk of vapor generation, an organic vapor cartridge is necessary to protect against inhalation of the gaseous form.[10][11]
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 Lab Coat & Long Pants Don2 N95 Respirator or OV Respirator Don3 Goggles & Face Shield Don4 Inner Nitrile Gloves Don5 Outer Nitrile Gloves (over cuffs) Doff1 Outer Gloves (peel off) Don5->Doff1 Enter Work Area Doff2 Face Shield & Goggles Doff3 Lab Coat (peel from shoulders) Doff4 Inner Gloves (peel off) Doff5 Respirator

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Reaction

A meticulous operational plan minimizes exposure and ensures the integrity of your research.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed, clearly labeled container at -20°C as recommended.[5] The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition and oxidizing agents.

  • Peroxide Hazard: Due to the propargyl ether moiety, it is prudent to date the container upon receipt and opening.[1] Consider testing for peroxides if the compound has been stored for an extended period, especially if it is not inhibited.

Handling and Weighing
  • Designated Area: All handling of the solid compound should be performed in a designated area within a certified chemical fume hood to contain any dust.

  • Weighing: Use a balance inside the fume hood or a powder-containment balance enclosure.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials for organic compounds is readily accessible.

Preparing Solutions
  • Solvent Choice: When preparing solutions, select the least volatile and least toxic solvent appropriate for your application.

  • Dissolution: Add the solid to the solvent slowly to avoid splashing. If sonication is used, ensure the container is capped.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound. Given its halogenated nature, it requires specific waste management protocols.

Waste Segregation
  • Halogenated Waste: All waste containing (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, including contaminated labware, gloves, and solutions, must be disposed of in a designated "Halogenated Organic Waste" container.[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[13]

  • Incompatible Wastes: Do not mix this waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[12]

Decontamination
  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) into the halogenated waste container, followed by washing with soap and water. The initial rinsate must be collected as hazardous waste.[12]

  • Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent and wipe clean. The cleaning materials must be disposed of as solid halogenated waste.

Waste Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Wipes) Solid_Waste Sealed & Labeled Halogenated Solid Waste Container Solid->Solid_Waste Liquid Unused Solutions & Rinsate Liquid_Waste Sealed & Labeled Halogenated Liquid Waste Container Liquid->Liquid_Waste EH_S Arrange Pickup by Environmental Health & Safety Solid_Waste->EH_S Liquid_Waste->EH_S

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.